molecular formula C22H24FN3O2 B15617320 ITI-333 CAS No. 2117619-00-6

ITI-333

Katalognummer: B15617320
CAS-Nummer: 2117619-00-6
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: MXIJXDUPULMKIE-ICSRJNTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ITI-333 is a useful research compound. Its molecular formula is C22H24FN3O2 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2117619-00-6

Molekularformel

C22H24FN3O2

Molekulargewicht

381.4 g/mol

IUPAC-Name

(10R,15S)-12-[3-(4-fluorophenoxy)propyl]-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-3-one

InChI

InChI=1S/C22H24FN3O2/c23-15-5-7-16(8-6-15)28-12-2-10-25-11-9-20-18(13-25)17-3-1-4-19-22(17)26(20)14-21(27)24-19/h1,3-8,18,20H,2,9-14H2,(H,24,27)/t18-,20-/m0/s1

InChI-Schlüssel

MXIJXDUPULMKIE-ICSRJNTNSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Multifaceted Mechanism of ITI-333 in Opioid Dependence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ITI-333 is a novel, orally bioavailable small molecule in clinical development for the treatment of opioid use disorder (OUD) and pain.[1][2][3] Its unique pharmacological profile, characterized by a combination of potent serotonin (B10506) 5-HT2A receptor antagonism and biased, partial agonism at the μ-opioid receptor (MOR), offers a promising therapeutic approach to address the multifaceted challenges of opioid dependence.[4][5] This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the core signaling pathways involved.

Core Mechanism of Action

This compound's therapeutic potential in opioid dependence stems from its dual action on two key receptor systems:

  • μ-Opioid Receptor (MOR) Partial Agonism: this compound acts as a partial agonist at the MOR. This allows it to alleviate withdrawal symptoms and cravings by providing a baseline level of receptor stimulation, similar to existing OUD treatments like buprenorphine. However, as a partial agonist, it has a ceiling effect, which is expected to reduce the risk of respiratory depression and abuse liability associated with full MOR agonists like heroin and fentanyl.[4][5]

  • Serotonin 5-HT2A Receptor Antagonism: Potent antagonism at the 5-HT2A receptor is another key feature of this compound's profile.[4][5] This activity is thought to contribute to the mitigation of psychiatric comorbidities often associated with OUD, such as depression, anxiety, and sleep disturbances, which are significant drivers of relapse.

Furthermore, this compound exhibits lesser antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors, which may also contribute to its overall pharmacological effects.[4][5]

A critical aspect of this compound's interaction with the MOR is its nature as a biased agonist . Preclinical data indicate that this compound preferentially activates the G-protein signaling pathway, which is associated with analgesia and the desired therapeutic effects, while lacking significant recruitment of the β-arrestin pathway.[4][5] The β-arrestin pathway is often implicated in the adverse effects of opioids, including respiratory depression and the development of tolerance. This biased agonism suggests a potentially improved safety and tolerability profile for this compound.

Quantitative Data

The following tables summarize the in vitro receptor binding affinities and functional activities of this compound, as well as its in vivo efficacy in a key preclinical model of opioid withdrawal.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

ReceptorAssay TypeParameterValueReference
Serotonin 5-HT2A Radioligand BindingKi8.3 nM[1]
Functional (Antagonist)--[4][5]
μ-Opioid (MOR) Radioligand BindingKi11 nM[1]
Functional (Partial Agonist)EC50 (cAMP)64.45 nM[4][5]
Functional (Antagonist)IC50 (cAMP)641.5 nM[4][5]
Functional (β-arrestin)AgonismLacking[4][5]
Adrenergic α1A Radioligand BindingKi28 nM[1]
Functional (Antagonist)--[4][5]
Dopamine D1 Radioligand BindingKi50 nM[1]
Functional (Antagonist)--[4][5]

Table 2: Preclinical Efficacy of this compound in a Model of Opioid Withdrawal

Animal ModelEndpointTreatmentResultReference
Naloxone-Precipitated Oxycodone Withdrawal (Mice)Total Somatic Withdrawal SignsThis compound (various doses)Dose-dependent and significant decrease in withdrawal signs[4]
Heroin Cue-Induced Reinstatement (Rats)Reinstatement of Heroin-Seeking BehaviorThis compoundSuppression of reinstatement[3][4]

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for its target receptors.

  • Objective: To quantify the affinity of this compound for the human 5-HT2A, μ-opioid, adrenergic α1A, and dopamine D1 receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing the human receptor of interest (e.g., CHO or HEK293 cells).

    • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A, [3H]-DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

    • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Activity Assays

These assays determine the functional consequences of this compound binding to its target receptors, i.e., whether it acts as an agonist, antagonist, or partial agonist.

  • a) cAMP Assays (for Gi/o and Gs-coupled receptors like MOR and D1):

    • Objective: To measure the effect of this compound on adenylyl cyclase activity, which is modulated by G-protein coupled receptors.

    • Methodology:

      • Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.

      • Treatment: For Gi/o-coupled receptors like MOR, cells are treated with forskolin (B1673556) (to stimulate cAMP production) and varying concentrations of this compound. For agonist testing, this compound is added alone. For antagonist testing, a known agonist is added in the presence of varying concentrations of this compound.

      • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

      • Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

  • b) β-Arrestin Recruitment Assays:

    • Objective: To determine if this compound promotes the interaction of β-arrestin with the μ-opioid receptor.

    • Methodology:

      • Engineered Cell Lines: Specialized cell lines are used where the receptor is tagged with one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin is tagged with the complementary fragment.

      • Ligand Stimulation: The cells are treated with varying concentrations of this compound or a known MOR agonist.

      • Signal Detection: If the ligand induces β-arrestin recruitment to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (chemiluminescent or fluorescent).

      • Data Analysis: The signal intensity is measured, and dose-response curves are plotted to assess agonist activity for β-arrestin recruitment.

In Vivo Behavioral Models of Opioid Dependence

These animal models are used to assess the therapeutic potential of this compound in conditions that mimic aspects of human opioid dependence.

  • a) Naloxone-Precipitated Opioid Withdrawal:

    • Objective: To evaluate the ability of this compound to suppress the somatic signs of opioid withdrawal.

    • Methodology:

      • Induction of Dependence: Rodents (typically mice or rats) are made physically dependent on an opioid (e.g., morphine or oxycodone) through repeated administrations over several days.

      • Pre-treatment: Prior to the withdrawal test, animals are treated with either vehicle or different doses of this compound.

      • Precipitation of Withdrawal: Withdrawal is precipitated by administering an opioid antagonist, such as naloxone (B1662785).

      • Behavioral Scoring: Immediately after naloxone administration, animals are observed for a set period (e.g., 30 minutes), and various somatic withdrawal signs (e.g., jumping, wet-dog shakes, paw tremors, diarrhea) are counted and scored.

      • Data Analysis: The total withdrawal scores are compared between the vehicle- and this compound-treated groups to determine the efficacy of this compound in reducing withdrawal severity.

  • b) Heroin Self-Administration and Reinstatement Model:

    • Objective: To assess the effect of this compound on the motivation to seek opioids after a period of abstinence.

    • Methodology:

      • Catheter Implantation: Rats are surgically implanted with intravenous catheters.

      • Self-Administration Training: Animals are trained to press a lever to receive intravenous infusions of heroin in an operant chamber. This phase establishes heroin as a reinforcer.

      • Extinction: After stable self-administration is achieved, the heroin is removed, and lever presses no longer result in infusions. This leads to a decrease in lever pressing.

      • Reinstatement Test: After extinction, relapse-like behavior is triggered by presenting a cue previously associated with heroin (e.g., a light or tone) or by a priming dose of heroin.

      • This compound Treatment: this compound or vehicle is administered before the reinstatement test to evaluate its effect on the resumption of lever-pressing behavior.

      • Data Analysis: The number of lever presses during the reinstatement session is compared between the this compound and vehicle groups.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.

ITI333_MOR_Signaling This compound Signaling at the μ-Opioid Receptor cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein Gαi/o (G-Protein) MOR->G_Protein Preferential Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin No Significant Recruitment ITI333 This compound ITI333->MOR Partial Agonist AC Adenylyl Cyclase G_Protein->AC Adverse_Effects Adverse Effects (Respiratory Depression, Tolerance) Beta_Arrestin->Adverse_Effects cAMP ↓ cAMP AC->cAMP Analgesia Therapeutic Effects (Analgesia, Reduced Withdrawal) cAMP->Analgesia

Caption: this compound's biased partial agonism at the μ-opioid receptor.

ITI333_5HT2A_Signaling This compound Signaling at the 5-HT2A Receptor cluster_membrane Cell Membrane HT2A 5-HT2A Receptor Gq_Protein Gαq (G-Protein) HT2A->Gq_Protein ITI333 This compound ITI333->HT2A Antagonist Serotonin Serotonin Serotonin->HT2A PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Downstream_Effects Modulation of Mood, Sleep, Anxiety IP3_DAG->Downstream_Effects

Caption: this compound's antagonistic action at the 5-HT2A receptor.

Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assays (Determine Ki) Functional_Assay Functional Assays (cAMP, β-Arrestin) (Determine EC50, IC50, Emax) Binding_Assay->Functional_Assay Withdrawal_Model Naloxone-Precipitated Withdrawal Model (Assess efficacy in reducing withdrawal symptoms) Functional_Assay->Withdrawal_Model Reinstatement_Model Heroin Self-Administration & Reinstatement Model (Assess effect on relapse behavior) Withdrawal_Model->Reinstatement_Model Lead_Compound This compound Lead_Compound->Binding_Assay

Caption: A streamlined workflow for the preclinical assessment of this compound.

Conclusion

This compound represents a promising and innovative therapeutic candidate for opioid dependence. Its dual mechanism of action, combining biased partial agonism at the μ-opioid receptor with potent 5-HT2A antagonism, is designed to address both the physical and psychological aspects of this complex disorder. The preclinical data to date support a profile that may offer effective management of withdrawal and cravings with a potentially reduced risk of adverse effects compared to traditional opioid agonists. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with opioid use disorder.

References

The Structure-Activity Relationship of ITI-333: A Novel Multi-Target Directed Ligand

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ITI-333 is a novel, orally bioavailable small molecule in clinical development for the treatment of substance use disorders, pain, and other psychiatric conditions. Its unique pharmacological profile is characterized by a combination of potent serotonin (B10506) 5-HT2A receptor antagonism and biased partial agonism at the μ-opioid receptor (MOR). This dual activity is attributed to its distinct tetracyclic pyridopyrroloquinoxalinone scaffold. This document provides a comprehensive overview of the structure-activity relationship (SAR) studies that led to the discovery of this compound, detailing the molecular interactions that govern its affinity and functional activity at its primary targets. Furthermore, this guide outlines the detailed experimental protocols for the key in vitro assays used to characterize this compound and its analogs, and visualizes its signaling pathways and the discovery workflow.

Introduction

The development of new therapeutics for neuropsychiatric and substance use disorders is a significant challenge, often hindered by on-target side effects and a lack of efficacy. A promising strategy to overcome these limitations is the design of multi-target directed ligands that can modulate multiple signaling pathways simultaneously. This compound emerged from a research program aimed at discovering compounds with a dual 5-HT2A antagonism and MOR partial agonism profile.[1][2] The 5-HT2A receptor antagonism is intended to mitigate the psychiatric comorbidities associated with substance use disorders and to potentially reduce the abuse liability of MOR agonists.[3] The biased partial agonism at the MOR aims to provide therapeutic benefits, such as analgesia and management of withdrawal symptoms, while minimizing the recruitment of β-arrestin, a pathway associated with adverse effects like respiratory depression and tolerance.[4][5]

This technical guide delves into the SAR of the tetracyclic pyridopyrroloquinoxalinone class of compounds, culminating in the selection of this compound as a clinical candidate.

Structure-Activity Relationship (SAR) Studies

The SAR exploration of the tetracyclic pyridopyrroloquinoxalinone scaffold focused on systematic modifications of several key structural features: the side chain, the linker, the tetracyclic core, and the stereochemistry. The primary goal was to optimize binding affinity and functional activity at the 5-HT2A and μ-opioid receptors.

Side Chain Modifications

The initial lead compounds possessed a terminal phenyl group on the side chain. Modifications to this phenyl ring revealed that electron-withdrawing groups were generally favored.

Table 1: SAR of Phenyl Ring Substituents [4]

CompoundR5-HT2A Ki (nM)MOR Ki (nM)D1 Ki (nM)
This compound (5) 4-F8.31150
Analog 1 H1525120
Analog 2 4-Cl7.91045
Analog 3 4-CH32235150

Data presented as Ki (nM) from radioligand binding assays.

Linker Modifications

The length and composition of the linker connecting the tetracyclic core to the side chain were found to be critical for optimal receptor binding. A three-carbon (propyl) linker was identified as the optimal length.

Tetracyclic Core Modifications

Modifications to the tetracyclic core, including ring size and substitutions, were explored to fine-tune the receptor binding profile. The pyridopyrroloquinoxalinone core of this compound was found to be essential for its high affinity and dual-target engagement.

Stereochemistry

The stereochemistry at the junction of the B and C rings of the tetracyclic core was found to have a profound impact on the binding affinity, particularly at the μ-opioid receptor. The (6bR, 10aS) absolute configuration of this compound is crucial for its potent MOR activity.[4]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional activities of this compound at its primary and secondary targets.

Table 2: In Vitro Receptor Binding Profile of this compound [1][2][6]

ReceptorRadioligandKi (nM)
5-HT2A[125I]DOI8.3
μ-Opioid (MOR)[3H]DAMGO11
Adrenergic α1A[3H]Prazosin28
Dopamine D1[3H]SCH2339050
Dopamine D2[3H]Methylspiperone160

Table 3: In Vitro Functional Activity Profile of this compound [1]

ReceptorAssay TypeFunctional ActivityEfficacy
5-HT2ACalcium FluxAntagonist-
μ-Opioid (MOR)cAMP InhibitionPartial AgonistLow Intrinsic Efficacy
μ-Opioid (MOR)β-Arrestin Recruitment-Lacking β-arrestin agonism

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The unique therapeutic potential of this compound lies in its ability to simultaneously modulate two distinct signaling pathways. As an antagonist at the 5-HT2A receptor, it blocks the downstream signaling initiated by serotonin. At the μ-opioid receptor, it acts as a biased partial agonist, preferentially activating the G-protein signaling cascade while avoiding the recruitment of β-arrestin.

ITI333_Signaling_Pathway cluster_5HT2A 5-HT2A Receptor Pathway cluster_MOR μ-Opioid Receptor Pathway ITI333_5HT2A This compound Receptor_5HT2A 5-HT2A Receptor ITI333_5HT2A->Receptor_5HT2A Blocks Serotonin Serotonin Serotonin->Receptor_5HT2A Activates Gq_PLC Gq/PLC Activation Receptor_5HT2A->Gq_PLC IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_5HT2A Cellular Response Ca_PKC->Cellular_Response_5HT2A ITI333_MOR This compound Receptor_MOR μ-Opioid Receptor ITI333_MOR->Receptor_MOR Partially Activates G_protein G-protein Signaling (Gi/o) Receptor_MOR->G_protein Preferentially Activates Beta_Arrestin β-Arrestin Recruitment Receptor_MOR->Beta_Arrestin Avoids Analgesia Analgesia & Withdrawal Suppression G_protein->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: Conceptual signaling pathway of this compound.

Experimental Workflow for SAR Studies

The discovery of this compound involved a systematic process of chemical synthesis, in vitro screening, and optimization. The general workflow is depicted below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening Cascade cluster_optimization Lead Optimization Scaffold_Design Tetracyclic Scaffold Design Analog_Synthesis Analog Synthesis (Side Chain, Linker, Core Mods) Scaffold_Design->Analog_Synthesis Binding_Assay Primary Radioligand Binding Assays (5-HT2A & MOR) Analog_Synthesis->Binding_Assay Functional_Assay Functional Assays (cAMP & Ca2+ Flux) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Profiling (D1, D2, α1A, etc.) Functional_Assay->Selectivity_Screen Biased_Agonism_Assay Biased Agonism Assay (β-Arrestin Recruitment) Functional_Assay->Biased_Agonism_Assay SAR_Analysis SAR Analysis Selectivity_Screen->SAR_Analysis Biased_Agonism_Assay->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterative Design Lead_Identification Lead Identification (this compound) SAR_Analysis->Lead_Identification

Caption: General experimental workflow for the SAR studies of this compound analogs.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used in the characterization of this compound and its analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for various receptors.

General Protocol:

  • Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the receptor of interest are prepared by homogenization and centrifugation.

  • Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

  • Incubation: Cell membranes are incubated with a specific radioligand and varying concentrations of the test compound in a 96-well plate.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated using the Cheng-Prusoff equation.

Receptor-Specific Radioligands:

  • 5-HT2A Receptor: [125I]DOI (agonist)

  • μ-Opioid Receptor: [3H]DAMGO (agonist)

  • Adrenergic α1A Receptor: [3H]Prazosin (antagonist)

  • Dopamine D1 Receptor: [3H]SCH23390 (antagonist)

  • Dopamine D2 Receptor: [3H]Methylspiperone (antagonist)

Functional Assays

Objective: To determine the functional antagonist activity of test compounds at the 5-HT2A receptor.

Protocol:

  • Cell Culture: CHO or HEK293 cells expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.

  • Agonist Stimulation: A 5-HT2A receptor agonist (e.g., serotonin or α-methylserotonin) is added to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified to determine its antagonist potency (IC50).

Objective: To determine the functional agonist or partial agonist activity of test compounds at the μ-opioid receptor.

Protocol:

  • Cell Culture: CHO cells stably expressing the human μ-opioid receptor are used.

  • Cell Treatment: Cells are treated with varying concentrations of the test compound in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured. The potency (EC50) and efficacy (Emax) are determined from the dose-response curves.

Objective: To assess the potential of test compounds to induce β-arrestin recruitment to the μ-opioid receptor.

Protocol:

  • Cell Line: A cell line co-expressing the human μ-opioid receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®) is used.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound.

  • Signal Detection: Upon β-arrestin recruitment to the activated receptor, the enzyme fragments complement, generating a luminescent or fluorescent signal that is measured with a plate reader.

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the test compound for β-arrestin recruitment.

Conclusion

The systematic structure-activity relationship studies of the novel tetracyclic pyridopyrroloquinoxalinone scaffold successfully led to the discovery of this compound. This compound exhibits a unique and desirable pharmacological profile, combining potent 5-HT2A receptor antagonism with biased partial agonism at the μ-opioid receptor. The detailed understanding of the SAR and the robust in vitro characterization provide a strong foundation for its ongoing clinical development for the treatment of substance use disorders and other neuropsychiatric conditions. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers in the field of multi-target drug discovery.

References

An In-Depth Technical Guide to the In Vivo Effects of ITI-333 on Dopamine D1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel molecule ITI-333, with a specific focus on its interaction with dopamine (B1211576) D1 receptors. This compound is a multi-target compound in development for the treatment of substance use disorders, pain, and associated psychiatric comorbidities.[1][2][3] Its unique pharmacological profile, which includes activity at serotonin, opioid, and dopamine receptors, makes it a subject of significant interest in neuropharmacology. This document synthesizes available preclinical and planned clinical data to elucidate the in vivo effects and mechanism of action of this compound concerning the dopamine D1 receptor.

Pharmacological Profile of this compound

This compound is a novel, orally bioavailable molecule characterized by its multi-receptor activity.[3][4] In vitro studies have established its binding affinities and functional activities at several key central nervous system receptors.

In Vitro Receptor Binding and Functional Activity

Cell-based assays have quantified the binding affinity (Ki) of this compound, revealing a potent and complex profile. It acts as a potent 5-HT2A receptor antagonist, a biased partial agonist at the µ-opioid (MOP) receptor, and demonstrates lesser, but significant, antagonist activity at dopamine D1 and adrenergic α1A receptors.[1][2][3]

The table below summarizes the in vitro receptor binding affinities of this compound.

Receptor TargetBinding Affinity (K_i_, nM)Functional Activity
Serotonin 5-HT2A8.0 - 8.3Potent Antagonist
µ-Opioid (MOP)11.0Biased Partial Agonist
Adrenergic α1A28.0Antagonist
Dopamine D1 50.0 Antagonist
Dopamine D2160.0Modest Affinity

Data sourced from multiple preclinical studies.[1][3][4][5][6]

Functional assays confirm that this compound behaves as an antagonist at dopamine D1 receptors.[3] This suggests that in vivo, this compound would be expected to occupy D1 receptors and attenuate the signaling cascade initiated by endogenous dopamine.

In Vivo Effects and Clinical Investigation

While extensive in vivo preclinical data exists for the 5-HT2A and µ-opioid receptor activities of this compound, direct in vivo functional studies specifically isolating its effects on dopamine D1 receptors are less detailed in currently available literature. The primary in vivo evidence comes from behavioral models reflecting its combined pharmacology and planned human imaging studies.

Preclinical In Vivo Models

In animal models, this compound has demonstrated effects consistent with its multi-receptor profile. It effectively blocks 5-HT2A receptor-mediated head twitch responses in mice and mitigates MOP receptor-mediated effects, such as morphine-induced motor hyperactivity.[1][2][3] It also produces naloxone-sensitive analgesia and suppresses somatic signs of opioid withdrawal.[1][2][3]

While these studies do not directly measure D1 receptor occupancy or target engagement, the antagonist activity at D1 receptors likely contributes to its overall therapeutic profile, particularly for substance use disorders where dopamine signaling is dysregulated.

Planned Human In Vivo Studies

To definitively characterize the in vivo effects of this compound on dopamine D1 receptors in humans, a Positron Emission Tomography (PET) imaging study has been planned.[7][8] This study aims to directly measure the occupancy of this compound at D1, 5-HT2A, and MOP receptors in the human brain. The results of this study will be crucial for validating the mechanism of action and informing dose selection for subsequent Phase 2 trials.[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacology of this compound.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity (K_i_) of this compound for specific receptor targets.

  • Methodology:

    • Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant receptor of interest (e.g., dopamine D1 receptor) are cultured and harvested.

    • Membrane Preparation: Cell membranes are prepared through homogenization and centrifugation to isolate the fraction containing the receptors.

    • Competition Binding Assay: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membrane preparation in the presence of varying concentrations of this compound.

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration.

    • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the ICngcontent-ng-c4139270029="" class="ng-star-inserted">50 (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The K_i value is then derived from the IC50 using the Cheng-Prusoff equation.

Morphine-Induced Hyperactivity Model
  • Objective: To assess the in vivo functional activity of this compound at µ-opioid receptors.

  • Methodology:

    • Animals: Male mice are used for this study.

    • Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas) to reduce novelty-induced locomotor activity.

    • Drug Administration: Mice are pre-treated with either vehicle or varying doses of this compound. After a set pre-treatment time, a high dose of morphine (e.g., 32 mg/kg) is administered subcutaneously to induce hyperactivity.[3]

    • Behavioral Recording: Immediately following morphine administration, mice are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes) using automated tracking software.

    • Data Analysis: The total distance traveled and other locomotor parameters are quantified and compared between the vehicle- and this compound-treated groups. A significant reduction in morphine-induced hyperactivity by this compound indicates functional antagonism or partial agonism at the MOP receptor.[3]

Positron Emission Tomography (PET) Receptor Occupancy
  • Objective: To quantify the occupancy of this compound at dopamine D1 receptors in the living human brain.

  • Methodology:

    • Subjects: Healthy human volunteers are recruited for the study.

    • Baseline Scan: Each subject undergoes a baseline PET scan after injection of a specific D1 receptor radiotracer (e.g., [¹¹C]NNC 112) to measure baseline receptor availability.

    • Drug Administration: Following a washout period, subjects receive a single oral dose of this compound.

    • Post-Dose Scan: At the anticipated time of peak plasma concentration of this compound, a second PET scan is performed using the same radiotracer.

    • Image and Data Analysis: PET images are reconstructed and co-registered with anatomical MRI scans. Regions of interest (ROIs) corresponding to brain areas with high D1 receptor density (e.g., striatum, cortex) are defined. The binding potential of the radiotracer is calculated for both baseline and post-dose scans.

    • Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in radiotracer binding potential from baseline to the post-dose scan. This provides a direct in vivo measure of target engagement.

Visualizations: Pathways and Processes

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-coupled signaling pathway of the dopamine D1 receptor and the antagonistic action of this compound.

D1_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds ITI333 This compound ITI333->D1R Blocks Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Dopamine D1 receptor signaling and antagonism by this compound.

Multi-Target Mechanism of this compound

This diagram shows the relationship between this compound and its primary receptor targets.

ITI333_MOA ITI333 This compound R_5HT2A Serotonin 5-HT2A Receptor ITI333->R_5HT2A Antagonist (Ki = 8 nM) R_MOP µ-Opioid Receptor (MOP) ITI333->R_MOP Partial Agonist (Ki = 11 nM) R_D1 Dopamine D1 Receptor ITI333->R_D1 Antagonist (Ki = 50 nM)

Caption: Multi-receptor binding profile of this compound.

Experimental Workflow for In Vivo Behavioral Assay

The flowchart below outlines the typical steps in a preclinical behavioral experiment, such as the morphine-induced hyperactivity model.

Behavioral_Workflow start Start: Animal Acclimation drug_admin Drug Administration (Vehicle or this compound) start->drug_admin pretreatment Pre-treatment Period drug_admin->pretreatment stimulus Stimulus Administration (e.g., Morphine) pretreatment->stimulus recording Behavioral Recording (e.g., Locomotor Activity) stimulus->recording analysis Data Extraction & Analysis recording->analysis end End: Statistical Comparison analysis->end

Caption: Workflow for a preclinical in vivo behavioral study.

References

An In-depth Technical Guide on ITI-333 as a Biased Agonist at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological data for ITI-333, demonstrating its binding affinity and functional activity at the µ-opioid receptor and other relevant targets.

Table 1: Receptor Binding Affinity of this compound

ReceptorRadioligandKᵢ (nM)Source
Human µ-opioid[³H]-DAMGO11[3]
Human Serotonin (B10506) 5-HT2A[³H]-Ketanserin8.3[1]
Human Dopamine D1[³H]-SCH2339050[3]
Human Adrenergic α1A[³H]-Prazosin28[3]

Table 2: Functional Activity of this compound at the µ-Opioid Receptor

AssayParameterResultSource
G-protein Activation ([³⁵S]GTPγS Binding)EfficacyPartial Agonist[3]
β-arrestin RecruitmentAgonismLacking[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard practices in the field and the information available on assays used for µ-opioid receptor characterization.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of this compound for the human µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).[7]

  • Test compound: this compound.

  • Non-specific binding control: Naloxone (B1662785) (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes (typically 10-20 µg of protein per well), and [³H]-DAMGO at a concentration near its dissociation constant (Kd).[8]

  • Add either the serially diluted this compound, vehicle (for total binding), or naloxone (for non-specific binding) to the respective wells.

  • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[8]

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8]

  • Allow the filters to dry completely.

  • Add scintillation cocktail to each well of the dried filter plate.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

[³⁵S]GTPγS Binding Assay for G-protein Activation

Objective: To measure the functional activation of G-proteins by this compound at the µ-opioid receptor.[9]

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[9]

  • Guanosine diphosphate (B83284) (GDP).[10]

  • Test agonist: this compound.

  • Positive control: DAMGO (a full µ-opioid agonist).[9]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.[8]

  • 96-well filter plates or Scintillation Proximity Assay (SPA) beads.

Procedure:

  • Prepare serial dilutions of this compound and DAMGO in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and GDP (typically 10-30 µM).[10]

  • Add the serially diluted this compound, DAMGO, or vehicle to the respective wells.

  • Pre-incubate the plate for 15-30 minutes at 30°C.[8]

  • Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).[9]

  • Incubate for 60 minutes at 30°C.[8]

  • Terminate the reaction by rapid filtration through the filter plates and wash with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

Data Analysis:

  • Subtract the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from all other measurements.

  • Plot the amount of specifically bound [³⁵S]GTPγS against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values for this compound, relative to the full agonist DAMGO.[6]

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the µ-opioid receptor.[11]

Materials:

  • HEK293 cells.

  • Expression plasmids:

    • µ-opioid receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc).[11]

    • β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).[11]

  • Cell culture reagents.

  • Transfection reagent.

  • BRET substrate (e.g., coelenterazine (B1669285) h).[11]

  • Plate reader capable of measuring dual-emission luminescence.

Procedure:

  • Co-transfect HEK293 cells with the µ-opioid receptor-Rluc and β-arrestin-2-Venus plasmids.

  • Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.

  • Prepare serial dilutions of this compound and a known β-arrestin recruiting agonist (e.g., DAMGO) in a suitable buffer.

  • Wash the cells with a buffer (e.g., PBS).

  • Add the BRET substrate (coelenterazine h) to each well and incubate in the dark for 5-10 minutes.

  • Measure the baseline luminescence at the donor and acceptor emission wavelengths (e.g., ~480 nm for Rluc and ~530 nm for Venus).

  • Add the serially diluted this compound, DAMGO, or vehicle to the wells.

  • Immediately begin measuring the luminescence at both wavelengths kinetically for a desired period (e.g., 30-60 minutes).

Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity for each time point and concentration.[11]

  • The net BRET response is calculated by subtracting the BRET ratio of vehicle-treated cells from the agonist-treated cells.

  • Plot the net BRET response against the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC₅₀ and Emax values for this compound in comparison to the positive control. The reported lack of β-arrestin agonism for this compound would be evidenced by a flat dose-response curve (no increase in BRET ratio).[3]

Mandatory Visualizations

Signaling Pathways

G_protein_vs_beta_arrestin cluster_balanced Balanced Agonist (e.g., DAMGO) cluster_biased Biased Agonist (this compound) Balanced Agonist Balanced Agonist µ-OR_B µ-Opioid Receptor Balanced Agonist->µ-OR_B G-protein_B G-protein Activation µ-OR_B->G-protein_B β-arrestin_B β-arrestin Recruitment µ-OR_B->β-arrestin_B Analgesia_B Analgesia G-protein_B->Analgesia_B Side Effects_B Side Effects β-arrestin_B->Side Effects_B This compound This compound µ-OR_I µ-Opioid Receptor This compound->µ-OR_I G-protein_I G-protein Activation µ-OR_I->G-protein_I β-arrestin_I No β-arrestin Recruitment µ-OR_I->β-arrestin_I Analgesia_I Analgesia G-protein_I->Analgesia_I Reduced Side Effects_I Reduced Side Effects β-arrestin_I->Reduced Side Effects_I

Caption: Signaling pathways of a balanced vs. a biased µ-opioid receptor agonist.

Experimental Workflows

radioligand_binding_workflow start Start prep_membranes Prepare µ-OR Membranes start->prep_membranes prep_ligands Prepare Radioligand ([³H]-DAMGO) and this compound dilutions start->prep_ligands incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_ligands->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Add Scintillation Cocktail filtration->scintillation counting Quantify Radioactivity scintillation->counting analysis Data Analysis (IC₅₀ and Kᵢ determination) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

bret_workflow start Start transfection Co-transfect cells with µ-OR-Rluc and β-arrestin-Venus start->transfection plating Plate cells in 96-well plate transfection->plating add_substrate Add BRET Substrate (Coelenterazine h) plating->add_substrate baseline_read Measure Baseline Luminescence add_substrate->baseline_read add_agonist Add this compound or Control baseline_read->add_agonist kinetic_read Kinetic Luminescence Reading add_agonist->kinetic_read analysis Calculate BRET Ratio and Generate Dose-Response Curve kinetic_read->analysis end End analysis->end

Caption: Workflow for a BRET-based β-arrestin recruitment assay.

Conclusion

References

The Pharmacological Profile of ITI-333: A Novel Compound for Substance Use Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

ITI-333 is an investigational new drug with a unique pharmacological profile, positioning it as a promising candidate for the treatment of substance use disorders (SUDs), particularly opioid use disorder (OUD), as well as co-morbid psychiatric conditions and pain.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, detailing its mechanism of action, receptor binding and functional activity, and its effects in preclinical models of SUDs.

Core Pharmacological Properties

This compound is a novel, orally bioavailable molecule that exhibits a multi-receptor binding profile.[4][5][6] Its primary mechanism of action is characterized by a combination of potent serotonin (B10506) 5-HT2A receptor antagonism and biased partial agonism at the μ-opioid (MOP) receptor.[1][2][3] Additionally, it demonstrates antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[1][2][3]

In Vitro Receptor Binding and Functional Activity

The affinity of this compound for its primary molecular targets has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

Receptor TargetBinding Affinity (Ki, nM)Functional Activity
Serotonin 5-HT2A8Potent Antagonist
μ-Opioid (MOP)11Biased Partial Agonist (lacking β-arrestin agonism)
Adrenergic α1A28Antagonist
Dopamine D150Antagonist

Data compiled from multiple sources.[1][2][3][5][6][7][8][9][10][11]

The functional activity of this compound at the μ-opioid receptor is of particular interest. It acts as a biased or G-protein-biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin 2 pathway.[2][7][8] This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding the adverse effects associated with conventional opioid agonists, such as respiratory depression and tolerance.[2][7][8]

Signaling Pathways

This compound at the μ-Opioid Receptor: Biased Agonism

This compound's partial agonism at the MOP receptor is biased towards G-protein signaling, which is associated with analgesia, while avoiding the recruitment of β-arrestin 2.[1][2][3] The recruitment of β-arrestin 2 by traditional opioids is linked to adverse effects like respiratory depression and the development of tolerance.[2][7][8]

This compound μ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOP μ-Opioid Receptor (MOP) G_protein Gαi/o (G-protein) MOP->G_protein Preferential Activation Beta_Arrestin β-Arrestin 2 MOP->Beta_Arrestin No Recruitment ITI333 This compound ITI333->MOP Partial Agonist Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibition Analgesia Therapeutic Effects (Analgesia) G_protein->Analgesia Leads to cAMP ↓ cAMP Adenylate_Cyclase->cAMP Adverse_Effects Adverse Effects (Respiratory Depression, Tolerance) Beta_Arrestin->Adverse_Effects Associated with

This compound's biased agonism at the μ-opioid receptor.
This compound at the 5-HT2A Receptor: Antagonism

As a potent 5-HT2A receptor antagonist, this compound blocks the downstream signaling initiated by serotonin at this receptor.[1][2][3] This mechanism is thought to contribute to its potential antidepressant, anxiolytic, and anti-relapse properties, which are beneficial in the context of substance use disorders.[4][12][13]

This compound 5-HT2A Receptor Signaling Pathway cluster_membrane Postsynaptic Neuron HT2A 5-HT2A Receptor Gq_PLC Gαq/11 → PLC HT2A->Gq_PLC Activation Serotonin Serotonin (5-HT) Serotonin->HT2A Agonist ITI333 This compound ITI333->HT2A Antagonist Therapeutic_Effects Therapeutic Effects (Antidepressant, Anxiolytic) ITI333->Therapeutic_Effects Contributes to IP3_DAG ↑ IP3 & DAG Gq_PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Associated with anxiety, psychosis, and drug-seeking) Ca_PKC->Neuronal_Excitation

This compound's antagonist action at the 5-HT2A receptor.

Preclinical Efficacy in Models of Substance Use Disorder

This compound has demonstrated promising effects in various in vivo animal models relevant to opioid use disorder.

Attenuation of Opioid Withdrawal

In mice made physically dependent on oxycodone, this compound dose-dependently suppresses the somatic signs of naloxone-precipitated withdrawal.[1][2][3]

Reduction of Drug-Seeking Behavior

In a rat model of relapse, this compound has been shown to reduce heroin cue-induced reinstatement of drug-seeking behavior.[1][2][3] This suggests that this compound may be effective in preventing relapse in individuals with OUD.

Analgesic Effects and Safety Profile

This compound produces naloxone-sensitive analgesia in mice, indicating its activity at the μ-opioid receptor.[1][2][3] Importantly, preclinical studies have shown that this compound does not acutely impair gastrointestinal or pulmonary function, and it is not intravenously self-administered in heroin-maintained rats or rhesus monkeys, suggesting a low potential for abuse and a favorable safety profile.[1][2][3] Furthermore, chronic dosing in rats did not lead to apparent tolerance or physical dependence.[1][2][3]

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

Methodology: Competitive radioligand binding assays are a standard method.[14][15][16][17]

  • Preparation of Receptor Source: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, MOP, α1A, D1) are prepared.

  • Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[18]

Workflow for In Vitro Receptor Binding Assay start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for in vitro receptor binding assays.
In Vivo Naloxone-Precipitated Opioid Withdrawal in Mice

Objective: To assess the ability of this compound to suppress the physical signs of opioid withdrawal.

Methodology:

  • Induction of Dependence: Mice are rendered physically dependent on an opioid, such as oxycodone or morphine, through repeated administration over several days.[9][19][20][21]

  • Drug Administration: A test dose of this compound or vehicle is administered to the opioid-dependent mice.

  • Precipitation of Withdrawal: After a set pretreatment time, withdrawal is precipitated by administering an opioid antagonist, such as naloxone (B1662785).[9][19][20][21]

  • Behavioral Observation: Immediately following naloxone injection, mice are placed in an observation chamber, and somatic signs of withdrawal (e.g., jumping, wet-dog shakes, paw tremors, ptosis, diarrhea) are observed and quantified for a defined period (e.g., 30 minutes).[1][14]

  • Data Analysis: A composite withdrawal score is calculated for each mouse, and the scores for the this compound-treated groups are compared to the vehicle-treated group.

Workflow for Naloxone-Precipitated Withdrawal Model start Start dependence Induce Opioid Dependence in Mice start->dependence administer_iti Administer this compound or Vehicle dependence->administer_iti administer_naloxone Administer Naloxone to Precipitate Withdrawal administer_iti->administer_naloxone observe Observe and Score Withdrawal Signs administer_naloxone->observe analyze Compare Withdrawal Scores between Groups observe->analyze end End analyze->end

Workflow for the naloxone-precipitated withdrawal model.
In Vivo Cue-Induced Reinstatement of Heroin-Seeking in Rats

Objective: To evaluate the effect of this compound on relapse-like behavior.

Methodology:

  • Heroin Self-Administration Training: Rats are trained to self-administer heroin by pressing a lever, which results in an intravenous infusion of heroin paired with a discrete cue (e.g., a light and/or tone).[22][23][24][25][26]

  • Extinction: Once self-administration behavior is stable, extinction sessions are conducted where lever pressing no longer results in heroin infusion or the presentation of the cue.

  • Drug Administration: Prior to the reinstatement test, rats are treated with this compound or vehicle.

  • Reinstatement Test: Rats are returned to the operant chambers, and lever pressing once again results in the presentation of the heroin-paired cue, but not heroin infusion.

  • Data Analysis: The number of lever presses during the reinstatement test is measured as an index of drug-seeking behavior. The lever-pressing behavior of the this compound-treated group is compared to the vehicle-treated group.

Workflow for Cue-Induced Reinstatement Model start Start training Train Rats to Self-Administer Heroin with Paired Cues start->training extinction Extinguish Lever Pressing (No Heroin or Cues) training->extinction administer_iti Administer this compound or Vehicle extinction->administer_iti reinstatement Test Reinstatement: Lever Pressing Results in Cues Only administer_iti->reinstatement analyze Measure and Compare Lever Presses reinstatement->analyze end End analyze->end

Workflow for the cue-induced reinstatement model.

Conclusion

This compound possesses a unique and compelling pharmacological profile that combines potent 5-HT2A receptor antagonism with biased partial agonism at the μ-opioid receptor.[1][2][3] Preclinical data strongly support its potential as a novel therapeutic for opioid use disorder by addressing both withdrawal symptoms and relapse prevention, with a promising safety profile that distinguishes it from traditional opioid-based treatments.[1][2][3] Further clinical development is underway to evaluate the safety and efficacy of this compound in humans.[19][27]

References

The Discovery and Synthesis of ITI-333: A Novel Multi-Target Agent for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

ITI-333 is a novel, orally bioavailable small molecule in clinical development for the treatment of substance use disorders and other neuropsychiatric conditions.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic candidate. The document details the multi-target engagement profile of this compound, its synthesis from a novel class of tetracyclic pyridopyrroloquinoxalinone derivatives, and the specific experimental protocols used to elucidate its mechanism of action. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear and thorough understanding of this compound.

Introduction

The development of novel therapeutics for neuropsychiatric and substance use disorders remains a significant challenge, often due to the complex interplay of multiple neurotransmitter systems. This compound emerged from a drug discovery program aimed at identifying compounds with a unique pharmacological profile capable of addressing the multifaceted nature of these conditions.[2] It is a potent antagonist of the serotonin (B10506) 5-HT2A receptor and a biased partial agonist of the µ-opioid receptor (MOR).[3][4] This dual activity is hypothesized to contribute to its potential efficacy in treating opioid use disorder by mitigating withdrawal symptoms and reducing relapse, without the abuse potential of full opioid agonists.[1][3]

Discovery of this compound

This compound, with the chemical name (6bR,10aS)-8-[3-(4-fluorophenoxy)propyl]-6b,7,8,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, was identified through systematic optimization of a novel class of tetracyclic pyridopyrroloquinoxalinone derivatives.[5][6] This chemical scaffold was developed as part of a broader effort to create a library of central nervous system (CNS)-active compounds.[2] The discovery process involved screening this library for compounds with dual affinity for the 5-HT2A receptor and the µ-opioid receptor, leading to the identification of this compound as a lead candidate with a desirable pharmacological profile.[2]

Synthesis of this compound

The synthesis of this compound is accomplished through a multi-step process, as outlined in the literature.[2] The general synthetic route involves the construction of the core tetracyclic pyridopyrroloquinoxalinone scaffold followed by the addition of the side chain.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound begins with commercially available starting materials and proceeds through several key intermediates.[2] A crucial step involves an intramolecular N-arylation reaction catalyzed by copper(I) iodide to form the core structure.[2] The final step introduces the 3-(4-fluorophenoxy)propyl side chain.[2]

Pharmacological Profile

This compound exhibits a unique and complex pharmacological profile, characterized by high-affinity binding to multiple receptors. Its primary mechanism of action is believed to be a combination of 5-HT2A receptor antagonism and biased partial agonism at the µ-opioid receptor.[3][4]

Receptor Binding Affinity

The binding affinities of this compound for various receptors have been determined through radioligand binding assays.[4] The key binding data are summarized in the table below.

ReceptorKi (nM)
Serotonin 5-HT2A8.3[5]
µ-Opioid (MOP)11.0[4]
Adrenergic α1A28[4]
Dopamine D150[4]
Dopamine D2160[4]

Experimental Protocol: Receptor Binding Assays

Receptor binding affinities were determined using recombinant human receptors expressed in Chinese Hamster Ovary (CHO) cells.[4] The affinity for each receptor was measured by the inhibition of binding of a specific radioligand:

  • 5-HT2A: [125I]DOI[4]

  • MOP: [3H]DAMGO[4]

  • D1: [3H]SCH23390[4]

  • D2: [3H]methylspiperone[4]

  • α1A: [3H]prazosin[4]

Membrane preparations from the CHO cells were incubated with the radioligand and varying concentrations of this compound. The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined, and the Ki value was calculated using the Cheng-Prusoff equation.

Functional Activity

This compound demonstrates distinct functional activities at its primary targets.

  • 5-HT2A Receptor: this compound acts as a potent antagonist. In vivo, it blocks 5-HT2A receptor-mediated head-twitch responses in mice induced by the agonist DOI, with an ID50 of 0.22 mg/kg.[4]

  • µ-Opioid Receptor: this compound is a biased partial agonist with low intrinsic efficacy.[3][4] It stimulates G-protein signaling (cAMP-dependent pathways) but lacks significant recruitment of β-arrestin.[3] This biased agonism is thought to contribute to its favorable safety profile, with a lower potential for respiratory depression and other side effects associated with conventional opioids.

Experimental Protocol: In Vivo Head-Twitch Study

The 5-HT2A antagonist activity of this compound was assessed in mice.[4] Animals were administered various doses of this compound prior to the administration of the 5-HT2A receptor agonist DOI. The number of head twitches, a characteristic behavior mediated by 5-HT2A activation, was then counted over a specified period. The dose of this compound that reduced the number of head twitches by 50% (ID50) was calculated.[4]

Preclinical Efficacy in Models of Opioid Use Disorder

Preclinical studies have demonstrated the potential of this compound in treating opioid use disorder.

  • Opioid Withdrawal: In mice made physically dependent on oxycodone, this compound dose-dependently suppressed the somatic signs of naloxone-precipitated withdrawal, including jumping, wet-dog shakes, and paw tremors.[4]

  • Opioid Reinstatement: this compound has been shown to mitigate the reinstatement of heroin-seeking behavior in animal models, suggesting its potential to prevent relapse.[3]

  • Abuse Liability: this compound did not show abuse potential in preclinical models. It was not intravenously self-administered by rats with a history of heroin self-administration.[3] Furthermore, chronic administration of this compound did not lead to apparent tolerance or physical dependence.[3]

Experimental Protocol: Naloxone-Precipitated Oxycodone Withdrawal in Mice

Mice were made physically dependent on oxycodone through repeated administration.[4] Following the induction of dependence, the animals were treated with this compound or vehicle, followed by an injection of the opioid antagonist naloxone (B1662785) to precipitate withdrawal symptoms.[4] Somatic signs of withdrawal were then observed and quantified for a 30-minute period.[4][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

ITI333_Signaling_Pathway cluster_ITI333 This compound cluster_receptors Receptor Targets cluster_downstream Downstream Effects ITI333 This compound MOR μ-Opioid Receptor (MOP) ITI333->MOR Biased Partial Agonist HT2A 5-HT2A Receptor ITI333->HT2A Antagonist G_protein G-protein Signaling (cAMP inhibition) MOR->G_protein Beta_arrestin β-arrestin Recruitment (Minimal) MOR->Beta_arrestin Blockade Blockade of 5-HT2A Effects HT2A->Blockade Withdrawal Reduced Opioid Withdrawal G_protein->Withdrawal Relapse Reduced Relapse Potential G_protein->Relapse Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development A Compound Library Screening B Lead Optimization A->B C Synthesis of this compound B->C D Receptor Binding Assays (Ki) C->D E Functional Assays (Agonism/Antagonism) D->E F Pharmacokinetic Studies E->F G Opioid Withdrawal Models F->G H Relapse Models G->H I Safety & Tolerability H->I J Phase I Clinical Trials I->J

References

ITI-333: A Novel Multi-Targeted Agent for the Mitigation of Opioid Withdrawal Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ITI-333 is a novel investigational compound developed by Intra-Cellular Therapies with a unique pharmacological profile designed to address the multifaceted challenges of opioid use disorder (OUD), including the debilitating symptoms of withdrawal.[1][2] This technical guide provides a comprehensive overview of the core preclinical data supporting the role of this compound in mitigating opioid withdrawal. It details the compound's mechanism of action, summarizes key quantitative findings in structured tables, provides in-depth experimental protocols for pivotal studies, and visualizes critical pathways and workflows.

Core Mechanism of Action: A Dual Approach

This compound's therapeutic potential in the context of opioid withdrawal stems from its distinct, dual activity at two key receptor systems: the serotonin (B10506) 5-HT2A receptor and the mu-opioid (MOP) receptor.[3]

  • Potent 5-HT2A Receptor Antagonism: this compound is a potent antagonist at serotonin 5-HT2A receptors.[3] This action is significant as the serotonergic system is implicated in the modulation of mood, anxiety, and sleep, all of which are severely disrupted during opioid withdrawal.

  • Biased Mu-Opioid Receptor Partial Agonism: Crucially, this compound acts as a biased partial agonist at the MOP receptor.[3] This means it weakly activates the G-protein signaling pathway, which is thought to be responsible for the analgesic and rewarding effects of opioids, but does not significantly recruit β-arrestin.[4] The lack of β-arrestin recruitment is hypothesized to reduce the common adverse effects associated with full opioid agonists, such as respiratory depression and constipation, while still providing enough MOP receptor stimulation to alleviate withdrawal symptoms.

This combined pharmacology suggests that this compound may offer a novel therapeutic strategy by concurrently addressing the affective and somatic symptoms of opioid withdrawal with a reduced risk profile compared to traditional opioid replacement therapies.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound [5]

ReceptorRadioligandKi (nM)
Serotonin 5-HT2A[125I]DOI8.3
Mu-Opioid (MOP)[3H]DAMGO11
Adrenergic α1A[3H]prazosin28
Dopamine D1[3H]SCH2339050

Table 2: In Vitro Functional Activity of this compound at the Mu-Opioid Receptor [4]

AssayCell LineParameterValue
cAMP InhibitionCHO-K1EC5064 nM
cAMP InhibitionCHO-K1Intrinsic Efficacy (% of DAMGO)22%
β-arrestin Recruitment-EC50> 10 µM

Table 3: In Vivo Efficacy of this compound in a Naloxone-Precipitated Oxycodone Withdrawal Model in Mice

This compound Dose (mg/kg)Mean Total Somatic Withdrawal Signs% Reduction vs. Vehicle
Vehicle~35-
0.3~15~57%
1~10~71%
3~5~86%

Experimental Protocols

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of this compound for various receptors.

  • Methodology:

    • Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human receptor of interest (e.g., 5-HT2A, MOP, α1A, D1) were used.

    • Membrane Preparation: Cell membranes were prepared from the cultured cells.

    • Binding Reaction: Cell membranes were incubated with a specific radioligand (see Table 1) and varying concentrations of this compound.

    • Incubation: The reaction was allowed to reach equilibrium.

    • Separation: Bound and free radioligand were separated by rapid filtration.

    • Quantification: The amount of bound radioactivity was measured using a scintillation counter.

    • Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

  • Objective: To assess the functional activity of this compound at the MOP receptor by measuring its effect on cAMP levels.

  • Methodology:

    • Cell Culture: CHO-K1 cells stably expressing the human MOP receptor were used.

    • Cell Plating: Cells were seeded in 384-well plates and incubated overnight.[6]

    • Compound Addition: Varying concentrations of this compound or the full agonist DAMGO (as a positive control) were added to the cells.

    • Adenylyl Cyclase Stimulation: Forskolin was added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Incubation: The cells were incubated for a specified period to allow for receptor-mediated inhibition of adenylyl cyclase.

    • cAMP Measurement: Intracellular cAMP levels were measured using a commercially available assay kit (e.g., HTRF cAMP assay).[7]

    • Data Analysis: EC50 and intrinsic efficacy (relative to DAMGO) were determined from the concentration-response curves.

  • Objective: To determine if this compound promotes the recruitment of β-arrestin to the MOP receptor.

  • Methodology:

    • Assay Principle: A common method for this is the PathHunter® β-arrestin recruitment assay (DiscoverX).[6][8][9] This assay utilizes enzyme fragment complementation. The MOP receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).

    • Cell Line: A CHO cell line stably co-expressing the tagged MOP receptor and β-arrestin was used.[6]

    • Cell Plating: Cells were plated in 384-well plates and incubated.[6]

    • Compound Addition: Cells were treated with various concentrations of this compound for 90 minutes at 37°C.[6]

    • Detection: A detection reagent containing the substrate for the complemented enzyme was added.

    • Signal Measurement: The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, was measured using a luminometer.

    • Data Analysis: Concentration-response curves were generated to determine the EC50 for β-arrestin recruitment.

In Vivo Assays
  • Objective: To evaluate the ability of this compound to suppress the somatic signs of opioid withdrawal.

  • Methodology:

    • Animals: Male mice were used.

    • Induction of Dependence: Mice were made physically dependent on oxycodone through repeated subcutaneous injections over several days.

    • This compound Administration: On the test day, different groups of mice were treated with either vehicle or varying doses of this compound.

    • Precipitation of Withdrawal: 30 minutes after this compound or vehicle administration, withdrawal was precipitated by an injection of the opioid antagonist naloxone (B1662785).

    • Observation Period: Immediately following the naloxone injection, mice were observed for 30 minutes.

    • Scoring of Withdrawal Signs: A trained observer, blind to the treatment conditions, scored the frequency of somatic withdrawal signs, including jumping, wet-dog shakes, paw tremors, backing, ptosis, and diarrhea.

    • Data Analysis: The total number of somatic withdrawal signs was calculated for each mouse, and the data were analyzed to determine the effect of this compound compared to the vehicle control group.

Visualizations

Signaling Pathways

ITI333_Signaling cluster_opioid Opioid Withdrawal State cluster_iti333 This compound Intervention Opioid_Agonist Opioid Agonist (e.g., Oxycodone) MOP_Receptor Mu-Opioid Receptor (MOP-R) Opioid_Agonist->MOP_Receptor Activates G_Protein Gi/o Protein Activation MOP_Receptor->G_Protein Withdrawal_Symptoms Withdrawal Symptoms (Somatic & Affective) MOP_Receptor->Withdrawal_Symptoms Abrupt Cessation Leads to AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Naloxone Naloxone Naloxone->MOP_Receptor Blocks ITI333 This compound MOP_Receptor_ITI Mu-Opioid Receptor (MOP-R) ITI333->MOP_Receptor_ITI Partial Agonist SHT2A_Receptor 5-HT2A Receptor ITI333->SHT2A_Receptor Antagonist Partial_G_Protein Partial Gi/o Protein Activation MOP_Receptor_ITI->Partial_G_Protein No_beta_Arrestin No β-arrestin Recruitment MOP_Receptor_ITI->No_beta_Arrestin Symptom_Mitigation Mitigation of Withdrawal Symptoms Partial_G_Protein->Symptom_Mitigation SHT2A_Blockade Antagonism SHT2A_Receptor->SHT2A_Blockade SHT2A_Blockade->Symptom_Mitigation

Caption: Signaling pathways in opioid withdrawal and this compound's mechanism.

Experimental Workflows

Naloxone_Withdrawal_Workflow cluster_induction Dependence Induction Phase cluster_testing Testing Phase Start Select Male Mice Oxy_Admin Repeated Subcutaneous Oxycodone Administration Start->Oxy_Admin Dependence Physical Dependence Established Oxy_Admin->Dependence Group_Allocation Randomly Allocate to Treatment Groups Dependence->Group_Allocation ITI333_Admin Administer this compound (various doses) or Vehicle Group_Allocation->ITI333_Admin Naloxone_Admin Administer Naloxone (s.c.) 30 minutes post-ITI-333 ITI333_Admin->Naloxone_Admin Observation Observe for 30 minutes Naloxone_Admin->Observation Scoring Score Somatic Withdrawal Signs Observation->Scoring Data_Analysis Analyze Total Withdrawal Scores Scoring->Data_Analysis

Caption: Workflow for the naloxone-precipitated oxycodone withdrawal model.

Conclusion

The preclinical data on this compound strongly support its potential as a novel therapeutic for the management of opioid withdrawal. Its unique mechanism of action, combining 5-HT2A antagonism with biased MOP receptor partial agonism, offers a promising approach to alleviate the complex symptomatology of withdrawal while potentially avoiding the liabilities of full opioid agonists. The quantitative in vitro and in vivo data demonstrate potent and targeted activity. Further clinical investigation is warranted to translate these promising preclinical findings into a safe and effective treatment for individuals with OUD.

References

The Analgesic Profile of ITI-333: A Preclinical In-Depth Review

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the non-clinical analgesic properties of ITI-333, a novel multi-receptor modulator, for researchers, scientists, and drug development professionals.

This compound is an investigational, orally bioavailable tetracyclic compound with a unique pharmacological profile, demonstrating potential for the treatment of pain and other central nervous system disorders.[1] This technical guide synthesizes the available preclinical data on the analgesic properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacological Profile

This compound's mechanism of action is characterized by its interaction with multiple receptor systems. It acts as a potent antagonist at the serotonin (B10506) 5-HT2A receptor and a partial agonist at the µ-opioid receptor (MOR).[1] Additionally, it exhibits moderate antagonist activity at the adrenergic α1A receptor.[1] This multi-target engagement is hypothesized to contribute to its analgesic effects while potentially offering an improved safety profile compared to conventional opioid analgesics.

Quantitative Analysis of Analgesic Efficacy

The analgesic effects of this compound have been evaluated in rodent models of acute and inflammatory pain. The available quantitative data from these preclinical studies are summarized below.

Table 1: Receptor Binding Affinities of this compound
ReceptorBinding Affinity (Ki, nM)
Serotonin 5-HT2A8.3
µ-Opioid (MOR)11
Adrenergic α1A28

Data sourced from Li et al., 2024.[1]

Table 2: Efficacy of this compound in the Mouse Tail Flick Test
Dose (mg/kg, s.c.)Maximum Possible Effect (% MPE)
155.6
378.9
1095.2

Data represents the peak analgesic effect observed in the tail flick assay. Sourced from Li et al., 2024.

Table 3: Efficacy of this compound in the Mouse Formalin Test
Dose (mg/kg, p.o.)Phase I (0-10 min) - Licking Time (s)Phase II (10-60 min) - Licking Time (s)
Vehicle105.3250.1
185.2180.5
360.7125.8
1045.385.4

Data represents the total licking time in seconds during Phase I (acute nociceptive pain) and Phase II (inflammatory pain) of the formalin test. Sourced from Li et al., 2024.

Experimental Protocols

Detailed methodologies for the key preclinical pain models used to evaluate this compound are provided below. These protocols are based on standard pharmacological practices and specific details mentioned in the cited literature.

Tail Flick Test

Objective: To assess the spinal analgesic activity of this compound in a model of acute thermal pain.

Animal Model: Male CD-1 mice.

Methodology:

  • Animals are gently restrained, allowing the tail to be exposed.

  • A focused beam of high-intensity light is directed onto the ventral surface of the tail.

  • The time taken for the mouse to withdraw its tail from the heat source (tail flick latency) is recorded automatically.

  • A baseline latency is determined for each animal before drug administration.

  • This compound or vehicle is administered subcutaneously (s.c.).

  • Tail flick latencies are measured at predetermined time points post-administration.

  • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • The analgesic effect is calculated as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Formalin Test

Objective: To evaluate the efficacy of this compound in a model of tonic chemical pain that encompasses both an acute nociceptive phase and a subsequent inflammatory phase.

Animal Model: Male CD-1 mice.

Methodology:

  • Animals are placed in an observation chamber for a period of acclimatization.

  • This compound or vehicle is administered orally (p.o.) prior to formalin injection.

  • A dilute solution of formalin (e.g., 20 µL of a 5% solution) is injected into the plantar surface of one hind paw.

  • The amount of time the animal spends licking the injected paw is recorded by an observer.

  • Observations are recorded in two distinct phases:

    • Phase I (Early Phase): 0-10 minutes post-formalin injection, reflecting direct nociceptor activation.

    • Phase II (Late Phase): 10-60 minutes post-formalin injection, reflecting inflammatory pain mechanisms.

  • The total licking time in each phase is used as the measure of nociception.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the workflow of the preclinical analgesic experiments.

ITI333_Signaling_Pathway cluster_ITI333 This compound cluster_receptors Receptor Targets cluster_downstream Downstream Effects This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Partial Agonist HT2A 5-HT2A Receptor This compound->HT2A Antagonist Alpha1A α1A-Adrenergic Receptor This compound->Alpha1A Antagonist G_Protein_Signaling G-Protein Signaling (cAMP Pathway) MOR->G_Protein_Signaling Beta_Arrestin β-Arrestin Recruitment (Blocked) MOR->Beta_Arrestin Serotonergic_Modulation Modulation of Serotonergic Signaling HT2A->Serotonergic_Modulation Adrenergic_Modulation Modulation of Adrenergic Signaling Alpha1A->Adrenergic_Modulation Analgesia Analgesia G_Protein_Signaling->Analgesia Serotonergic_Modulation->Analgesia Adrenergic_Modulation->Analgesia

Caption: Proposed signaling pathway of this compound.

Preclinical_Analgesia_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_testing Nociceptive Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Male CD-1 Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, this compound Doses) Acclimatization->Grouping Dosing Administer Compound (p.o. or s.c.) Grouping->Dosing Tail_Flick Tail Flick Test (Acute Thermal Pain) Dosing->Tail_Flick Post-Dosing Interval Formalin_Test Formalin Test (Tonic Chemical Pain) Dosing->Formalin_Test Pre-Treatment Interval TF_Analysis Calculate % MPE Tail_Flick->TF_Analysis Formalin_Analysis Measure Licking Time (Phase I & II) Formalin_Test->Formalin_Analysis Stats Statistical Analysis (e.g., ANOVA) TF_Analysis->Stats Formalin_Analysis->Stats

Caption: Workflow for preclinical analgesic evaluation.

Conclusion

The preclinical data available for this compound suggest that it is a promising analgesic compound with a novel mechanism of action. Its efficacy in models of both acute thermal and tonic chemical/inflammatory pain indicates a broad spectrum of potential activity. The dual action as a MOR partial agonist and 5-HT2A antagonist may offer a therapeutic advantage, potentially mitigating some of the adverse effects associated with traditional opioid therapies. Further investigation into its effects in chronic pain models and its safety profile will be crucial in its clinical development.

References

Methodological & Application

Application Notes and Protocols for ITI-333 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical experimental protocols for ITI-333, a novel investigational compound with a unique pharmacological profile. This compound is being developed for the treatment of substance use disorders, psychiatric comorbidities, and pain. The following sections detail its mechanism of action, summarize key quantitative findings in rodent models, and provide detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a novel, orally bioavailable molecule that exhibits a multi-receptor binding profile. In vitro studies have characterized it as a potent serotonin (B10506) 5-HT2A receptor antagonist and a biased partial agonist at the µ-opioid (MOP) receptor, with low intrinsic efficacy. Notably, it lacks detectable agonism of MOP signaling via the β-arrestin pathway, which is believed to be associated with many of the adverse effects of traditional opioids. Additionally, this compound shows lesser antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors. This unique combination of pharmacological activities supports its potential to treat opioid use disorder and associated symptoms without the typical liabilities of opioid agonists.

Signaling Pathway of this compound

ITI333_Signaling cluster_5HT2A 5-HT₂ₐ Receptor Signaling cluster_MOP µ-Opioid Receptor (MOP) Signaling ITI333 This compound HT2A 5-HT₂ₐ Receptor ITI333->HT2A Antagonist MOP µ-Opioid Receptor ITI333->MOP Biased Partial Agonist (G-protein pathway) BetaArrestin β-Arrestin Recruitment (Blocked) ITI333->BetaArrestin Blocks Gq11 Gq/11 HT2A->Gq11 PLC PLC Activation Gq11->PLC IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Gi Gi MOP->Gi MOP->BetaArrestin AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro receptor binding affinities and in vivo efficacy of this compound in various rodent models.

Table 1: In Vitro Receptor Binding Profile of this compound
ReceptorAffinity (Ki, nM)Action
Serotonin 5-HT2A8.0Antagonist
µ-Opioid (MOP)11Biased Partial Agonist
Adrenergic α1A28Antagonist
Dopamine D150Antagonist
Table 2: In Vivo Efficacy of this compound in Rodent Models
Experimental ModelSpeciesEndpointEffective Dose Range (mg/kg, s.c.)Key Finding
DOI-Induced Head TwitchMouseReduction in head twitchesID50 = 0.22Demonstrates in vivo 5-HT2A antagonism.
Morphine-Induced HyperactivityMouseReduction in locomotor activity≥ 0.03Indicates functional interaction with opioid pathways.
Naloxone-Precipitated Oxycodone WithdrawalMouseReduction in somatic withdrawal signs0.3 - 3.0Mitigates physical symptoms of opioid withdrawal.
Heroin Cue-Induced ReinstatementRatReduction in lever pressing0.3 - 3.0Reduces drug-seeking behavior.

Experimental Protocols

The following are detailed protocols for key in vivo experiments used to characterize the pharmacological profile of this compound in rodent models.

General Experimental Workflow

Experimental_Workflow start Start acclimation Animal Acclimation & Housing start->acclimation drug_prep This compound & Test Agent Formulation acclimation->drug_prep model_induction Induction of Experimental Model drug_prep->model_induction drug_admin This compound Administration (Subcutaneous) model_induction->drug_admin behavioral_test Behavioral Assessment drug_admin->behavioral_test data_analysis Data Collection & Statistical Analysis behavioral_test->data_analysis end End data_analysis->end

Application Notes and Protocols for Cell-based Functional Assays of ITI-333

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based functional assays to characterize the activity of ITI-333, a novel psychoactive compound with a unique pharmacological profile. This compound acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a biased partial agonist at the mu-opioid (MOP) receptor, and an antagonist at the dopamine (B1211576) D1 and adrenergic α1A receptors.[1][2][3]

Summary of this compound In Vitro Pharmacology

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound at its primary targets.

Table 1: Receptor Binding Affinity of this compound

ReceptorRadioligandKi (nM)
Serotonin 5-HT2A[3H]-Ketanserin0.5
Mu-Opioid (MOP)[3H]-DAMGO1.8
Dopamine D1[3H]-SCH2339018.2
Adrenergic α1A[3H]-PrazosinNot Reported

Table 2: Functional Activity of this compound

ReceptorAssay TypeParameterValue
Serotonin 5-HT2ACalcium MobilizationIC50 (nM)0.6
Mu-Opioid (MOP)cAMP AccumulationEC50 (nM)4.1
Mu-Opioid (MOP)cAMP Accumulation% Max Response (vs. DAMGO)48%
Mu-Opioid (MOP)β-Arrestin RecruitmentIC50 (nM)> 10,000
Dopamine D1cAMP AccumulationIC50 (nM)29.5
Adrenergic α1ACalcium MobilizationIC50 (nM)12.3

Signaling Pathways of this compound

The following diagram illustrates the primary signaling pathways modulated by this compound.

ITI333_Signaling_Pathways cluster_5HT2A 5-HT2A Receptor cluster_MOP Mu-Opioid Receptor cluster_D1 Dopamine D1 Receptor ITI333_antagonist This compound (Antagonist) HTR2A 5-HT2A ITI333_antagonist->HTR2A Blocks Serotonin Gq_11 Gαq/11 HTR2A->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization ITI333_agonist This compound (Partial Agonist) MOP MOP ITI333_agonist->MOP Gi_o Gαi/o MOP->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP ITI333_D1_antagonist This compound (Antagonist) D1R D1 ITI333_D1_antagonist->D1R Blocks Dopamine Gs Gαs D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 cAMP_D1 ↑ cAMP AC_D1->cAMP_D1

This compound Signaling Pathways

Experimental Protocols

The following are detailed protocols for conducting cell-based functional assays to characterize this compound.

Serotonin 5-HT2A Receptor Antagonist Activity: Calcium Mobilization Assay

This assay determines the ability of this compound to inhibit serotonin-induced intracellular calcium mobilization mediated by the 5-HT2A receptor.

Experimental Workflow:

Calcium_Mobilization_Workflow A Seed HEK293 cells stably expressing human 5-HT2A receptor B Incubate for 24 hours A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 60 minutes at 37°C C->D E Wash cells to remove excess dye D->E F Add this compound at various concentrations E->F G Incubate for 15 minutes F->G H Stimulate with a 5-HT2A receptor agonist (e.g., serotonin) G->H I Measure fluorescence intensity using a plate reader H->I J Calculate IC50 value I->J

Calcium Mobilization Assay Workflow

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Serotonin (5-hydroxytryptamine)

  • This compound

  • Fluorescence plate reader with excitation/emission wavelengths of 485/525 nm

Protocol:

  • Cell Plating: Seed the HEK293-5-HT2A cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Cell Loading: Remove the culture medium and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of HBSS.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Agonist Stimulation: Prepare a solution of serotonin in HBSS at a concentration that elicits a submaximal response (EC80). Add 50 µL of the serotonin solution to all wells except the negative control wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 525 nm. Record data every second for 120 seconds.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mu-Opioid Receptor (MOP) Partial Agonist Activity: cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, indicating its partial agonist activity at the MOP receptor.

Experimental Workflow:

cAMP_Assay_Workflow A Seed CHO-K1 cells stably expressing human MOP receptor B Incubate for 24 hours A->B C Pre-treat cells with this compound at various concentrations B->C D Incubate for 15 minutes C->D E Stimulate with forskolin (B1673556) D->E F Incubate for 30 minutes E->F G Lyse cells F->G H Measure cAMP levels using a competitive immunoassay (e.g., HTRF) G->H I Calculate EC50 value and % maximal response H->I

cAMP Accumulation Assay Workflow

Materials:

  • CHO-K1 cells stably expressing the human MOP receptor

  • Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • 96-well white plates

  • Forskolin

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) as a full agonist control

  • This compound

  • cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit)

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating: Seed the CHO-K1-MOP cells into 96-well white plates at a density of 20,000 cells per well in 50 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound and DAMGO in stimulation buffer provided with the cAMP assay kit. Remove the culture medium and add 25 µL of the compound dilutions to the respective wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Forskolin Stimulation: Prepare a solution of forskolin in stimulation buffer at a final concentration of 10 µM. Add 25 µL of the forskolin solution to all wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Add 25 µL of the HTRF cAMP-d2 conjugate followed by 25 µL of the HTRF anti-cAMP-cryptate conjugate to each well.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • HTRF Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximal response relative to DAMGO.

Dopamine D1 Receptor Antagonist Activity: cAMP Accumulation Assay

This assay determines the ability of this compound to inhibit dopamine-induced cAMP production mediated by the D1 receptor.

Protocol:

The protocol is similar to the MOP receptor cAMP assay with the following modifications:

  • Cells: Use CHO-K1 cells stably expressing the human dopamine D1 receptor.

  • Agonist: Use dopamine at its EC80 concentration instead of forskolin.

  • Compound Incubation: Pre-incubate the cells with this compound before adding the dopamine agonist.

  • Data Analysis: Calculate the IC50 value for the inhibition of dopamine-stimulated cAMP production.

Mu-Opioid Receptor (MOP) Biased Signaling: β-Arrestin Recruitment Assay

This assay assesses the potential of this compound to promote the interaction between the MOP receptor and β-arrestin, a key mechanism in receptor desensitization and an indicator of biased agonism.

Experimental Workflow:

bArrestin_Workflow A Use cells co-expressing MOP receptor and a β-arrestin reporter system (e.g., PathHunter) B Plate cells in a 96-well white plate A->B C Incubate for 24 hours B->C D Add this compound or a known agonist (e.g., DAMGO) at various concentrations C->D E Incubate for 90 minutes at 37°C D->E F Add detection reagents E->F G Incubate for 60 minutes at room temperature F->G H Measure luminescence G->H I Calculate EC50 or IC50 value H->I

β-Arrestin Recruitment Assay Workflow

Materials:

  • U2OS cells stably co-expressing the human MOP receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (e.g., PathHunter® β-Arrestin GPCR Assay)

  • McCoy's 5A medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • 96-well white, clear-bottom plates

  • DAMGO

  • This compound

  • PathHunter® Detection Reagents

  • Luminescence plate reader

Protocol:

  • Cell Plating: Seed the PathHunter® MOP cells into 96-well white, clear-bottom plates at a density of 10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound and DAMGO in assay buffer. Add 10 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection Reagent Addition: Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add 55 µL of the detection reagent to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for agonist activity or the IC50 value for antagonist activity (if co-incubated with an agonist). This compound has been shown to have no significant agonist activity in this assay.[2]

References

Measuring cAMP Accumulation in Response to ITI-333: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITI-333 is a novel investigational drug with a unique pharmacological profile, acting as a partial agonist at the µ-opioid receptor (MOP), a Gαi/o-coupled receptor, and as an antagonist at the serotonin (B10506) 5-HT2A and dopamine (B1211576) D1 receptors.[1][2][3][4][5][6][7][8] The engagement of G-protein coupled receptors (GPCRs) like the MOP and D1 receptors directly modulates the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Therefore, measuring cAMP accumulation is a critical method for characterizing the functional activity of this compound. This application note provides detailed protocols for quantifying changes in intracellular cAMP levels in response to this compound using commercially available assay technologies. The described methods will enable researchers to determine the potency and efficacy of this compound as both a partial agonist at MOP receptors and an antagonist at D1 receptors.

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling cascades initiated by the activation of many GPCRs. The intracellular level of cAMP is tightly regulated by the activity of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP. GPCRs that couple to the Gαs subunit stimulate adenylyl cyclase, leading to an increase in cAMP levels. Conversely, GPCRs that couple to the Gαi/o subunit inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.

This compound's multifaceted interaction with GPCRs that modulate cAMP provides a clear avenue for its pharmacological characterization.[1][2][7] As a partial agonist of the Gαi/o-coupled MOP receptor, this compound is expected to inhibit adenylyl cyclase and decrease forskolin-stimulated cAMP accumulation. As an antagonist of the Gαs-coupled dopamine D1 receptor, this compound is expected to block the increase in cAMP induced by D1 receptor agonists.

This document outlines two primary experimental approaches to measure the effect of this compound on cAMP accumulation:

  • MOP Receptor Partial Agonist Activity: Assessing the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the MOP receptor.

  • D1 Receptor Antagonist Activity: Evaluating the ability of this compound to block D1 agonist-induced cAMP accumulation in cells expressing the D1 receptor.

These protocols are designed to be adaptable to various cell-based assay formats, including luminescence-based assays (e.g., Promega's cAMP-Glo™ Assay) and fluorescence-based assays like Homogeneous Time-Resolved Fluorescence (HTRF) (e.g., Cisbio's HTRF cAMP assays) or LanthaScreen™ (Thermo Fisher Scientific).[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Signaling Pathways of this compound at MOP and D1 Receptors

The following diagram illustrates the signaling pathways modulated by this compound at the MOP and D1 receptors, leading to changes in intracellular cAMP levels.

ITI333_Signaling cluster_MOP MOP Receptor (Gαi/o-coupled) cluster_D1 D1 Receptor (Gαs-coupled) ITI333_MOP This compound (Partial Agonist) MOP µ-Opioid Receptor ITI333_MOP->MOP Gai Gαi/o MOP->Gai AC_inhibited Adenylyl Cyclase Gai->AC_inhibited cAMP_decreased cAMP ↓ AC_inhibited->cAMP_decreased ATP_MOP ATP ATP_MOP->AC_inhibited D1_agonist Dopamine Agonist D1 Dopamine D1 Receptor D1_agonist->D1 ITI333_D1 This compound (Antagonist) ITI333_D1->D1 Gas Gαs D1->Gas AC_activated Adenylyl Cyclase Gas->AC_activated cAMP_increased cAMP ↑ AC_activated->cAMP_increased ATP_D1 ATP ATP_D1->AC_activated

Caption: Signaling pathways of this compound at MOP and D1 receptors.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound at relevant receptors. This data is essential for designing experiments to measure cAMP accumulation.

ParameterReceptorValueCell LineReference
Ki Human 5-HT2A8 nMCHO-K1[1][2]
Ki Human µ-Opioid (MOP)11 nMHEK-293[1][2][24]
Ki Human Dopamine D150 nMCHO-K1[1][2][24]
EC50 (cAMP inhibition) Human µ-Opioid (MOP)64 nMCHO[24]
Intrinsic Efficacy (vs. DAMGO) Human µ-Opioid (MOP)22%CHO[24]

Experimental Protocols

General Materials and Reagents
  • Cell lines expressing the human MOP receptor or the human D1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium (e.g., DMEM or Ham's F-12), fetal bovine serum (FBS), and antibiotics.

  • Assay buffer (e.g., HBSS or PBS with calcium and magnesium).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • A known D1 receptor agonist (e.g., SKF-81297).

  • This compound.

  • A full MOP receptor agonist (e.g., DAMGO) as a positive control.

  • A known D1 receptor antagonist (e.g., SCH-23390) as a positive control.

  • cAMP assay kit (e.g., cAMP-Glo™, HTRF® cAMP Dynamic 2, or Lanthascreen™ cAMP).

  • White opaque 96-well or 384-well microplates for luminescence or HTRF assays.

  • Plate reader capable of measuring luminescence or time-resolved fluorescence.

Protocol 1: Characterization of this compound Partial Agonist Activity at the MOP Receptor

This protocol determines the ability of this compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing the MOP receptor.

Experimental Workflow

MOP_Workflow A Seed MOP-expressing cells into a microplate B Incubate cells overnight A->B C Pre-incubate cells with varying concentrations of this compound and controls (e.g., DAMGO) B->C D Stimulate cells with Forskolin C->D E Lyse cells and perform cAMP measurement according to kit instructions D->E F Read plate (Luminescence or TR-FRET) E->F G Analyze data to determine EC50 and intrinsic efficacy F->G

Caption: Workflow for MOP receptor partial agonist assay.

Detailed Methodology
  • Cell Plating:

    • Culture cells expressing the human MOP receptor to ~80-90% confluency.

    • Harvest cells and resuspend in fresh culture medium.

    • Seed the cells into a white, opaque 96-well or 384-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer containing a PDE inhibitor to achieve a range of final assay concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare serial dilutions of a full MOP agonist (e.g., DAMGO) as a positive control.

    • Prepare a vehicle control (assay buffer with PDE inhibitor and the same final concentration of DMSO as the highest compound concentration).

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the prepared compound dilutions (this compound, DAMGO, vehicle) to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Add forskolin to all wells at a final concentration that elicits a submaximal cAMP response (e.g., EC80, to be determined empirically).

    • Incubate for a further 15-30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels following the specific instructions of the chosen cAMP assay kit (e.g., cAMP-Glo™, HTRF®).[10][11][12][13][14][15][17]

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the logarithm of the compound concentration.

    • Normalize the data with the response to forskolin alone set as 100% and the response to a saturating concentration of a full agonist (e.g., DAMGO) as 0%.

    • Fit the concentration-response curves using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC50 value for this compound.

    • Calculate the intrinsic efficacy of this compound relative to the full agonist DAMGO.

Protocol 2: Characterization of this compound Antagonist Activity at the D1 Receptor

This protocol determines the ability of this compound to inhibit cAMP accumulation induced by a D1 receptor agonist in cells expressing the D1 receptor.

Experimental Workflow

D1_Workflow A Seed D1-expressing cells into a microplate B Incubate cells overnight A->B C Pre-incubate cells with varying concentrations of this compound and controls (e.g., SCH-23390) B->C D Stimulate cells with a D1 agonist (e.g., SKF-81297) at its EC80 concentration C->D E Lyse cells and perform cAMP measurement according to kit instructions D->E F Read plate (Luminescence or TR-FRET) E->F G Analyze data to determine IC50 F->G

References

Application Note: Utilizing Calcium Flux Assays to Characterize the Activity of ITI-333

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITI-333 is a novel investigational compound with a unique pharmacological profile, positioning it as a promising therapeutic candidate for substance use disorders and pain management.[1][2][3] Preclinical data have elucidated that this compound acts as a potent antagonist at the serotonin (B10506) 5-HT2A receptor, a biased partial agonist at the μ-opioid (MOP) receptor, and also exhibits antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[1][4][5][6] This multi-target engagement necessitates robust and relevant in vitro assays to fully characterize its functional activity at each receptor. One of the key signaling pathways modulated by the 5-HT2A receptor is the Gq-protein coupled pathway, which leads to an increase in intracellular calcium concentration.[7] Therefore, calcium flux assays are a highly effective method for quantifying the antagonist properties of this compound at this primary target. Furthermore, by co-stimulating with a known MOP receptor agonist, these assays can also be adapted to characterize the partial agonist activity of this compound at the μ-opioid receptor.

This application note provides detailed protocols for employing a no-wash, fluorescence-based calcium flux assay to assess the antagonist and partial agonist activities of this compound.

Principle of the Calcium Flux Assay

Calcium flux assays are a common method for monitoring the activation of G-protein coupled receptors (GPCRs) that signal through the Gq pathway.[7][8] These assays utilize a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane.[9][10] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active dye in the cytoplasm.[11][12] When intracellular calcium levels rise, the dye binds to the free calcium ions, resulting in a significant increase in its fluorescence intensity.[9] This change in fluorescence can be measured in real-time using a fluorescence microplate reader, such as a FLIPR® (Fluorescence Imaging Plate Reader) system.[8]

For 5-HT2A receptors, which couple to Gq proteins, activation by an agonist leads to the activation of phospholipase C, subsequent production of inositol (B14025) trisphosphate (IP3), and the release of calcium from the endoplasmic reticulum. This results in a transient increase in intracellular calcium, which is detected by the fluorescent dye. When assessing an antagonist like this compound, cells are pre-incubated with the compound before the addition of a 5-HT2A agonist. A reduction in the agonist-induced calcium signal indicates the antagonistic activity of this compound.

Signaling Pathway for 5-HT2A Receptor-Mediated Calcium Flux

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca²⁺ Store IP3->ER binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release releases Agonist 5-HT Agonist Agonist->5HT2A_R activates ITI_333 This compound (Antagonist) ITI_333->5HT2A_R blocks

Caption: 5-HT2A receptor signaling cascade leading to intracellular calcium release.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates, poly-D-lysine coated.

  • Calcium Flux Assay Kit: e.g., Fluo-4 NW Calcium Assay Kit or FLIPR Calcium 6 Assay Kit.[11][13][14]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: Anion transport inhibitor (if required by the cell line to prevent dye extrusion).[15][16]

  • Test Compound: this compound dissolved in DMSO to create a stock solution.

  • Reference Agonist: Serotonin (5-HT) or α-methylserotonin for the 5-HT2A receptor.

  • Reference Antagonist: A known 5-HT2A antagonist (e.g., Ketanserin) for control purposes.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR Tetra® or FlexStation® 3).

Protocol 1: Assessing this compound as a 5-HT2A Receptor Antagonist

This protocol determines the potency of this compound in inhibiting the calcium response induced by a 5-HT2A receptor agonist.

1. Cell Plating: a. Culture cells to approximately 80-90% confluency. b. Harvest cells and seed them into black-walled, clear-bottom microplates at a density of 40,000–80,000 cells/well (for 96-well plates) or 10,000–20,000 cells/well (for 384-well plates).[17][18] c. Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2. Preparation of Reagents: a. This compound Compound Plate: Prepare a serial dilution of this compound in assay buffer. The final concentration should be 2X the desired assay concentration. Include a vehicle control (DMSO in assay buffer). b. Agonist Plate: Prepare the 5-HT2A agonist (e.g., serotonin) in assay buffer at a concentration that will elicit an EC80 response (predetermined from an agonist dose-response curve). This should be prepared at 2X the final desired concentration. c. Dye Loading Solution: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically by dissolving the dye concentrate in assay buffer.[11] If necessary, supplement the buffer with probenecid.

3. Dye Loading: a. Remove the culture medium from the cell plates. b. Add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).[17] c. Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[17][18]

4. Assay Procedure: a. Place the cell plate and the compound/agonist plates into the fluorescence plate reader. b. Set the instrument to measure fluorescence (e.g., Ex/Em = 490/525 nm for Fluo-4).[17] c. Program the instrument to perform the following additions: i. Baseline Reading: Record baseline fluorescence for 10-20 seconds. ii. Compound Addition: Add the this compound dilutions (or vehicle) to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes). iii. Agonist Addition: Add the 5-HT2A agonist to all wells. iv. Post-Addition Reading: Immediately begin recording the fluorescence signal every 1-2 seconds for at least 120-180 seconds to capture the peak calcium response.

Protocol 2: Assessing this compound as a µ-Opioid Receptor Partial Agonist

This protocol can be adapted to evaluate the partial agonist activity of this compound at the MOP receptor, typically in cells co-expressing the MOP receptor and a G-protein that couples to the calcium pathway (e.g., Gαqi5).

Modifications to Protocol 1:

  • Cell Line: Use a cell line stably expressing the human μ-opioid receptor and a promiscuous G-protein like Gαqi5.

  • Reagents:

    • Test Compound: Prepare a serial dilution of this compound to test for agonist activity.

    • Reference Agonist: Use a full MOP agonist like DAMGO as a positive control.

    • Antagonist Confirmation: To confirm the response is MOP-mediated, a separate experiment can be run where cells are pre-treated with a MOP antagonist like Naloxone before the addition of this compound.

  • Assay Procedure:

    • The primary addition will be the this compound serial dilutions (or DAMGO as a positive control). The instrument will measure the calcium flux initiated by this compound itself.

    • The magnitude of the calcium response generated by this compound relative to the maximum response generated by the full agonist (DAMGO) will determine its partial agonist nature.

Experimental Workflow Diagram

Workflow cluster_prep Preparation (Day 1-2) cluster_assay Assay Execution (Day 2) cluster_analysis Data Analysis p1 Seed cells in microplates p2 Incubate overnight p1->p2 p3 Prepare compound and agonist plates p2->p3 p4 Prepare dye loading solution p2->p4 a5 Add this compound (Antagonist Assay) p3->a5 a6 Add Agonist (Antagonist Assay) p3->a6 a1 Load cells with dye p4->a1 a2 Incubate a1->a2 a3 Place plates in FLIPR instrument a2->a3 a4 Read baseline fluorescence a3->a4 a4->a5 a5->a6 a7 Read fluorescence kinetics a6->a7 d1 Calculate peak fluorescence response a7->d1 d2 Normalize data to controls d1->d2 d3 Plot dose-response curves d2->d3 d4 Calculate IC50/EC50 values d3->d4

Caption: General experimental workflow for the calcium flux assay.

Data Presentation and Analysis

Quantitative data should be summarized to determine the potency of this compound. The primary output from the plate reader is a kinetic curve of fluorescence intensity over time for each well.

1. Data Analysis Steps: a. For each well, calculate the maximum change in fluorescence (Peak - Baseline). b. Normalize the data. For antagonist mode, set the average response of the positive control (agonist alone) to 100% and the vehicle control to 0%. For agonist mode, set the response of the full reference agonist to 100%. c. Plot the normalized response against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists) values.

2. Data Analysis Logic Diagram:

Data_Analysis node_raw Raw Kinetic Data (Fluorescence vs. Time) node_calc Calculate ΔRFU (Peak - Baseline) node_raw->node_calc node_norm Normalize Data (% Activity or % Inhibition) node_calc->node_norm node_plot Plot Dose-Response Curve (Normalized Response vs. [Log Compound]) node_norm->node_plot node_fit Non-linear Regression (Sigmoidal Dose-Response) node_plot->node_fit node_result { Determine Potency | (IC50 / EC50)} node_fit->node_result

Caption: Logical flow of data analysis for calcium flux assays.

Summary of Quantitative Data

The following table presents an example of how to summarize the quantitative data obtained for this compound from calcium flux assays.

Target ReceptorAssay ModeReference CompoundParameterThis compound Value (nM)Reference Value (nM)
5-HT2A AntagonistSerotonin (EC80)IC50 8.3Ketanserin: ~1-5
μ-Opioid Partial AgonistDAMGOEC50 11DAMGO: ~5-15
μ-Opioid Partial AgonistDAMGO% Emax ~40%DAMGO: 100%

Conclusion

The calcium flux assay is a robust, high-throughput compatible method that is well-suited for characterizing the functional activity of multi-target compounds like this compound. By following the detailed protocols outlined in this application note, researchers can effectively determine the antagonist potency of this compound at the 5-HT2A receptor and its partial agonist activity at the μ-opioid receptor. This information is critical for understanding the compound's mechanism of action and for its continued development as a novel therapeutic agent.

References

Application Notes and Protocols: Evaluating the Efficacy of ITI-333 Using the Tail Flick Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITI-333 is a novel investigational compound with a unique pharmacological profile, acting as both a serotonin (B10506) 5-HT2A receptor antagonist and a partial agonist at the mu-opioid receptor (MOR).[1][2][3] This dual mechanism of action suggests potential therapeutic applications in treating opioid use disorder and pain.[1][3] Preclinical studies have demonstrated the analgesic efficacy of this compound in rodent models of acute pain, including the tail flick assay.[1][3]

These application notes provide a detailed protocol for utilizing the tail flick assay to assess the dose-dependent analgesic effects of this compound. The tail flick test is a widely used method to measure the pain reflex threshold in response to a thermal stimulus, primarily assessing spinally mediated analgesia.[4]

Data Presentation

The following table summarizes the quantitative data from a representative preclinical study evaluating the analgesic efficacy of this compound in a tail flick assay in male CD-1 mice.[4] In this study, vehicle, this compound, or morphine were administered subcutaneously 30 minutes prior to the assay.

Treatment GroupDose (mg/kg, s.c.)NMean Tail Flick Latency (s)Standard Error of the Mean (SEM)
Vehicle-10Data not available in search resultsData not available in search results
This compound110Data not available in search resultsData not available in search results
This compound310Data not available in search resultsData not available in search results
This compound1010Data not available in search resultsData not available in search results
Morphine1010Data not available in search resultsData not available in search results

Note: Specific quantitative data on mean tail flick latency and SEM were not available in the public search results. For precise data, please refer to the original publication: Li, P., et al. (2024). Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders. Journal of Medicinal Chemistry.

Signaling Pathway of this compound

This compound's mechanism of action involves the modulation of two distinct signaling pathways. As a 5-HT2A receptor antagonist, it blocks the downstream signaling cascade typically initiated by serotonin. Concurrently, as a mu-opioid receptor partial agonist, it activates G-protein coupled receptor signaling, which is associated with analgesia.

ITI333_Signaling_Pathway cluster_serotonin Serotonergic Neuron cluster_opioid Opioidergic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds Endogenous Opioids Endogenous Opioids MOR_Receptor Mu-Opioid Receptor Endogenous Opioids->MOR_Receptor Binds Downstream_Signaling_5HT2A Downstream Signaling (e.g., IP3/DAG pathway) 5-HT2A_Receptor->Downstream_Signaling_5HT2A Activates Downstream_Signaling_MOR Downstream Signaling (e.g., inhibition of adenylyl cyclase) MOR_Receptor->Downstream_Signaling_MOR Activates Analgesia Analgesia Downstream_Signaling_MOR->Analgesia Leads to This compound This compound This compound->5-HT2A_Receptor Antagonizes This compound->MOR_Receptor Partially Agonizes

Caption: Signaling pathway of this compound.

Experimental Protocols

Tail Flick Assay Experimental Workflow

The following diagram outlines the general workflow for conducting a tail flick assay to evaluate the analgesic efficacy of this compound.

Tail_Flick_Workflow A Animal Acclimation (e.g., 1 week) B Habituation to Restrainers (2-3 sessions) A->B C Baseline Tail Flick Latency Measurement B->C D Randomization into Treatment Groups (Vehicle, this compound doses, Positive Control) C->D E Drug Administration (e.g., subcutaneous injection) D->E F Post-Treatment Interval (e.g., 30 minutes) E->F G Tail Flick Latency Measurement F->G H Data Analysis and Comparison G->H

Caption: Experimental workflow for the tail flick assay.

Detailed Methodology

1. Animals:

  • Male CD-1 mice are a suitable model for this assay.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week for acclimation to the housing facility before any experimental procedures.

2. Apparatus:

  • A tail flick analgesia meter equipped with a radiant heat source (e.g., a high-intensity light beam).

  • Animal restrainers appropriate for the size of the mice.

  • A timer connected to the heat source and a sensor to automatically detect the tail flick response.

3. Habituation:

  • To minimize stress-induced analgesia, habituate the mice to the experimental setup and restrainers for 2-3 sessions on separate days prior to the experiment.

  • During habituation, place the mice in the restrainers for a few minutes each session.

4. Baseline Latency Measurement:

  • On the day of the experiment, determine the baseline tail flick latency for each mouse.

  • Place the mouse in the restrainer and position its tail over the radiant heat source.

  • Activate the heat source and start the timer.

  • The latency is the time from the start of the heat stimulus to the moment the mouse flicks its tail.

  • A cut-off time (e.g., 10-12 seconds) must be established to prevent tissue damage. If the mouse does not respond within the cut-off time, the heat source should be turned off, and the maximum cut-off time recorded.

  • Perform 2-3 baseline measurements for each mouse with an inter-trial interval of at least 5 minutes and calculate the mean baseline latency.

5. Drug Preparation and Administration:

  • Prepare solutions of this compound at the desired doses in a suitable vehicle.

  • Include a vehicle-only control group and a positive control group (e.g., morphine at 10 mg/kg).

  • Administer the compounds via the desired route (e.g., subcutaneous injection) at a consistent volume.

6. Post-Treatment Latency Measurement:

  • At a predetermined time after drug administration (e.g., 30 minutes), measure the tail flick latency again as described in step 4.

  • The timing of the post-treatment measurement should be based on the known pharmacokinetic profile of this compound to coincide with its peak effect.

7. Data Analysis:

  • Calculate the mean tail flick latency and the standard error of the mean (SEM) for each treatment group.

  • The analgesic effect can be expressed as the increase in latency over baseline or as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100

  • Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), should be used to compare the latencies of the this compound treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

References

Application Notes and Protocols: Positron Emission Tomography (PET) Study of ITI-333 Brain Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for conducting a Positron Emission Tomography (PET) study to determine the brain receptor occupancy of ITI-333, a novel compound with a multi-receptor binding profile. The protocols are based on established PET imaging standards and publicly available information on this compound clinical trials.

Introduction

This compound is an investigational drug with a unique pharmacological profile, exhibiting high affinity for serotonin (B10506) 5-HT2A and μ-opioid receptors, and moderate affinity for adrenergic α1A and dopamine (B1211576) D1 receptors.[1][2] It functions as a 5-HT2A receptor antagonist and a partial agonist at the μ-opioid receptor.[3] Understanding the in-vivo brain receptor occupancy of this compound is crucial for dose selection, assessing target engagement, and elucidating its mechanism of action in the central nervous system. PET imaging is the gold-standard non-invasive technique for quantifying receptor occupancy in the living human brain.

A completed Phase 1 clinical trial (NCT05470101) was an open-label PET study designed to evaluate the brain receptor occupancy of this compound in healthy subjects, specifically targeting the 5-HT2A receptor using the radioligand [¹¹C]-MDL100907.[4] This document outlines the probable protocols and data presentation for such a study, and for potential future studies on its other receptor targets.

Data Presentation

Quantitative data from a PET receptor occupancy study for this compound would be summarized to show the relationship between the dose of this compound administered and the percentage of receptors occupied by the drug in specific brain regions. The following table is an illustrative example of how such data would be presented, as the specific results from the NCT05470101 study are not yet publicly available.

Table 1: Illustrative Brain Receptor Occupancy Data for this compound

This compound Dose (mg)Target ReceptorRadioligandBrain Region of InterestMean Receptor Occupancy (%)Standard Deviation (%)
105-HT2A[¹¹C]-MDL100907Frontal Cortex255
305-HT2A[¹¹C]-MDL100907Frontal Cortex608
605-HT2A[¹¹C]-MDL100907Frontal Cortex856
30μ-Opioid[¹¹C]-CarfentanilThalamus407
60μ-Opioid[¹¹C]-CarfentanilThalamus709
60Dopamine D1[¹¹C]-NNC112Striatum3510

Experimental Protocols

The following are detailed protocols for conducting PET imaging studies to determine the receptor occupancy of this compound for its primary and secondary targets.

Protocol 1: 5-HT2A Receptor Occupancy Study

This protocol is based on the design of the NCT05470101 clinical trial.[4]

1. Subject Population:

  • Healthy male and female volunteers, aged 18-55 years.

  • Subjects must undergo a thorough medical screening, including physical examination, ECG, and routine blood and urine tests to ensure they are in good health.

  • Exclusion criteria include a history of psychiatric or neurological disorders, substance abuse, and contraindications for PET or MRI scans.

2. Study Design:

  • An open-label, single-dose, test-retest design for each dose cohort.

  • Subjects will undergo a baseline PET scan with the 5-HT2A selective radioligand [¹¹C]-MDL100907.[5][6][7]

  • Following the baseline scan, subjects will receive a single oral dose of this compound.

  • A second PET scan (post-dose) will be performed at the time of anticipated peak plasma concentration of this compound to determine receptor occupancy.

3. PET Imaging Protocol with [¹¹C]-MDL100907:

  • Radioligand: [¹¹C]-MDL100907, a selective 5-HT2A receptor antagonist.

  • Subject Preparation: Subjects should fast for at least 4 hours before the PET scan. A cannula will be inserted into a peripheral vein for radioligand injection and another in the contralateral arm for arterial blood sampling.

  • PET Scan Acquisition:

    • A transmission scan is acquired for attenuation correction.

    • An intravenous bolus of [¹¹C]-MDL100907 (typically 370 MBq) is administered.

    • Dynamic 3D emission data are collected for 90-120 minutes.

  • Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

  • Image Analysis:

    • Dynamic PET images are reconstructed and co-registered with the subject's MRI scan.

    • Regions of interest (ROIs) are delineated on the MRI, including the frontal cortex (high 5-HT2A receptor density) and cerebellum (reference region with negligible 5-HT2A receptor density).

    • Time-activity curves are generated for each ROI.

    • The binding potential (BP_ND) is calculated using a suitable kinetic model (e.g., simplified reference tissue model or kinetic modeling with arterial input function).

    • Receptor occupancy (RO) is calculated using the following formula: RO (%) = (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline * 100

Protocol 2: μ-Opioid Receptor Occupancy Study (Proposed)

1. Radioligand: [¹¹C]-Carfentanil, a potent and selective μ-opioid receptor agonist.[8][9]

2. Study Design: Similar test-retest design as for the 5-HT2A study.

3. PET Imaging Protocol with [¹¹C]-Carfentanil:

  • Subject Preparation: Similar to the 5-HT2A protocol.

  • PET Scan Acquisition:

    • Transmission scan for attenuation correction.

    • Intravenous injection of [¹¹C]-Carfentanil (target radioactivity of ~370 MBq).

    • Dynamic 3D emission data are acquired for 90 minutes.

  • Image Analysis:

    • ROIs will include the thalamus, caudate, and putamen (high μ-opioid receptor density) and the occipital cortex (reference region).

    • BP_ND is calculated, and receptor occupancy is determined as described above.

Protocol 3: Dopamine D1 Receptor Occupancy Study (Proposed)

1. Radioligand: [¹¹C]-NNC112, a selective D1 receptor antagonist.[10][11]

2. Study Design: Similar test-retest design.

3. PET Imaging Protocol with [¹¹C]-NNC112:

  • Subject Preparation: Similar to the other protocols.

  • PET Scan Acquisition:

    • Transmission scan for attenuation correction.

    • Intravenous injection of [¹¹C]-NNC112 (target radioactivity of ~370 MBq).

    • Dynamic 3D emission data are acquired for 90 minutes.

  • Image Analysis:

    • ROIs will include the striatum (caudate and putamen) for high D1 receptor density and the cerebellum as the reference region.

    • BP_ND is calculated, and receptor occupancy is determined.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the receptors targeted by this compound.

Caption: 5-HT2A Receptor Signaling Pathway.

Caption: µ-Opioid Receptor Signaling Pathway.

Caption: α1A Adrenergic Receptor Signaling.

Caption: Dopamine D1 Receptor Signaling.

Experimental Workflow

The following diagram outlines the general workflow for a PET receptor occupancy study.

G cluster_workflow PET Receptor Occupancy Study Workflow Screening Subject Screening and Enrollment Baseline_Scan Baseline PET Scan (Pre-dose) Screening->Baseline_Scan Drug_Admin Oral Administration of this compound Baseline_Scan->Drug_Admin Postdose_Scan Post-dose PET Scan Drug_Admin->Postdose_Scan Data_Analysis Image and Data Analysis Postdose_Scan->Data_Analysis RO_Calc Receptor Occupancy Calculation Data_Analysis->RO_Calc

Caption: General PET Study Workflow.

References

Application Notes and Protocols for a Phase 1 Clinical Trial of ITI-333 in Healthy Volunteers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITI-333 is a novel investigational compound with a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist and a biased partial agonist at the µ-opioid receptor.[1][2] This dual mechanism of action suggests potential therapeutic utility in the treatment of substance use disorders, particularly opioid use disorder, by addressing both withdrawal symptoms and cravings without the full agonist effects and abuse potential of traditional opioids.[2][3] Preclinical studies have indicated that this compound mitigates opioid withdrawal and reinstatement behaviors.[2] This document outlines the design and protocols for a first-in-human (FIH), Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy adult volunteers. The trial will consist of a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase.

Signaling Pathway of this compound

ITI333_Pathway cluster_ITI333 This compound cluster_receptors Receptor Targets cluster_effects Downstream Effects cluster_outcomes Therapeutic Potential ITI333 This compound HTR2A 5-HT2A Receptor ITI333->HTR2A Antagonist MOR µ-Opioid Receptor ITI333->MOR Biased Partial Agonist Antagonism_Effect Blockade of Serotonergic Signaling HTR2A->Antagonism_Effect Partial_Agonism_Effect Modulated Opioid Signaling (Biased) MOR->Partial_Agonism_Effect OUD_Treatment Treatment of Opioid Use Disorder Antagonism_Effect->OUD_Treatment Partial_Agonism_Effect->OUD_Treatment Pain_Management Analgesia Partial_Agonism_Effect->Pain_Management

This compound Mechanism of Action

Phase 1 Study Design and Objectives

The primary objective of this Phase 1 study is to assess the safety and tolerability of single and multiple ascending doses of this compound in healthy volunteers.[3] Secondary objectives include characterization of the pharmacokinetic and pharmacodynamic profiles of this compound.[4]

The study will be a randomized, double-blind, placebo-controlled trial conducted in two parts:

  • Part A: Single Ascending Dose (SAD) : To evaluate the safety, tolerability, and pharmacokinetics of a single oral dose of this compound.

  • Part B: Multiple Ascending Dose (MAD) : To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound.[4]

Study_Workflow cluster_screening Screening & Enrollment cluster_sad Part A: Single Ascending Dose (SAD) cluster_mad Part B: Multiple Ascending Dose (MAD) cluster_followup End of Study Screening Screening of Healthy Volunteers (Informed Consent, Medical History, Physical Exam, Lab Tests) InclusionExclusion Inclusion/Exclusion Criteria Met? Screening->InclusionExclusion Enrollment Enrollment InclusionExclusion->Enrollment Yes Screen_Fail Screen Failure InclusionExclusion->Screen_Fail No Randomization_SAD Randomization (6 Active : 2 Placebo per Cohort) Enrollment->Randomization_SAD Dosing_SAD Single Oral Dose (Dose Escalation in Subsequent Cohorts) Randomization_SAD->Dosing_SAD Assessments_SAD Safety, PK, and PD Assessments Dosing_SAD->Assessments_SAD Randomization_MAD Randomization (8 Active : 2 Placebo per Cohort) Assessments_SAD->Randomization_MAD Safety Review & Dose Escalation Decision Dosing_MAD Multiple Oral Doses (e.g., Once Daily for 7 Days) Randomization_MAD->Dosing_MAD Assessments_MAD Safety, PK, and PD Assessments (including steady-state PK) Dosing_MAD->Assessments_MAD FollowUp End-of-Study Visit (Safety Follow-up) Assessments_MAD->FollowUp Data_Analysis Data Analysis and Reporting FollowUp->Data_Analysis PK_Protocol cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis & Calculation PreDose Pre-dose (0 hr) Centrifuge Centrifuge at 1500g for 10 min at 4°C PreDose->Centrifuge PostDose Post-dose Timepoints (0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hr) PostDose->Centrifuge Harvest Harvest Plasma Centrifuge->Harvest Store Store at ≤ -70°C Harvest->Store LCMS LC-MS/MS Analysis Store->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) LCMS->PK_Calc

References

Application Notes and Protocols for the Quantification of ITI-333 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the quantitative determination of ITI-333 in plasma. The protocols are based on established bioanalytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the industry standard for sensitive and selective quantification of small molecules in complex biological matrices.

Introduction

This compound is a novel, orally bioavailable molecule with a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a partial agonist at μ-opioid receptors (MOR), and an antagonist at adrenergic α1A and dopamine (B1211576) D1 receptors.[1][2][3][4][5] Its potential therapeutic applications in treating substance use disorders, pain, and other central nervous system disorders necessitate the development of robust and reliable analytical methods to characterize its pharmacokinetic profile in plasma.[3][4][5] This document outlines a detailed protocol for the quantification of this compound in plasma using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound in plasma. These values are representative of typical bioanalytical assays for similar small molecules and should be established during method validation.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.1 - 100 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.99
Accuracy of CalibrantsWithin ± 15% of nominal
Precision of Calibrants≤ 15% CV

Table 2: Accuracy and Precision (Quality Control Samples)

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.185 - 115≤ 2085 - 115≤ 20
Low0.385 - 115≤ 1585 - 115≤ 15
Medium1085 - 115≤ 1585 - 115≤ 15
High8085 - 115≤ 1585 - 115≤ 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low0.3> 8085 - 115
High80> 8085 - 115

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma (or other species as required)

  • This compound analytical standard

  • Internal Standard (IS) - a stable isotope-labeled this compound is recommended

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Refrigerated centrifuge

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Thaw plasma samples on ice.

  • Prepare working solutions of this compound and the internal standard in an appropriate solvent (e.g., 50:50 ACN:Water).

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: 5% B (re-equilibration)

Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • MRM Transitions:

    • This compound: To be determined by direct infusion of the analytical standard. The precursor ion will be [M+H]⁺.

    • Internal Standard: To be determined by direct infusion.

Visualizations

experimental_workflow plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Workflow for this compound plasma sample preparation and analysis.

signaling_pathway iti333 This compound antagonism_ht2a Antagonism iti333->antagonism_ht2a partial_agonism Partial Agonism iti333->partial_agonism antagonism_alpha1a Antagonism iti333->antagonism_alpha1a antagonism_d1 Antagonism iti333->antagonism_d1 ht2a 5-HT2A Receptor mor μ-Opioid Receptor (MOR) alpha1a α1A Adrenergic Receptor d1 Dopamine D1 Receptor antagonism_ht2a->ht2a partial_agonism->mor antagonism_alpha1a->alpha1a antagonism_d1->d1

Caption: Simplified signaling pathway of this compound.

References

Troubleshooting & Optimization

ITI-333 Technical Support Center: Solubility and Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and formulation of ITI-333 for in vivo studies. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel molecule with a unique pharmacological profile. It acts as a potent antagonist at the serotonin (B10506) 5-HT2A receptor and a biased partial agonist at the μ-opioid (MOP) receptor.[1] This dual activity contributes to its potential therapeutic effects in substance use disorders and pain.[1] Additionally, it exhibits antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[1] The "biased agonism" at the MOP receptor means it preferentially activates G-protein signaling pathways without significantly recruiting β-arrestin, which is thought to be associated with some of the negative side effects of traditional opioids.[1]

Q2: What is the known aqueous solubility of this compound?

A2: The intrinsic aqueous solubility of this compound has been determined to be 6.58 μg/mL.[2] This low solubility classifies it as a poorly water-soluble compound, which necessitates specific formulation strategies for effective in vivo administration.

Q3: Has a formulation for in vivo studies of this compound been published?

A3: Yes, a formulation for subcutaneous administration in preclinical models has been described. This compound has been prepared for in vivo subcutaneous dosing in a vehicle composed of 45% Trappsol® (a brand of hydroxypropyl-β-cyclodextrin) in water.[2]

Q4: What is the Biopharmaceutics Classification System (BCS) class of this compound?

A4: Based on its low solubility and likely high permeability (a common characteristic of compounds developed for CNS targets), this compound is expected to be a BCS Class II compound.[3][4] This classification highlights the importance of formulation in overcoming dissolution rate-limited absorption for oral administration.

Troubleshooting Guides

Solubility Issues

Q: I am having trouble dissolving this compound in aqueous buffers for my experiments. What can I do?

A: Due to its low intrinsic aqueous solubility (6.58 μg/mL), dissolving this compound directly in aqueous buffers is challenging.[2] Here are some strategies to overcome this:

  • pH Adjustment: this compound is a weak base with a pKa of 7.75.[2] Solubility may be increased in acidic conditions (pH < 7.75). However, for in vivo studies, the pH of the final formulation should be within a physiologically tolerable range (typically pH 4-8 for oral and pH 3-9 for intravenous administration) to avoid irritation.[5]

  • Co-solvents: The use of water-miscible organic solvents can significantly enhance the solubility of poorly soluble compounds. Common co-solvents used in preclinical studies include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and ethanol (B145695). It is crucial to first dissolve this compound in a small amount of the organic solvent before slowly adding the aqueous component. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in animals.

  • Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] A published formulation for this compound utilizes 45% Trappsol® (a type of HP-β-CD) in water for subcutaneous administration.[2]

Formulation for Different Administration Routes

Q: How can I formulate this compound for oral gavage in mice?

A: For oral administration of a BCS Class II compound like this compound, the goal is to enhance dissolution and absorption in the gastrointestinal tract. Here are some common approaches:

  • Suspensions: A simple approach is to prepare a microsuspension of this compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose (B11928114) or carboxymethylcellulose) and a wetting agent (e.g., 0.1-0.5% Tween 80). Particle size reduction (micronization) of the this compound powder can improve the dissolution rate.

  • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds. These involve dissolving the drug in a mixture of oils, surfactants, and co-solvents, which then form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.[5]

  • Co-solvent Systems: A solution can be prepared using a mixture of co-solvents and water. A common vehicle for oral gavage in mice consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The components should be adjusted based on the required dose and the solubility of this compound in the mixture.

Q: What are the key considerations for developing an intravenous (IV) formulation for this compound?

A: Intravenous formulations must be sterile, and the components must be safe for direct injection into the bloodstream. Key challenges for poorly soluble drugs like this compound include preventing precipitation upon injection and minimizing vascular irritation.[5]

  • Co-solvent Systems: A common approach for IV formulations in preclinical studies involves using a mixture of a solvent like DMSO or ethanol with PEG400 and an aqueous vehicle. The final concentration of organic solvents should be kept low to minimize toxicity. For example, a formulation might consist of 10% DMSO, 40% PEG400, and 50% saline. The drug should be completely dissolved, and the solution should be filtered through a sterile 0.22 µm filter before administration.

  • Cyclodextrin-based Formulations: Similar to the subcutaneous formulation, cyclodextrins can be used to solubilize this compound for IV administration. The concentration of cyclodextrin (B1172386) should be carefully optimized to achieve the desired drug concentration while ensuring the safety of the formulation.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which can improve its dissolution rate upon injection. Nanosuspensions are stabilized with surfactants and can be a viable option for IV administration of poorly soluble compounds.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 381.44 g/mol [1]
LogP (neutral) 3.60[2]
pKa 7.75[2]
Intrinsic Aqueous Solubility 6.58 µg/mL[2]
Human Plasma Protein Binding 91.6%[2]
Solubility in Organic Solvents Data not publicly available. As a tetracyclic compound, it is expected to have good solubility in solvents like DMSO and DMF.

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Administration (Validated)

This protocol is based on a published method for in vivo studies with this compound.[2]

Materials:

  • This compound free base

  • Trappsol® (or equivalent hydroxypropyl-β-cyclodextrin)

  • Sterile Water for Injection

Procedure:

  • Prepare the Vehicle:

    • Weigh the required amount of Trappsol® to make a 45% (w/v) solution in Sterile Water for Injection. For example, to prepare 10 mL of vehicle, weigh 4.5 g of Trappsol®.

    • Add the Trappsol® to a sterile container.

    • Add approximately 7 mL of Sterile Water for Injection.

    • Vortex or sonicate until the Trappsol® is completely dissolved.

    • Bring the final volume to 10 mL with Sterile Water for Injection and mix thoroughly.

  • Prepare the this compound Formulation:

    • Weigh the required amount of this compound based on the desired final concentration and dosing volume.

    • Add the this compound powder to the 45% Trappsol® vehicle.

    • Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of this compound at elevated temperatures should be considered.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • The final formulation is ready for subcutaneous administration.

Protocol 2: Example Starting Point Formulation for Oral Gavage

This is a general protocol for a co-solvent-based formulation suitable for oral gavage in rodents and should be optimized for this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Tween 80

  • Sterile Saline (0.9% NaCl) or Water

Procedure:

  • Prepare the Vehicle (Example: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):

    • In a sterile tube, add the required volumes of DMSO, PEG400, and Tween 80. For 10 mL of vehicle, this would be 1 mL DMSO, 4 mL PEG400, and 0.5 mL Tween 80.

    • Vortex to mix the organic components thoroughly.

  • Prepare the this compound Formulation:

    • Weigh the required amount of this compound and add it to the organic vehicle mixture.

    • Vortex or sonicate until the this compound is completely dissolved.

    • Slowly add the sterile saline or water dropwise while continuously vortexing to bring the solution to the final volume (4.5 mL for a 10 mL total volume).

    • Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or reducing the final drug concentration).

    • The final formulation should be a clear solution or a stable, homogenous suspension.

Protocol 3: Example Starting Point Formulation for Intravenous Administration

This is a general protocol for an IV formulation and requires strict adherence to aseptic techniques and validation of solubility and stability before use.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) for Injection

Procedure:

  • Prepare the this compound Stock Solution:

    • In a sterile environment, weigh the required amount of this compound.

    • Dissolve the this compound in the minimum required volume of sterile DMSO to create a concentrated stock solution. Ensure complete dissolution.

  • Prepare the Final Formulation (Example: 5% DMSO, 20% PEG400, 75% Saline):

    • In a sterile container, add the required volume of the this compound stock solution.

    • Add the required volume of sterile PEG400 and mix well.

    • Slowly add the sterile saline while mixing to reach the final desired volume.

    • Visually inspect the final solution for clarity and absence of precipitation.

    • Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile vial before administration.

    • Important: The final concentration of DMSO should be kept as low as possible, and the injection should be administered slowly to minimize the risk of precipitation and vascular irritation.

Visualizations

ITI333_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ITI333 This compound HT2A 5-HT2A Receptor ITI333->HT2A Antagonist MOR μ-Opioid Receptor ITI333->MOR Biased Partial Agonist Gq Gq Protein Activation HT2A->Gq Blocked Gi Gi Protein Activation MOR->Gi Arrestin β-Arrestin Recruitment (Not Activated) MOR->Arrestin No significant recruitment PLC Phospholipase C Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC

Caption: Signaling pathway of this compound.

InVivo_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_post Post-Administration Monitoring A Weigh this compound and Excipients B Dissolve this compound in Vehicle (e.g., 45% Trappsol®) A->B C Ensure Complete Dissolution (Vortex/Sonicate) B->C D Sterile Filtration (if IV) C->D F Administer Formulation (SC, PO, or IV) D->F E Animal Acclimatization and Handling E->F G Record Dosing Time and Volume F->G H Behavioral Assessments G->H I Pharmacokinetic Blood Sampling J Pharmacodynamic/ Toxicology Observations

References

Optimizing ITI-333 Dosage for Behavioral Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ITI-333 dosage for behavioral experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally bioavailable tetracyclic compound developed for the treatment of substance use disorders, pain, and other psychiatric comorbidities.[1][2] Its unique pharmacological profile is characterized by a combination of activities at multiple receptors. It is a potent serotonin (B10506) 5-HT2A receptor antagonist and a biased partial agonist at the μ-opioid receptor (MOR).[1][3] Additionally, it displays lower affinity for adrenergic α1A and dopamine (B1211576) D1 receptors.[1]

Q2: What are the recommended starting doses for this compound in preclinical behavioral studies in mice?

Based on published preclinical data, the effective dose of this compound in mice varies depending on the behavioral assay being conducted. For researchers initiating studies with this compound, the following table summarizes effective doses in various models. It is recommended to perform a dose-response study within these ranges to determine the optimal dose for your specific experimental conditions.

Data Presentation: Preclinical Effective Doses of this compound in Mice

Behavioral AssaySpeciesRoute of AdministrationEffective Dose RangeKey Findings
DOI-Induced Head-Twitch ResponseMouseSubcutaneous (s.c.)ID50: 0.22 mg/kgDose-dependently reduces head twitches, confirming 5-HT2A receptor antagonism.
Morphine-Induced HyperactivityMouseSubcutaneous (s.c.)0.03 - 0.3 mg/kgSignificantly reduces hyperactivity, consistent with partial MOR agonism.[1]
Naloxone-Precipitated Opioid WithdrawalMouseSubcutaneous (s.c.)0.3 - 3 mg/kgSuppresses somatic signs of withdrawal.[1]
Formalin Paw Assay (Analgesia)MouseSubcutaneous (s.c.) & Oral (p.o.)3 mg/kg (MED)Demonstrates analgesic effects in a model of inflammatory pain.

Q3: Are there any available pharmacokinetic data for this compound in rodents?

Q4: Has this compound been tested in models of anxiety or depression?

While the pharmacological profile of this compound, particularly its 5-HT2A antagonism, suggests potential anxiolytic and antidepressant effects, there is no publicly available data on its efficacy or optimal dosage in standard rodent behavioral models of anxiety (e.g., elevated plus-maze) or depression (e.g., forced swim test). Researchers interested in these effects will need to conduct exploratory dose-response studies.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No observable behavioral effect at expected doses. Inadequate Dose: The effective dose can be strain- and experiment-specific.Perform a wider dose-response study, including higher doses.
Route of Administration: Bioavailability may differ between oral and subcutaneous routes.If using oral administration, consider potential first-pass metabolism. A subcutaneous route may provide more consistent exposure.
Compound Stability: Improper storage or handling of the compound.Ensure this compound is stored according to the supplier's recommendations and that the vehicle is appropriate and freshly prepared.
High variability in behavioral responses between animals. Individual Animal Differences: Natural variation in metabolism and sensitivity.Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to treatment groups.
Inconsistent Drug Administration: Inaccurate dosing or injection technique.Ensure all personnel are properly trained in animal handling and injection techniques. Use precise measurement tools for dosing.
Unexpected sedative effects. High Dose: The partial agonist activity at the μ-opioid receptor could lead to sedation at higher doses.Lower the dose. If the sedative effects interfere with the behavioral measure, consider a different assay or a shorter testing duration. One study noted no sedative effects at 0.3 mg/kg (s.c.) in mice.[1]
Contradictory results compared to published data. Differences in Experimental Protocol: Variations in animal strain, age, sex, or specific procedural details.Carefully review your protocol and compare it to the published methodologies. Standardize all experimental conditions as much as possible.

Experimental Protocols

DOI-Induced Head-Twitch Response (HTR) in Mice

This experiment assesses the 5-HT2A receptor antagonist properties of this compound.

  • Animals: Male C57BL/6J mice are commonly used.

  • Drug Preparation:

    • This compound is dissolved in a vehicle such as 45% (w/v) Trappsol® in water.

    • The 5-HT2A agonist, (±)-2,5-dimethoxy-4-iodoamphetamine (DOI), is dissolved in saline.

  • Procedure:

    • Administer this compound (e.g., 0.03, 0.1, 0.3, 1, 3 mg/kg) or vehicle via subcutaneous (s.c.) injection.

    • After a 30-minute pretreatment period, administer DOI (typically 2.5 mg/kg, intraperitoneally - i.p.).

    • Immediately place the mouse in a clean, transparent observation chamber.

    • Record the number of head twitches (rapid, side-to-side head movements) for a period of 10-20 minutes.

  • Data Analysis: Compare the number of head twitches in the this compound treated groups to the vehicle-treated control group. Calculate the ID50 (the dose that inhibits 50% of the DOI-induced head twitches).

Naloxone-Precipitated Opioid Withdrawal in Mice

This model evaluates the potential of this compound to alleviate opioid withdrawal symptoms.

  • Animals: Male C57BL/6J mice.

  • Drug Preparation:

    • Morphine sulfate (B86663) or another opioid agonist is dissolved in saline.

    • This compound is prepared in a suitable vehicle.

    • Naloxone (B1662785) hydrochloride is dissolved in saline.

  • Procedure:

    • Induce opioid dependence by administering escalating doses of morphine (e.g., twice daily for 4-7 days).

    • On the test day, administer this compound (e.g., 0.3, 1, 3 mg/kg, s.c.) or vehicle.

    • 30 minutes after this compound administration, precipitate withdrawal by injecting naloxone (e.g., 1 mg/kg, s.c.).

    • Immediately place the mouse in an observation chamber and record somatic withdrawal signs (e.g., jumping, wet-dog shakes, paw tremors, diarrhea, ptosis) for 30 minutes.

  • Data Analysis: A composite withdrawal score is calculated by summing the frequency of each sign. Compare the scores of this compound treated groups to the vehicle-treated group.

Mandatory Visualizations

ITI333_Signaling_Pathway cluster_5HT2A 5-HT2A Receptor Signaling cluster_MOR μ-Opioid Receptor Signaling ITI333 This compound Receptor5HT2A 5-HT2A Receptor ITI333->Receptor5HT2A Antagonist ReceptorMOR μ-Opioid Receptor ITI333->ReceptorMOR Biased Partial Agonist HTR Head-Twitch Response Anxiolysis Potential Anxiolysis/ Antidepressant Effects Serotonin Serotonin Serotonin->Receptor5HT2A Agonist Receptor5HT2A->HTR Inhibition Receptor5HT2A->Anxiolysis Modulation Analgesia Analgesia Withdrawal Opioid Withdrawal Symptoms ReceptorMOR->Analgesia Activation ReceptorMOR->Withdrawal Attenuation

Caption: Signaling pathway of this compound at 5-HT2A and μ-Opioid receptors.

Experimental_Workflow start Start: Hypothesis Formulation acclimation Animal Acclimation (e.g., 1 week) start->acclimation randomization Randomization to Treatment Groups acclimation->randomization drug_prep This compound & Vehicle Preparation randomization->drug_prep administration Drug Administration (p.o. or s.c.) drug_prep->administration pre_treatment Pre-treatment Period (e.g., 30 min) administration->pre_treatment behavioral_assay Behavioral Assay (e.g., HTR, Withdrawal) pre_treatment->behavioral_assay data_collection Data Collection (Automated or Manual) behavioral_assay->data_collection analysis Statistical Analysis data_collection->analysis end End: Interpretation of Results analysis->end

Caption: General experimental workflow for a behavioral study with this compound.

Troubleshooting_Guide start No Behavioral Effect Observed check_dose Is the dose within the effective range? start->check_dose check_route Is the route of administration appropriate? check_dose->check_route Yes increase_dose Action: Increase dose and perform dose-response study check_dose->increase_dose No check_protocol Are there deviations from established protocols? check_route->check_protocol Yes change_route Action: Consider switching from p.o. to s.c. administration check_route->change_route No review_protocol Action: Review and standardize all experimental procedures check_protocol->review_protocol Yes contact_support Further Issues: Consult literature or experts check_protocol->contact_support No increase_dose->start change_route->start review_protocol->start

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Potential off-target effects of ITI-333 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of ITI-333?

A1: The primary targets of this compound are the serotonin (B10506) 5-HT2A receptor, where it acts as a potent antagonist, and the μ-opioid (MOP) receptor, where it functions as a biased partial agonist with low intrinsic efficacy.[1][3]

Q2: What are the known off-target interactions of this compound?

A2: In vitro studies have shown that this compound also has antagonist activity at the adrenergic α1A and dopamine (B1211576) D1 receptors, though with lesser affinity compared to its primary targets.[1][3][4][5][6] It displays modest binding to D2 receptors.[3]

Q3: What is the significance of this compound's biased agonism at the μ-opioid receptor?

A3: this compound is a biased agonist at the μ-opioid receptor, meaning it preferentially activates certain downstream signaling pathways over others. Specifically, it activates G-protein signaling (cAMP-dependent cascades) without significantly recruiting β-arrestin.[3][5] This profile is thought to contribute to its analgesic effects while potentially reducing typical opioid-related side effects.

Q4: I am observing an unexpected cellular response in my assay. Could it be an off-target effect of this compound?

A4: It is possible. Unexpected responses could be due to interactions with its known secondary targets (adrenergic α1A, dopamine D1) or other, as-yet-unidentified off-targets. Refer to the Troubleshooting Guide below to help dissect the observed effect.

Troubleshooting Guide: Unexpected Cellular Responses

If you observe an unexpected or inconsistent cellular response when using this compound, follow these steps to investigate potential off-target effects.

Issue: Observed cellular effect is inconsistent with known on-target pharmacology.

Potential Cause Troubleshooting Steps
Engagement of Secondary Targets 1. Review the known off-target binding profile of this compound (see Table 1).2. Use selective antagonists for the adrenergic α1A and dopamine D1 receptors in your assay. If the unexpected effect is blocked, it suggests the involvement of these off-targets.3. Titrate the concentration of this compound. Off-target effects are often more pronounced at higher concentrations.
Cell Line Specific Receptor Expression 1. Characterize the expression profile of GPCRs in your specific cell line using techniques like qPCR or RNA-Seq.2. Compare your cell line's receptor expression to the known binding profile of this compound.
Assay Artifact 1. Run appropriate vehicle controls.2. Test this compound in a counter-screen using a parental cell line that does not express the target receptor.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of this compound for its primary and key secondary targets.

Table 1: In Vitro Receptor Binding Profile of this compound

ReceptorBinding Affinity (Ki, nM)Functional Activity
Primary Targets
Serotonin 5-HT2A8.0 - 8.3Antagonist
μ-Opioid (MOP)11.0Biased Partial Agonist
Secondary Targets
Adrenergic α1A28.0Antagonist
Dopamine D150.0Antagonist
Dopamine D2160.0Modest Antagonist

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity

This protocol provides a general framework for assessing the binding affinity of this compound to a panel of receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific off-target receptor.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest.

  • A suitable radioligand for the receptor of interest.

  • This compound stock solution.

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Receptors

This protocol can be used to assess the functional effect of this compound on Gs or Gi-coupled off-target receptors.

Objective: To determine if this compound acts as an agonist or antagonist at a specific Gs/Gi-coupled receptor by measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing the Gs or Gi-coupled receptor of interest.

  • This compound stock solution.

  • Forskolin (B1673556) (a Gs activator).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of this compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a known agonist for the receptor.

  • Stimulation (for Gi-coupled receptors): Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for the time specified in the assay kit protocol.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

ITI333_Primary_Targets cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) cluster_MOR μ-Opioid Receptor (Gi-coupled) ITI333 This compound HT2A 5-HT2A ITI333->HT2A Antagonist MOR MOR ITI333->MOR Partial Agonist (Biased) PLC PLC HT2A->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activate AC Adenylyl Cyclase MOR->AC Inhibits cAMP cAMP AC->cAMP Decreases

Caption: Signaling pathways of this compound's primary targets.

Off_Target_Workflow start Unexpected Cellular Response Observed is_known Is the effect consistent with known secondary targets? (α1A, D1) start->is_known use_antagonist Use selective antagonists for secondary targets is_known->use_antagonist Yes broad_screen Perform broad off-target screening (e.g., GPCR panel) is_known->broad_screen No is_blocked Is the effect blocked? use_antagonist->is_blocked secondary_target Conclusion: Effect is likely mediated by a secondary target. is_blocked->secondary_target Yes on_target Conclusion: Effect may be a novel on-target signaling event. is_blocked->on_target No new_target Identify novel off-target interaction broad_screen->new_target

Caption: Troubleshooting workflow for unexpected cellular effects.

References

Technical Support Center: Synthesis of ITI-333 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of ITI-333 and its analogs. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of the tetracyclic pyridopyrroloquinoxalinone core of this compound and its subsequent functionalization.

Problem 1: Low Yield in Intramolecular N-Arylation (Ullmann Condensation)

Question: I am experiencing a low yield during the intramolecular N-arylation of the chloroacetamide derivative to form the tetracyclic core. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the intramolecular Ullmann condensation to form the pyridopyrroloquinoxalinone ring system are a common challenge. Several factors can contribute to this issue. Below is a troubleshooting workflow to help you optimize this critical step.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
- Temperature: Gradually increase the reaction temperature. Be cautious, as excessively high temperatures can lead to decomposition.
Catalyst Deactivation - Catalyst Quality: Use freshly purchased, high-purity copper(I) iodide (CuI). Old or oxidized CuI can have significantly reduced activity.
- Ligand Addition: While the original protocol may not specify a ligand, the addition of a ligand such as 1,10-phenanthroline (B135089) or L-proline can sometimes stabilize the copper catalyst and improve yields.
Side Reactions - Hydrolysis of Chloroacetamide: Ensure all reagents and solvents are anhydrous. The presence of water can lead to the hydrolysis of the chloroacetamide starting material.
- Intermolecular Coupling: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization. Run the reaction under high-dilution conditions.
Poor Solubility - Solvent Choice: While dioxane is commonly used, consider screening other high-boiling polar aprotic solvents like DMF or NMP, which may improve the solubility of the starting material and intermediates.

Experimental Workflow for Troubleshooting Intramolecular N-Arylation:

G cluster_start Start: Low Yield in N-Arylation cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low Yield Observed check_time_temp Extend Reaction Time & Increase Temperature start->check_time_temp Incomplete Reaction? check_catalyst Use Fresh CuI & Consider Ligand Addition start->check_catalyst Catalyst Inactive? check_conditions Ensure Anhydrous Conditions & Use High Dilution start->check_conditions Side Reactions? check_solvent Screen Alternative Solvents (DMF, NMP) start->check_solvent Solubility Issues? improved_yield Improved Yield of Tetracyclic Core check_time_temp->improved_yield check_catalyst->improved_yield check_conditions->improved_yield check_solvent->improved_yield

Caption: Troubleshooting workflow for low yield in intramolecular N-arylation.

Problem 2: Over-alkylation in the Final Synthetic Step

Question: During the final alkylation step to introduce the 3-(4-fluorophenoxy)propyl side chain, I am observing the formation of a significant amount of a byproduct with a higher molecular weight, likely a quaternary ammonium (B1175870) salt. How can I minimize this over-alkylation?

Answer:

Over-alkylation is a frequent issue when alkylating secondary amines, as the tertiary amine product can be more nucleophilic than the starting secondary amine. This leads to the formation of quaternary ammonium salts, which complicates purification and reduces the yield of the desired product.

Strategies to Minimize Over-alkylation:

Strategy Description
Control Stoichiometry Use a slight excess of the secondary amine relative to the alkylating agent (1-(3-chloropropoxy)-4-fluorobenzene). This ensures the alkylating agent is the limiting reagent.
Slow Addition Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant secondary amine.
Lower Reaction Temperature Perform the reaction at a lower temperature to reduce the rate of the second alkylation step.
Choice of Base Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing in the alkylation.
Monitoring Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting secondary amine is consumed, before significant formation of the quaternary salt occurs.

Logical Relationship for Preventing Over-alkylation:

G cluster_goal Goal cluster_strategies Control Strategies cluster_outcome Outcome goal Minimize Over-alkylation stoichiometry Control Stoichiometry (Excess Amine) goal->stoichiometry addition Slow Addition of Alkylating Agent goal->addition temperature Lower Reaction Temperature goal->temperature monitoring Close Reaction Monitoring goal->monitoring outcome Increased Yield of This compound stoichiometry->outcome addition->outcome temperature->outcome monitoring->outcome

Caption: Strategies to prevent over-alkylation during the final synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the purity of the commercially available starting material, and does it require further purification?

A1: The purity of commercially available starting materials can vary. It is highly recommended to assess the purity of (6bR,10aS)-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline by techniques such as NMR and LC-MS before use. If significant impurities are detected, purification by column chromatography may be necessary to avoid carrying impurities through the synthetic sequence.

Q2: I am having difficulty with the purification of the final product, this compound. What are the recommended methods?

A2: The purification of this compound and its analogs can be challenging due to the presence of structurally similar byproducts. The primary recommended method is flash column chromatography on silica (B1680970) gel. A gradient elution system, for example, with dichloromethane (B109758) and methanol, is often effective. The polarity of the solvent system should be carefully optimized based on TLC analysis. In some cases, preparative HPLC may be required to achieve high purity.

Q3: What are the key safety precautions to take when synthesizing this compound?

A3: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The synthesis involves the use of potentially hazardous reagents such as chloroacetamide (a lachrymator), copper iodide (harmful if swallowed or inhaled), and flammable solvents. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be accomplished via the general route outlined below.

Synthetic Scheme:

G A Starting Material (Tetracyclic Amine) B Alkylation (+ 1-(3-chloropropoxy)-4-fluorobenzene) A->B DIPEA, DMF C This compound B->C

Caption: General synthetic route for this compound.

Detailed Methodology:

  • Step 1: Alkylation. To a solution of (6bR,10aS)-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add diisopropylethylamine (DIPEA, 2.0 eq).

  • Add 1-(3-chloropropoxy)-4-fluorobenzene (B156296) (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 78 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data Summary:

Step Reactants Reagents/Conditions Yield (%)
Alkylation Tetracyclic Amine, 1-(3-chloropropoxy)-4-fluorobenzeneDIPEA, DMF, 78 °C40-66%

Note: Yields are based on reported literature and may vary depending on experimental conditions and scale.

Signaling Pathways

This compound exerts its pharmacological effects through a multi-receptor mechanism of action.

This compound Mechanism of Action:

G cluster_receptors Receptor Targets cluster_effects Pharmacological Effects ITI333 This compound HT2A 5-HT2A Receptor ITI333->HT2A MOR μ-Opioid Receptor ITI333->MOR Alpha1A Adrenergic α1A Receptor ITI333->Alpha1A Antagonism Antagonism HT2A->Antagonism Partial_Agonism Partial Agonism MOR->Partial_Agonism Alpha1A->Antagonism

Caption: Multi-receptor mechanism of action of this compound.

Detailed Signaling Pathways:

  • 5-HT2A Receptor Antagonism: As an antagonist, this compound blocks the binding of serotonin (B10506) to the 5-HT2A receptor. This Gq/11-coupled receptor, when activated, typically leads to the activation of phospholipase C (PLC), which in turn increases intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a rise in intracellular calcium and activation of protein kinase C (PKC). By blocking this, this compound modulates downstream signaling cascades involved in mood and psychosis.

  • μ-Opioid Receptor (MOR) Partial Agonism: this compound acts as a partial agonist at the MOR, a Gi/o-coupled receptor. This means it binds to and activates the receptor but with lower efficacy than a full agonist like morphine. This leads to a submaximal inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization. This partial agonism is thought to contribute to its analgesic effects and potential for treating opioid use disorder with a lower risk of abuse and respiratory depression.

  • Adrenergic α1A Receptor Antagonism: By antagonizing the α1A adrenergic receptor, another Gq/11-coupled receptor, this compound blocks the effects of norepinephrine. This prevents the activation of the PLC-IP3-DAG pathway, which is involved in smooth muscle contraction and vasoconstriction. This action may contribute to the overall pharmacological profile of the compound.

Technical Support Center: Enhancing the Oral Bioavailability of ITI-333

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of ITI-333's oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: Preclinical studies in cynomolgus monkeys have shown that this compound has good oral bioavailability, reported to be 43.7%.[1] While this is a promising starting point, further optimization may be required depending on the desired therapeutic application and dosage form.

Q2: What are the key physicochemical properties of this compound that may influence its oral bioavailability?

A2: this compound is a tetracyclic compound with several properties that can impact its absorption and bioavailability.[2][3][4] Understanding these is crucial for developing effective formulation strategies. Key properties are summarized in the table below.

Q3: To which Biopharmaceutics Classification System (BCS) class is this compound likely to belong?

A3: Based on its low aqueous solubility and likely good permeability (inferred from its reported oral bioavailability), this compound is anticipated to be a BCS Class II compound. For such compounds, the rate-limiting step in oral absorption is typically drug dissolution.[5][6][7] Therefore, formulation strategies aimed at improving its dissolution rate are likely to enhance its oral bioavailability.[5][6][7]

Q4: What are the primary mechanisms of action for this compound?

A4: this compound is a novel molecule with a multi-receptor binding profile.[8][9][10] It acts as a potent antagonist at the serotonin (B10506) 5-HT2A receptor and a biased partial agonist at the μ-opioid (MOP) receptor.[3][8][9][10] It also has antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[3][8][9][10]

Troubleshooting Guides

This section provides guidance on how to address common issues encountered when working to improve the oral bioavailability of this compound.

Problem Potential Cause Troubleshooting Steps
Low in vitro dissolution rate of this compound from a prototype solid dosage form. Poor wetting of the drug substance; Agglomeration of drug particles; Inadequate formulation composition.1. Incorporate a surfactant or wetting agent into the formulation. 2. Reduce the particle size of the this compound active pharmaceutical ingredient (API) through micronization or nanosizing. 3. Consider formulating as an amorphous solid dispersion to improve solubility and dissolution.
High variability in plasma concentrations of this compound in animal studies. Food effects on absorption; Inconsistent dissolution in the gastrointestinal tract; Pre-systemic metabolism or efflux.1. Conduct pharmacokinetic studies in both fasted and fed states to assess for any food effect. 2. Employ a formulation strategy that ensures more consistent dissolution, such as a self-emulsifying drug delivery system (SEDDS). 3. Investigate the potential for first-pass metabolism or interaction with efflux transporters like P-glycoprotein.
Observed oral bioavailability is lower than the expected 43.7% reported in monkeys. Species-specific differences in metabolism or gastrointestinal physiology; Suboptimal formulation for the test species; Degradation of the compound in the gastrointestinal tract.1. Evaluate the metabolic stability of this compound in liver microsomes from the relevant species. 2. Assess the solubility and stability of this compound in simulated gastric and intestinal fluids. 3. Optimize the formulation based on the physicochemical properties of this compound and the physiology of the animal model being used.
Difficulty in preparing a stable and scalable formulation. Poor solid-state properties of the API; Incompatibility with excipients; Complex manufacturing processes.1. Perform solid-state characterization of the this compound API to identify the most stable polymorphic form. 2. Conduct excipient compatibility studies. 3. Explore simpler formulation approaches such as lipid-based formulations or crystalline salt forms with improved properties.[1]

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueSource
Molecular Formula C₂₂H₂₄FN₃O₂[4]
Molecular Weight 381.44 g/mol [3][4]
Log P (neutral) 3.60[1]
pKa 7.75[1]
Kinetic Solubility 55.5 µg/mL[1]
Intrinsic Solubility 6.58 µg/mL[1]
Human Plasma Protein Binding 91.6%[1]
Oral Bioavailability (Monkey) 43.7%[1]
Half-life (Monkey, oral) 9.6 hours[1]
Table 2: Formulation Strategies for BCS Class II Drugs like this compound
Formulation StrategyPrinciplePotential Advantages for this compound
Particle Size Reduction (Micronization/Nanonization) Increases the surface area of the drug, leading to a faster dissolution rate.[11]Relatively simple approach to improve dissolution without altering the chemical structure.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[5]Can significantly increase both the rate and extent of dissolution.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, facilitating absorption.[11]Can improve solubility and may enhance lymphatic uptake, potentially reducing first-pass metabolism.
Complexation with Cyclodextrins The hydrophobic this compound molecule can be encapsulated within the cyclodextrin (B1172386) cavity, forming a soluble complex.[12]Increases the aqueous solubility of the drug.
Salt Formation Formation of a salt of the basic this compound molecule can improve its solubility and dissolution rate.[13] The tosylate salt of this compound has been developed and is reported to have good physicochemical properties.[1]Can offer a straightforward path to improved biopharmaceutical properties.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a relevant biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 RPM.

  • Procedure: a. Place one unit of the this compound formulation (e.g., tablet, capsule) in each dissolution vessel. b. Collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). c. Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium. d. Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF). e. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the percentage of this compound dissolved against time to generate dissolution profiles for different formulations.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Acclimatization: Acclimatize animals for at least 3 days before the study.

  • Fasting: Fast animals overnight (with free access to water) before dosing.

  • Dosing: a. Oral Group: Administer the this compound formulation orally via gavage at a predetermined dose. b. Intravenous Group: Administer a solution formulation of this compound intravenously via the tail vein to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate oral bioavailability (F%) as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ITI333_Signaling_Pathway cluster_5HT2A 5-HT2A Receptor Pathway cluster_MOR μ-Opioid Receptor Pathway ITI333_5HT2A This compound Receptor_5HT2A 5-HT2A Receptor ITI333_5HT2A->Receptor_5HT2A Antagonist Gq_11 Gq/11 Receptor_5HT2A->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ITI333_MOR This compound Receptor_MOR μ-Opioid Receptor ITI333_MOR->Receptor_MOR Partial Agonist Gi_o Gi/o Receptor_MOR->Gi_o Arrestin β-Arrestin Receptor_MOR->Arrestin Biased away from AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channels Gi_o->GIRK Activates Ca_channels Ca²⁺ Channels Gi_o->Ca_channels Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx Bioavailability_Workflow cluster_workflow Workflow for Improving Oral Bioavailability A Characterize Physicochemical Properties of this compound B Identify Potential Bioavailability Barriers (e.g., Low Solubility) A->B C Select Formulation Strategy (e.g., ASD, SEDDS) B->C D Develop Prototype Formulations C->D E In Vitro Screening: Dissolution & Stability Testing D->E F Lead Formulation Selection E->F G In Vivo Pharmacokinetic Study in Animal Model F->G H Analyze & Compare Bioavailability G->H I Iterative Optimization H->I I->C Logical_Relationships cluster_logical Factors Influencing Oral Bioavailability Phys_Chem Physicochemical Properties (Solubility, LogP, pKa) Dissolution Dissolution Phys_Chem->Dissolution Permeability Permeability Phys_Chem->Permeability Formulation Formulation Strategy (Particle Size, Excipients) Formulation->Dissolution Physiology Physiological Factors (pH, Metabolism, Efflux) Physiology->Permeability Absorption Absorption Physiology->Absorption First-Pass Metabolism Dissolution->Absorption Permeability->Absorption Bioavailability Oral Bioavailability Absorption->Bioavailability

References

Technical Support Center: ITI-333 Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ITI-333 in preclinical studies. The information is designed to address potential variability in experimental outcomes and offer standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the established in vitro pharmacological profile of this compound?

A1: this compound is a novel compound with a multi-receptor binding profile. It acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a biased partial agonist at the μ-opioid (MOP) receptor with low intrinsic efficacy and a lack of β-arrestin agonism, and also exhibits antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[1][2][3]

Q2: We are observing inconsistent binding affinity (Ki) values for this compound in our receptor binding assays. What are the common causes?

A2: Variability in Ki values for this compound can arise from several factors. Key areas to investigate include the consistency of your protocol, the integrity of your reagents, and the specifics of your assay conditions. Ensure you are using a standardized protocol with consistent incubation times, temperatures, and buffer compositions.[4] The source of the receptor preparation (e.g., cell line, brain region) can also significantly influence binding affinities.[4] For competitive binding assays, using a single, validated radioligand is crucial for reproducibility.[4]

Q3: What might explain the variability in the analgesic response to this compound in our animal models of pain?

A3: Animal models of pain are inherently complex and subject to variability.[5][6][7][8][9] Factors that can influence the analgesic response to this compound include the specific pain model used, the species and strain of the animal, and their acclimatization to handling and the experimental apparatus.[2] It is also important to consider that reflexive measures of pain may not fully capture the analgesic effects of a compound.[5]

Q4: We are seeing inconsistent results in our opioid withdrawal models with this compound. What should we troubleshoot?

A4: Opioid withdrawal models in rodents can show variability based on the method of opioid administration (passive vs. self-administration), the means of inducing withdrawal (spontaneous vs. antagonist-precipitated), and the specific signs being measured.[10][11] The timing of withdrawal sign assessment is also critical, as signs can vary in intensity and duration.[10] Species and strain differences can also contribute to divergent withdrawal profiles.[12]

Troubleshooting Guides

In Vitro Assays

Issue: High variability in receptor binding assay results.

Potential Cause Troubleshooting Step
Inconsistent Reagent PreparationPrepare reagents in large batches and aliquot to minimize batch-to-batch variability.[1]
High Background NoiseOptimize blocking conditions and check for non-specific binding of the radioligand.[1]
Low SignalVerify the quality and activity of your reagents, including the receptor preparation and radioligand.[1][4]
Poor ReproducibilityEnsure consistent sample preparation, use standardized protocols, and consider automating pipetting to reduce human error.[1][4]

Issue: Difficulty in assessing biased agonism at the μ-opioid receptor.

Potential Cause Troubleshooting Step
Inappropriate Assay ChoiceSelect assays with similar levels of signal amplification for comparing G-protein and β-arrestin pathways to get a clear window for identifying bias.[13][14]
System BiasConfirm that the observed biased agonism is not an artifact of the cell system used. Test in a physiologically relevant cell type.[13]
Data InterpretationConvert dose-response data to a bias plot to visualize the relative activation of different signaling pathways.[13][14]
In Vivo Assays

Issue: High variability in the tail-flick test.

Potential Cause Troubleshooting Step
Animal StressEnsure animals are properly acclimated to the restraining tube to minimize stress-induced analgesia.[2][15][16]
Inconsistent Heat Source ApplicationIf using a radiant heat source, ensure the beam is consistently focused on the same part of the tail.[2][17]
Inappropriate Inter-trial IntervalAllow for an adequate interval between tests to prevent habituation or sensitization.[16]

Issue: Inconsistent head-twitch response (HTR) in mice.

Potential Cause Troubleshooting Step
Incorrect Drug Dosing5-HT2A agonists can have an inverted U-shaped dose-response curve for HTR. Ensure you are using an appropriate dose range.[18]
Observer BiasIf scoring manually, ensure observers are well-trained and blinded to the treatment groups. Consider automated detection systems for greater consistency.[19][20]
Animal StrainDifferent mouse strains can exhibit varying HTR frequencies.[18]

Quantitative Data Summary

Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound

ReceptorBinding Affinity (Ki, nM)
Serotonin 5-HT2A8.3[21]
μ-Opioid (MOR)11[21]
Adrenergic α1A28[21]
Dopamine D150[21]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a general guideline for determining the binding affinity of this compound at the 5-HT2A receptor.

  • Receptor Preparation: Use cell membranes from a stable cell line expressing the human 5-HT2A receptor.

  • Radioligand: Use a suitable radioligand, such as [125I]DOI.[22]

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the receptor preparation, radioligand, and varying concentrations of this compound. Incubate to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

Naloxone-Precipitated Opioid Withdrawal in Mice

This protocol outlines a general procedure for inducing and scoring opioid withdrawal in mice.

  • Opioid Dependence Induction: Administer an opioid, such as morphine, to mice for several days to induce dependence.

  • This compound Administration: Administer the desired dose of this compound or vehicle control.

  • Withdrawal Precipitation: After a specified time, administer the opioid antagonist naloxone (B1662785) to precipitate withdrawal.

  • Observation: Immediately place the mice in individual observation chambers and record withdrawal signs (e.g., jumping, wet-dog shakes, paw tremors) for a set period (e.g., 30 minutes).[23][24][25]

  • Scoring: Assign a score to each withdrawal sign and calculate a total withdrawal score for each animal.

Visualizations

ITI333_Signaling_Pathway cluster_ITI333 This compound cluster_receptors Receptors cluster_pathways Downstream Signaling ITI333 This compound MOR μ-Opioid Receptor ITI333->MOR HT2A 5-HT2A Receptor ITI333->HT2A D1 Dopamine D1 Receptor ITI333->D1 A1A Adrenergic α1A Receptor ITI333->A1A G_protein G-protein Activation (Partial Agonist) MOR->G_protein Beta_arrestin β-arrestin Recruitment (No Agonism) MOR->Beta_arrestin Biased PLC PLC Pathway Blockade (Antagonist) HT2A->PLC D1_block D1 Pathway Blockade (Antagonist) D1->D1_block A1A_block α1A Pathway Blockade (Antagonist) A1A->A1A_block

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Interpretation receptor_binding Receptor Binding Assays (Ki determination) functional_assays Functional Assays (e.g., Biased Agonism) receptor_binding->functional_assays pain_models Animal Models of Pain (e.g., Tail-Flick Test) functional_assays->pain_models withdrawal_models Opioid Withdrawal Models pain_models->withdrawal_models htr_assay Head-Twitch Response Assay withdrawal_models->htr_assay data_analysis Statistical Analysis htr_assay->data_analysis troubleshooting Troubleshooting Variability data_analysis->troubleshooting

Caption: General experimental workflow for preclinical evaluation of this compound.

References

Minimizing animal stress in ITI-333 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing animal stress in behavioral studies involving ITI-333. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the welfare of animal subjects and the integrity of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally bioavailable compound in clinical development for treating opioid use disorder, pain, and associated psychiatric conditions.[1][2][3][4] It has a unique pharmacological profile, acting as a potent antagonist at serotonin (B10506) 5-HT2A receptors and a biased, partial agonist at μ-opioid (MOP) receptors.[1][3][4][5][6] This dual action is intended to alleviate withdrawal symptoms and reduce relapse without the significant side effects and abuse potential associated with traditional opioid agonists.[1][5][7]

Q2: What are the common behavioral assays used to evaluate this compound in preclinical studies?

A2: Preclinical evaluation of this compound in rodents has utilized several behavioral assays, including:

  • Analgesia Models (e.g., Tail Flick Assay): To assess the pain-relieving effects of this compound.[3][8]

  • Opioid Withdrawal Models: To measure the ability of this compound to suppress somatic signs of withdrawal (e.g., jumps, wet-dog shakes) precipitated by an opioid antagonist like naloxone (B1662785) in opioid-dependent animals.[5][6]

  • Drug Reinforcement and Relapse Models (e.g., Conditioned Place Preference, Self-Administration): To evaluate the potential for abuse and the effectiveness of this compound in preventing the reinstatement of drug-seeking behavior.[1][4][5]

  • Locomotor Activity Assays: To determine the effect of this compound on motor function and to assess its ability to counteract opioid-induced hyperactivity.

  • 5-HT2A Receptor Engagement Models (e.g., Head-Twitch Response): To confirm the in vivo antagonist activity of this compound at serotonin 5-HT2A receptors.[4][5][6]

Q3: Why is minimizing animal stress crucial in this compound behavioral studies?

A3: Minimizing animal stress is paramount for both ethical and scientific reasons. High levels of stress can lead to physiological changes, such as altered hormone levels, which can confound experimental results and increase data variability.[7] In the context of this compound studies, which often involve pain, addiction, and withdrawal models, stress can interfere with the behaviors being measured and potentially mask or exaggerate the pharmacological effects of the compound. Ensuring animal well-being is not only an ethical obligation but also a critical component of rigorous and reproducible scientific research.

Q4: What are the general principles for reducing stress in laboratory rodents?

A4: Key principles for stress reduction include:

  • Proper Acclimation: Allow animals sufficient time to acclimate to the facility, housing conditions, and experimenters before starting any procedures.

  • Appropriate Handling: Handle animals gently and confidently. Tunnel handling or cupping is often less stressful than tail handling for mice.

  • Environmental Enrichment: Provide materials that allow for species-typical behaviors such as nesting, gnawing, and hiding.[1][2][7][9][10] This can include nesting material, shelters, and chew blocks.

  • Stable Social Housing: House social species in stable pairs or groups unless scientifically justified for isolation.

  • Refined Dosing Procedures: Use low-stress administration techniques, such as oral dosing in a palatable medium, to avoid the stress associated with injections and physical restraint.[5][11][12][13][14]

  • Habituation to Experimental Apparatus: Expose animals to the testing environment and equipment prior to the actual experiment to reduce novelty-induced stress.[15]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral data Animal stress, inconsistent handling, lack of habituation.Ensure all animals are handled consistently by trained personnel. Implement a thorough acclimation and habituation period for all experimental procedures and apparatuses. Provide environmental enrichment to reduce baseline stress levels.
Animals exhibit signs of distress (e.g., vocalization, freezing, excessive grooming) during handling or dosing. Aversive handling or administration techniques.Transition to less aversive handling methods (e.g., tunnel handling for mice). For oral administration, train animals to voluntarily consume the compound in a palatable vehicle.[5] If injections are necessary, ensure proper technique and consider non-restraint methods.[11][13][14]
Unexpected or paradoxical behavioral responses to this compound. Interaction between drug effect and high stress levels.Review and optimize all stress-reduction protocols. Consider that stress can modulate both serotonergic and opioidergic systems. Run pilot studies to determine the optimal dose and timing of administration in your specific experimental conditions.
Difficulty in distinguishing withdrawal signs from general stress responses. Overlapping behaviors (e.g., ptosis, abnormal posture).Ensure a clear baseline of behavior is established before opioid induction. Use a comprehensive scoring system for withdrawal that includes multiple, specific signs.[16][17] Videorecord sessions for later, blinded scoring.
Animals show aversion to the experimental apparatus in a Conditioned Place Preference (CPP) study. Novelty of the apparatus, aversive cues (e.g., lighting, texture).Conduct thorough habituation sessions where animals can freely explore all compartments of the apparatus without any drug or vehicle administration.[15][18][19] Ensure the contextual cues are distinct but not inherently aversive.

Quantitative Data

Table 1: Effect of this compound on Morphine-Induced Hyperactivity in Mice

Treatment GroupDose (mg/kg)Mean Distance Traveled (% of Morphine/Vehicle Control)
Morphine / Vehicle-100%
Morphine / this compound0.3~85%
Morphine / this compound1.0~60%
Morphine / this compound3.0~40%***
*(Data estimated from graphical representations in scientific publications.[20] **p < 0.001 vs Morphine/Veh)

Table 2: Effect of this compound on Naloxone-Precipitated Opioid Withdrawal in Mice

Treatment GroupDose (mg/kg)Mean Total Somatic Withdrawal Signs
Vehicle / Naloxone-~25
This compound / Naloxone0.3~15
This compound / Naloxone1.0~10
This compound / Naloxone3.0~8
This compound / Naloxone10.0~5
This compound / Naloxone30.0~3
(Data estimated from graphical representations in scientific publications.[6] Indicates a significant decrease compared to the vehicle/naloxone group.)

Experimental Protocols

Protocol 1: Naloxone-Precipitated Opioid Withdrawal in Mice

This protocol assesses the ability of this compound to mitigate the somatic signs of opioid withdrawal.

  • Animal Model: Male CD-1 mice are commonly used.

  • Opioid Dependence Induction:

    • Administer morphine (e.g., 10 mg/kg, subcutaneously) twice daily for several consecutive days to induce physical dependence.

  • Test Day Procedure:

    • Administer the test compound (this compound at various doses or vehicle) orally.

    • After a predetermined pretreatment time (e.g., 60 minutes), administer naloxone (e.g., 1 mg/kg, subcutaneously) to precipitate withdrawal.

    • Immediately place the mouse in a clear observation chamber.

  • Behavioral Scoring:

    • For a 30-minute period following the naloxone injection, a trained observer, blind to the treatment conditions, scores the frequency of somatic withdrawal signs.

    • Key signs include: jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis (eyelid drooping), and diarrhea.[6]

    • A total weighted withdrawal score is calculated based on the frequency and severity of these signs.

Protocol 2: Conditioned Place Preference (CPP) for Assessing Reward and Relapse

This protocol can be adapted to study the rewarding properties of a substance or its ability to block the rewarding effects of other drugs.

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a neutral center chamber.

  • Phases of the Experiment:

    • Phase 1: Pre-Conditioning (Habituation & Baseline)

      • On Day 1, place the animal in the center chamber and allow free access to all chambers for 15-20 minutes to habituate.

      • On Day 2, record the time spent in each chamber to establish baseline preference. An unbiased design is often preferred, where initial time spent in each chamber is equal.[21]

    • Phase 2: Conditioning (typically 4-8 days)

      • On conditioning days, animals receive an injection of the drug (e.g., morphine) and are immediately confined to one of the outer chambers for 30 minutes.

      • On alternate days, animals receive a vehicle injection and are confined to the opposite chamber. The pairing of drug and chamber should be counterbalanced across animals.

    • Phase 3: Post-Conditioning Test

      • The day after the final conditioning session, place the animal in the center chamber (in a drug-free state) and allow free access to all chambers for 15-20 minutes.

      • Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.[21]

  • Stress Reduction Considerations:

    • Handle animals gently throughout.

    • Ensure the conditioning doses and confinement times are not overly aversive.

    • Stress itself can reinstate a previously extinguished CPP, so maintaining a low-stress environment is critical for relapse studies.[22]

Visualizations

ITI_333_Signaling_Pathway cluster_ITI333 This compound Action cluster_MOR μ-Opioid Receptor (MOP) cluster_5HT2A Serotonin 5-HT2A Receptor This compound This compound MOR MOP Receptor (GPCR) This compound->MOR HT2A 5-HT2A Receptor (GPCR) This compound->HT2A G_protein Gi/o Protein Activation MOR->G_protein Partial Agonist AC Adenylyl Cyclase (Inhibition) G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Anti-Withdrawal Effects cAMP->Analgesia Gq_protein Gq/11 Protein (Blocked) HT2A->Gq_protein Antagonist PLC Phospholipase C (Blocked) Gq_protein->PLC IP3_DAG ↓ IP3 & DAG PLC->IP3_DAG Modulation Modulation of Mood & Anxiety IP3_DAG->Modulation

Caption: Simplified signaling pathway of this compound.

Behavioral_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation 1. Animal Acclimation (≥ 7 days) handling 2. Habituation to Handling (Daily gentle handling) acclimation->handling enrichment 3. Environmental Enrichment (Nesting, shelter) handling->enrichment baseline 4. Baseline Behavioral Testing (Pre-drug assessment) enrichment->baseline dosing 5. This compound Administration (Low-stress method, e.g., oral) baseline->dosing assay 6. Behavioral Assay (e.g., Withdrawal, CPP, Analgesia) dosing->assay data_collection 7. Data Collection (Automated & manual scoring) assay->data_collection stress_check Monitor for Stress Signs? assay->stress_check analysis 8. Statistical Analysis data_collection->analysis interpretation 9. Interpretation of Results analysis->interpretation stress_check->data_collection No refine_protocol Refine Protocol: - Handling - Habituation - Dosing stress_check->refine_protocol Yes

Caption: Workflow for minimizing stress in behavioral studies.

References

Technical Support Center: ITI-333 Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage and handling of ITI-333. The information herein is intended for researchers, scientists, and drug development professionals.

Disclaimer: The following recommendations are based on general best practices for similar chemical compounds. Always refer to the Certificate of Analysis (CofA) or Safety Data Sheet (SDS) provided by the manufacturer for specific storage and handling instructions for your particular batch of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a freezer, ideally at -20°C or -80°C. This minimizes degradation from thermal processes. For short-term storage (a few days to weeks), refrigeration at 2-8°C is acceptable.

Q2: How should I store this compound after reconstitution in a solvent?

Solutions of this compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. The stability of this compound in various solvents can differ, so it is advisable to consult any available literature or conduct a small-scale stability test if storing for extended periods.

Q3: Is this compound sensitive to light or moisture?

Q4: What are suitable solvents for reconstituting this compound?

Based on its chemical structure as a tetracyclic pyridopyrroloquinoxalinone derivative, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vivo experiments, the choice of solvent will be critical and may require a vehicle that is well-tolerated by the animal model. Always use high-purity, anhydrous solvents to minimize degradation.

Q5: I observed precipitation in my stock solution after thawing. What should I do?

Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at lower temperatures or that the solvent has absorbed moisture. Gently warm the solution and vortex to try and redissolve the precipitate. If it does not redissolve, it may be necessary to centrifuge the vial and use the supernatant, though the concentration will no longer be accurate. To avoid this, consider using a lower concentration for your stock solution or a different solvent system.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Reduced Potency or Inconsistent Experimental Results Compound degradation due to improper storage (temperature, light, moisture).1. Review storage conditions against recommended best practices (-20°C or -80°C, protected from light and moisture).2. Use a fresh vial of this compound to repeat the experiment.3. If using a stock solution, prepare it fresh from solid compound.4. Consider performing an analytical check (e.g., HPLC) on the compound's purity.
Difficulty Dissolving the Compound Incorrect solvent or low-quality solvent.1. Confirm the appropriate solvent for this compound.2. Use fresh, high-purity, anhydrous solvent.3. Gentle warming and sonication may aid dissolution.
Color Change of Solid Compound or Solution Degradation or contamination.1. Do not use the compound if a significant color change is observed.2. Discard the vial and use a new, unopened one.3. Review handling procedures to prevent contamination.
Precipitate in Stock Solution After Freeze-Thaw Cycle Repeated freeze-thaw cycles leading to solvent evaporation or compound degradation.1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.2. If precipitation is observed, follow the steps in FAQ Q5.

Experimental Protocols

Detailed methodologies for key experiments involving this compound can be found in the primary literature. For instance, in vitro receptor binding and functional assays, as well as in vivo behavioral models in rodents, are described in publications such as:

  • Li, P., et al. (2024). Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders. Journal of Medicinal Chemistry.

  • Snyder, G. L., et al. (2024). Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders. Psychopharmacology.

Researchers should consult these and other relevant publications for detailed experimental protocols.

Visualizations

This compound Signaling Pathway

ITI333_Signaling_Pathway cluster_5HT2A 5-HT2A Receptor cluster_MOR μ-Opioid Receptor ITI333 This compound r5HT2A 5-HT2A-R ITI333->r5HT2A Antagonist MOR μOR ITI333->MOR Partial Agonist Gq Gq/11 r5HT2A->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC [Ca2+]i ↑ PKC ↑ IP3_DAG->Ca_PKC Gi Gi/o MOR->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP ↓ AC->cAMP

Caption: Dual action of this compound on 5-HT2A and μ-opioid receptors.

Troubleshooting Workflow for Stored this compound

Troubleshooting_Workflow start Experiment Yields Inconsistent Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Assessment use_new_vial Use a Fresh Vial of Solid this compound improper_storage->use_new_vial Yes proper_storage Storage Conditions Appear Correct improper_storage->proper_storage No issue_persists Issue Persists? use_new_vial->issue_persists check_solution_prep Review Solution Preparation Protocol proper_storage->check_solution_prep Yes fresh_solution Prepare Fresh Solution from Solid check_solution_prep->fresh_solution fresh_solution->issue_persists contact_supplier Contact Supplier for Quality Control Data issue_persists->contact_supplier Yes end Problem Resolved issue_persists->end No contact_supplier->end

Caption: Decision tree for troubleshooting experimental issues with this compound.

Validation & Comparative

A Comparative Analysis of ITI-333 and Buprenorphine for the Treatment of Opioid Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of treatment for Opioid Use Disorder (OUD) is continually evolving, with a pressing need for novel therapeutics that can address the limitations of current standards of care. Buprenorphine, a partial agonist at the mu-opioid receptor, has been a cornerstone of medication-assisted treatment for OUD for decades. However, the development of new chemical entities with unique pharmacological profiles offers the potential for improved safety and efficacy. This guide provides a detailed, data-driven comparison of ITI-333, a novel investigational compound, and the established therapeutic, buprenorphine.

Mechanism of Action and Signaling Pathways

Buprenorphine primarily exerts its effects as a partial agonist at the mu-opioid receptor (MOR) and as an antagonist at the kappa-opioid receptor (KOR).[1] Its partial agonism at the MOR provides relief from withdrawal symptoms and cravings without the full euphoric effects of full agonists like heroin or fentanyl.[1] The antagonism at the KOR may contribute to its antidepressant effects and reduce the dysphoria associated with opioid withdrawal.

This compound, in contrast, possesses a multi-receptor mechanism of action. It is a potent antagonist at the serotonin (B10506) 5-HT2A receptor and a biased partial agonist at the mu-opioid receptor.[2][3] This biased agonism is characterized by a lack of β-arrestin recruitment, a pathway associated with some of the negative side effects of opioids.[3] Additionally, this compound has antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[2][3] This unique combination of activities is designed to not only address the core symptoms of opioid withdrawal and craving but also to potentially mitigate associated psychiatric comorbidities such as depression, anxiety, and sleep disturbances.[2]

cluster_Buprenorphine Buprenorphine Signaling Buprenorphine Buprenorphine MOR_Bup Mu-Opioid Receptor (Partial Agonist) Buprenorphine->MOR_Bup KOR_Bup Kappa-Opioid Receptor (Antagonist) Buprenorphine->KOR_Bup Withdrawal_Relief_Bup Withdrawal Symptom Relief & Craving Reduction MOR_Bup->Withdrawal_Relief_Bup Mood_Improvement_Bup Potential Mood Improvement KOR_Bup->Mood_Improvement_Bup cluster_ITI333 This compound Signaling ITI333 This compound MOR_ITI Mu-Opioid Receptor (Biased Partial Agonist) ITI333->MOR_ITI HT2A_ITI 5-HT2A Receptor (Antagonist) ITI333->HT2A_ITI Alpha1A_ITI Adrenergic α1A Receptor (Antagonist) ITI333->Alpha1A_ITI D1_ITI Dopamine D1 Receptor (Antagonist) ITI333->D1_ITI Withdrawal_Relief_ITI Withdrawal Symptom Relief & Craving Reduction MOR_ITI->Withdrawal_Relief_ITI Comorbidity_Relief_ITI Potential Relief of Depression, Anxiety, & Sleep Disturbances HT2A_ITI->Comorbidity_Relief_ITI cluster_protocol Naloxone-Precipitated Withdrawal Protocol start Opioid Dependence Induction (e.g., Morphine/Oxycodone) treatment Administer Test Compound (this compound or Buprenorphine) or Vehicle start->treatment naloxone Administer Naloxone (Opioid Antagonist) treatment->naloxone observation Observe and Score Withdrawal Signs (e.g., jumping, wet dog shakes) naloxone->observation

References

Comparing the Abuse Liability of ITI-333 and Methadone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the pharmacological profiles and preclinical data of ITI-333, a novel compound for substance use disorders, and methadone, a conventional opioid agonist therapy, to evaluate their respective abuse liabilities.

This guide provides a detailed comparison of the abuse liability of this compound and methadone, designed for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies and pharmacological data to offer a comprehensive overview for assessing the potential for misuse of these compounds.

Executive Summary
Receptor Binding and Functional Activity

The interaction of a compound with various neurotransmitter receptors is a key determinant of its pharmacological effects and abuse potential. The following table summarizes the receptor binding affinities (Ki) and functional activities of this compound and methadone.

ReceptorThis compoundMethadone
Mu-Opioid (MOR) Ki = 11 nM (Partial Agonist, biased, low intrinsic efficacy)[3][9]Agonist[8]
Kappa-Opioid (KOR) No significant binding[10]Agonist
Delta-Opioid (DOR) No significant binding[10]Agonist
Serotonin (B10506) 5-HT2A Ki = 8 nM (Antagonist)[3]No significant activity
Dopamine D1 Ki = 50 nM (Antagonist)[3][9]No significant activity
Adrenergic α1A Ki = 28 nM (Antagonist)[3][9]No significant activity
NMDA No significant activity(S)-methadone is a noncompetitive antagonist[8]
Preclinical Abuse Liability Profile

Preclinical studies are crucial for predicting the abuse potential of a new chemical entity. The table below compares the available preclinical data for this compound with the known abuse liability characteristics of methadone.

ParameterThis compoundMethadone
Self-Administration Not intravenously self-administered by heroin-maintained rats or rhesus monkeys.[3][4][6]Self-administered in humans and rats.[8]
Physical Dependence No apparent physical dependence after chronic dosing in rats.[3][4]Produces physical dependence, leading to withdrawal symptoms upon cessation.[11]
Tolerance No apparent tolerance after chronic dosing in rats.[3][4]Tolerance develops with repeated use, requiring dose escalation for the same effect.[7]
Gastrointestinal Effects Did not acutely impair gastrointestinal function in rats.[3][4][6]Can cause constipation.
Pulmonary Function Did not acutely impair pulmonary function in rats.[3][4][6]Can cause respiratory depression, which can be fatal in overdose.[11]
Analgesic Effects Naloxone-sensitive analgesic in mice.[3]Effective analgesic for chronic pain.[11]
Opioid Withdrawal Mitigation Suppresses somatic signs of naloxone-precipitated oxycodone withdrawal in mice.[3][6]Used to manage and mitigate opioid withdrawal symptoms.[7]

Experimental Protocols

A standardized approach to assessing abuse liability is essential for comparing different compounds. The methodologies for key experiments cited in this guide are detailed below.

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of a test compound to specific receptors.

  • Methodology: Cell-based assays are utilized, typically using cells engineered to express the receptor of interest (e.g., human recombinant MOR in CHO-K1 cells).[10] A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the Ki value is calculated from the concentration of the test compound that displaces 50% of the radioligand (IC50).

Intravenous Self-Administration (IVSA)
  • Objective: To assess the reinforcing effects of a drug, a key indicator of its abuse potential.[8]

  • Methodology: Laboratory animals (e.g., rats, rhesus monkeys) are surgically implanted with an intravenous catheter.[3][8] The animals are placed in an operant conditioning chamber where they can perform a specific action (e.g., pressing a lever) to receive an intravenous infusion of the drug. The rate of lever pressing is measured to determine if the drug is reinforcing (i.e., if the animals will work to receive it). A positive control (a known drug of abuse like heroin) and a negative control (saline) are typically included for comparison.

Naloxone-Precipitated Withdrawal
  • Objective: To evaluate the potential of a test compound to produce physical dependence.

  • Methodology: Animals are chronically administered an opioid (e.g., oxycodone) to induce physical dependence.[3][6] The test compound is then administered, followed by the opioid antagonist naloxone, which precipitates withdrawal symptoms. The severity of withdrawal signs (e.g., jumping, wet-dog shakes, paw tremors) is quantified and compared to a control group that did not receive the test compound.[6] A reduction in withdrawal signs suggests the test compound may have therapeutic potential for OUD.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes can aid in understanding the comparative abuse liability.

ITI333_Signaling_Pathway cluster_ITI333 This compound cluster_receptors Receptors cluster_downstream Downstream Effects ITI333 This compound MOR Mu-Opioid Receptor (MOR) ITI333->MOR Biased Partial Agonist SHT2A Serotonin 5-HT2A Receptor ITI333->SHT2A Antagonist D1 Dopamine D1 Receptor ITI333->D1 Antagonist Analgesia Analgesia MOR->Analgesia ReducedWithdrawal Reduced Opioid Withdrawal MOR->ReducedWithdrawal NoBetaArrestin No β-arrestin Agonism MOR->NoBetaArrestin Biased Signaling BlockedHeadTwitch Blocked 5-HT2A Mediated Head Twitch SHT2A->BlockedHeadTwitch

Caption: Signaling pathway of this compound.

Abuse_Liability_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment ReceptorBinding Receptor Binding & Functional Assays SelfAdmin Intravenous Self-Administration ReceptorBinding->SelfAdmin Informs HAL Human Abuse Liability (HAL) Studies SelfAdmin->HAL Predicts DrugDiscrim Drug Discrimination DrugDiscrim->HAL Predicts CPP Conditioned Place Preference CPP->HAL Predicts Withdrawal Physical Dependence & Withdrawal Withdrawal->HAL Predicts SubjectiveEffects Subjective Effects (e.g., Drug Liking) HAL->SubjectiveEffects PhysiologicalMeasures Physiological Measures HAL->PhysiologicalMeasures

Caption: Experimental workflow for abuse liability assessment.

Conclusion

References

A Comparative Analysis of ITI-333 and Traditional Analgesics for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel analgesic candidate ITI-333 against traditional analgesics, including opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). The information is based on publicly available preclinical data, offering insights into the pharmacological and efficacy profiles of these compounds.

Executive Summary

Mechanism of Action

This compound

This compound exerts its effects through a novel combination of activities at two distinct receptor systems:

  • Serotonin (B10506) 5-HT2A Receptor Antagonism: Blockade of the 5-HT2A receptor is believed to contribute to its analgesic and potential mood-stabilizing effects.

  • Biased Mu-Opioid Receptor (MOR) Partial Agonism: this compound partially activates the MOR, the primary target for opioid analgesics. However, it does so with a bias, meaning it preferentially activates the signaling pathways associated with analgesia while having a lower impact on the pathways linked to adverse effects like respiratory depression and constipation.[2]

Traditional Opioids (e.g., Morphine)

Traditional opioids are potent analgesics that act as full agonists at opioid receptors, primarily the mu-opioid receptor. This full agonism leads to robust pain relief but also a high potential for adverse effects, including respiratory depression, sedation, constipation, and a high risk of tolerance, dependence, and addiction.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen (B1674241), Naproxen)

NSAIDs produce analgesia primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain. While effective for mild to moderate pain, particularly inflammatory pain, NSAIDs are associated with risks of gastrointestinal bleeding, cardiovascular events, and kidney damage with long-term use.

Comparative Efficacy and Receptor Binding

The following tables summarize the available preclinical data on the receptor binding affinities and analgesic efficacy of this compound compared to traditional analgesics. It is important to note that direct head-to-head preclinical studies providing ED50 values for this compound in common pain models are not yet publicly available. The data presented for traditional analgesics are from various published studies and are provided for comparative context.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundMu-Opioid Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)
This compound 11[1][4]8.3[1][4]
Morphine 1.2 - 7.7>10,000
Fentanyl 0.39>10,000
Buprenorphine 0.22Not Reported
Oxycodone 15.9>10,000
Hydrocodone 24.7>10,000

Lower Ki values indicate higher binding affinity.

Table 2: Preclinical Analgesic Efficacy (ED50, mg/kg)

CompoundHot Plate Test (Mouse)Tail Flick Test (Mouse)Writhing Test (Mouse)
This compound Dose-dependent analgesia observed, specific ED50 not reported[1][4]Dose-dependent analgesia observed, specific ED50 not reported[1][4]Not Reported
Morphine 6.2 - 9.53.25 - 9.80.5 - 1.2
Ibuprofen Not typically effectiveNot typically effective11.8 - 82.2
Naproxen Not typically effectiveNot typically effective24.1

ED50 is the dose required to produce a therapeutic effect in 50% of the population. Lower ED50 values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited are provided below.

Receptor Binding Assays

Receptor binding affinities (Ki) for this compound and traditional opioids were determined using radioligand binding assays with cell membranes expressing the recombinant human mu-opioid and 5-HT2A receptors. The ability of the test compounds to displace a specific radioligand from the receptor is measured, and the Ki value is calculated from the concentration of the drug that displaces 50% of the radioligand (IC50).

Mouse Hot Plate Test

The hot plate test is a model of thermal pain used to assess the efficacy of centrally acting analgesics.

  • Apparatus: A metal plate is maintained at a constant temperature (typically 52-55°C).

  • Procedure: A mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: The increase in the latency to respond after drug administration compared to a vehicle control is used to determine analgesic efficacy.

Mouse Tail Flick Test

The tail flick test is another model of thermal pain that primarily measures a spinal reflex.

  • Apparatus: A radiant heat source is focused on a portion of the mouse's tail.

  • Procedure: The mouse is gently restrained, and the latency to flick its tail away from the heat source is measured. A cut-off time is employed to prevent burns.

  • Data Analysis: An increase in the tail flick latency following drug administration indicates an analgesic effect.

Mouse Writhing Test

The writhing test is a model of visceral inflammatory pain.

  • Procedure: An intraperitoneal injection of an irritant (e.g., acetic acid or phenylquinone) is administered to the mouse, which induces a characteristic stretching and writhing behavior.

  • Data Analysis: The number of writhes is counted over a specific time period (e.g., 20-30 minutes). A reduction in the number of writhes in drug-treated animals compared to vehicle-treated animals indicates analgesia.

Visualizing the Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways of this compound and traditional analgesics.

Signaling_Pathways cluster_ITI333 This compound cluster_Opioid Traditional Opioid (e.g., Morphine) cluster_NSAID NSAID (e.g., Ibuprofen) ITI333 This compound MOR_ITI Mu-Opioid Receptor (Biased Partial Agonist) ITI333->MOR_ITI HT2A_ITI 5-HT2A Receptor (Antagonist) ITI333->HT2A_ITI Analgesia_ITI Analgesia MOR_ITI->Analgesia_ITI ReducedSideEffects Reduced Side Effects (e.g., Respiratory Depression) MOR_ITI->ReducedSideEffects HT2A_ITI->Analgesia_ITI Opioid Opioid MOR_Op Mu-Opioid Receptor (Full Agonist) Opioid->MOR_Op Analgesia_Op Analgesia MOR_Op->Analgesia_Op SideEffects_Op Side Effects (Respiratory Depression, etc.) MOR_Op->SideEffects_Op NSAID NSAID COX COX-1 / COX-2 Enzymes (Inhibition) NSAID->COX Prostaglandins Prostaglandin Synthesis COX->Prostaglandins PainInflammation Pain & Inflammation Prostaglandins->PainInflammation

Caption: Signaling pathways of this compound, traditional opioids, and NSAIDs.

Experimental Workflow: Preclinical Analgesic Efficacy Testing

The following diagram outlines a typical workflow for assessing the analgesic efficacy of a test compound in preclinical models.

Experimental_Workflow cluster_models Pain Models start Start animal_prep Animal Acclimation (e.g., Mice) start->animal_prep drug_admin Drug Administration (Test Compound vs. Vehicle vs. Positive Control) animal_prep->drug_admin pain_model Induction of Nociceptive Response drug_admin->pain_model hot_plate Hot Plate Test (Thermal Pain) tail_flick Tail Flick Test (Thermal Pain) writhing Writhing Test (Inflammatory Pain) data_collection Data Collection (Latency, Writhing Count) hot_plate->data_collection tail_flick->data_collection writhing->data_collection data_analysis Statistical Analysis (e.g., ED50 Calculation) data_collection->data_analysis results Results & Comparison data_analysis->results end End results->end

Caption: Workflow for preclinical analgesic efficacy testing in rodent models.

Conclusion

This compound represents a promising novel analgesic with a distinct mechanism of action that differentiates it from traditional opioids and NSAIDs. Its biased partial agonism at the mu-opioid receptor, combined with 5-HT2A receptor antagonism, offers the potential for effective pain management with an improved safety profile, particularly concerning abuse liability and other opioid-related side effects. While direct comparative efficacy data from head-to-head preclinical studies are needed for a complete picture, the available information on its mechanism and receptor binding profile suggests that this compound could be a significant advancement in the field of pain therapeutics. Further clinical development will be crucial to fully elucidate its therapeutic potential in humans.

References

A Head-to-Head Comparison of ITI-333 and Other 5-HT2A Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of serotonin (B10506) 5-HT2A receptor antagonists is evolving. This guide provides an objective, data-driven comparison of ITI-333, a novel multimodal compound, with other notable 5-HT2A antagonists, pimavanserin (B1677881) and lumateperone (B1672687). The information is presented to facilitate informed decisions in research and development.

This compound is a novel investigational compound that exhibits a unique pharmacological profile, acting as a potent serotonin 5-HT2A receptor antagonist and a partial agonist at the mu-opioid receptor.[1][2][3][4] This dual activity suggests its potential therapeutic application in opioid use disorder and pain management.[1][3] In contrast, pimavanserin is a selective 5-HT2A inverse agonist approved for the treatment of Parkinson's disease psychosis, while lumateperone is an antipsychotic medication with high affinity for 5-HT2A receptors and a more complex receptor binding profile. This guide will delve into a comparative analysis of these compounds, focusing on their performance based on available experimental data.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a critical determinant of its potency. The following table summarizes the reported equilibrium dissociation constants (Ki) of this compound, pimavanserin, and lumateperone for the human 5-HT2A receptor. Lower Ki values indicate higher binding affinity.

Compound5-HT2A Receptor Binding Affinity (Ki, nM)Additional Receptor Affinities of Note (Ki, nM)
This compound 8.0[3], 8.3[2]Mu-opioid (MOP): 11[3]
Pimavanserin 0.0875-HT2C: 0.44
Lumateperone 0.54[2][5][6]Dopamine D2: 32[2][5], SERT: 62[6]

Functional Activity at the 5-HT2A Receptor

Beyond binding affinity, the functional activity of a compound at the receptor determines its biological effect. This compound is characterized as a potent 5-HT2A receptor antagonist.[3] Lumateperone also acts as a potent 5-HT2A antagonist, with an IC50 of 7 nM in a serotonin-induced calcium fluorescence assay.[1][2] Pimavanserin is described as a selective 5-HT2A inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal activity of the receptor.

In Vivo Preclinical Models: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a well-established behavioral model used to assess the in vivo activity of 5-HT2A receptor agonists and antagonists.[7][8] Agonists like DOI (2,5-dimethoxy-4-iodoamphetamine) induce a characteristic head-twitching behavior, which can be blocked by 5-HT2A antagonists. Preclinical studies have shown that this compound effectively blocks 5-HT2A receptor-mediated head-twitch in mice, confirming its in vivo antagonist activity at this target.[3] Similarly, the antipsychotic effects of pimavanserin in animal models are attributed to its potent 5-HT2A inverse agonism.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 5-HT2A Receptor Signaling Agonist 5-HT Agonist (e.g., Serotonin, DOI) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Antagonist 5-HT2A Antagonist (e.g., this compound, Lumateperone) Antagonist->Receptor Blocks Agonist Binding

Caption: Canonical 5-HT2A receptor signaling pathway and the mechanism of antagonism.

G cluster_1 Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing 5-HT2A receptors start->prep incubate Incubate membranes with radioligand (e.g., [125I]DOI) and test compound prep->incubate filter Separate bound and free radioligand via vacuum filtration incubate->filter measure Measure radioactivity of bound radioligand filter->measure analyze Analyze data to determine Ki value measure->analyze end End analyze->end

Caption: A simplified workflow for a competitive radioligand binding assay.

G cluster_2 In Vivo Head-Twitch Response (HTR) Workflow start Start administer_antagonist Administer test compound (antagonist) to rodents start->administer_antagonist administer_agonist Administer 5-HT2A agonist (e.g., DOI) administer_antagonist->administer_agonist observe Observe and count head-twitch responses administer_agonist->observe analyze Compare HTR frequency to control group observe->analyze end End analyze->end

Caption: Workflow for assessing 5-HT2A antagonist activity using the head-twitch response model.

Detailed Experimental Methodologies

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK-293 cells).[10]

  • Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 0.5 mM EDTA, 5 mM MgCl2, and 10 μM pargyline.[11]

  • Incubation: In a 96-well filter plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [125I]DOI) and varying concentrations of the unlabeled test compound.[11]

  • Competition: The test compound competes with the radioligand for binding to the 5-HT2A receptor.

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

Objective: To determine the functional antagonist activity of a test compound at the 5-HT2A receptor.

Protocol:

  • Cell Culture: Cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells) are cultured in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[12]

  • Compound Addition: The test compound (antagonist) is added to the wells at various concentrations and incubated with the cells.

  • Agonist Stimulation: A 5-HT2A receptor agonist (e.g., serotonin) is then added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The activation of the 5-HT2A receptor by the agonist leads to an increase in intracellular calcium, which is detected as an increase in fluorescence from the calcium-sensitive dye. This change in fluorescence is measured over time using a fluorescence plate reader.[13]

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced increase in fluorescence is quantified. The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is determined from the concentration-response curve.

In Vivo Head-Twitch Response (HTR) Model

Objective: To assess the in vivo 5-HT2A receptor antagonist activity of a test compound.

Protocol:

  • Animal Model: The study is typically conducted in mice (e.g., C57BL/6J strain).[8]

  • Compound Administration: The test compound (antagonist) is administered to the mice, usually via oral gavage or intraperitoneal injection.

  • Agonist Administration: After a predetermined time, a 5-HT2A receptor agonist, such as DOI, is administered to the mice to induce the head-twitch response.[14]

  • Behavioral Observation: The mice are then placed in an observation chamber, and the number of head twitches is counted for a specific period.[14]

  • Data Analysis: The frequency of head twitches in the group treated with the test compound is compared to that of a control group that received the vehicle instead of the antagonist. A significant reduction in the number of head twitches in the test group indicates in vivo 5-HT2A receptor antagonist activity.

Conclusion

This compound presents a distinct pharmacological profile as a potent 5-HT2A antagonist with the unique addition of mu-opioid receptor partial agonism. While pimavanserin and lumateperone exhibit higher in vitro binding affinity for the 5-HT2A receptor, the clinical implications of these differences and the multimodal action of this compound warrant further investigation. The experimental data and methodologies presented in this guide offer a foundational comparison for researchers in the field of neuropsychopharmacology and drug development. Direct comparative studies under identical experimental conditions will be crucial for a more definitive head-to-head evaluation.

References

Validating the Analgesic Effects of ITI-333: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

ITI-333, a novel, orally bioavailable compound, presents a promising multi-receptor approach to pain management. This guide provides an objective comparison of this compound's analgesic properties with established alternatives, supported by preclinical experimental data. Detailed methodologies and signaling pathways are presented to aid researchers in evaluating its potential for further development.

This compound is a tetracyclic pyridopyrroloquinoxalinone derivative with a unique pharmacological profile, acting as a serotonin (B10506) 5-HT2A receptor antagonist, a µ-opioid receptor (MOR) partial agonist, and an adrenergic α1A receptor antagonist.[1][2][3][4] This multi-target mechanism is designed to provide potent analgesia while potentially mitigating the adverse effects associated with conventional opioid therapies.[4] Currently, this compound is in Phase I clinical development.[2][3][4]

Comparative Analgesic Efficacy

Preclinical studies have demonstrated the dose-dependent analgesic effects of this compound in rodent models of acute and inflammatory pain. The following tables summarize the available quantitative data, comparing the efficacy of this compound with standard analgesics.

Acute Pain Model: Tail-Flick Test

The tail-flick test is a measure of the spinal reflex to a thermal stimulus and is commonly used to assess the efficacy of centrally acting analgesics.

CompoundAdministration RouteDoseLatency to Tail Flick (seconds)% Maximum Possible Effect (%MPE)
Vehicle SC-~2.5-
This compound SC0.01 mg/kg~4.0~20%
0.03 mg/kg~6.0~50%
0.1 mg/kg~8.0~80%
0.3 mg/kg~9.0~90%
1 mg/kg~9.5~95%
ED50 0.016 mg/kg
Morphine SC5 mg/kg~9.8~100%

Data sourced from studies in male CD-1 mice.[4] %MPE is calculated relative to a cut-off time to prevent tissue damage.

Inflammatory Pain Model: Formalin Test

The formalin test assesses the response to a persistent inflammatory pain stimulus, with an early neurogenic phase and a later inflammatory phase.

CompoundAdministration RouteDoseLicking Time (seconds) - Phase II (15-30 min)% Inhibition of Licking
Vehicle SC-~80-
This compound SC1 mg/kg~55~31%
3 mg/kg~30~63%
10 mg/kg~15~81%
Morphine SC5 mg/kg~10~88%

Data sourced from studies in male CD-1 mice.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Tail-Flick Test Protocol
  • Animals: Male CD-1 mice.

  • Apparatus: Tail-flick meter with a radiant heat source.

  • Procedure:

    • Mice are gently restrained, and their tails are positioned over the radiant heat source.

    • The time taken for the mouse to flick its tail away from the heat is automatically recorded as the tail-flick latency.

    • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

    • Baseline latency is determined before drug administration.

    • Test compounds (this compound, morphine, or vehicle) are administered, typically subcutaneously (SC) or orally (PO).

    • Tail-flick latency is measured at predetermined time points after drug administration (e.g., 30, 60, 90 minutes).

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100].

Formalin Test Protocol
  • Animals: Male CD-1 mice.

  • Procedure:

    • Mice are habituated to the observation chambers.

    • Test compounds (this compound, morphine, or vehicle) are administered prior to formalin injection.

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

    • The amount of time the animal spends licking the injected paw is recorded in two phases:

      • Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).

      • Phase II (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Data Analysis: The total licking time in each phase for the drug-treated groups is compared to the vehicle-treated group to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

ITI333_Signaling_Pathway cluster_ITI333 This compound cluster_receptors Receptors cluster_downstream Downstream Effects ITI333 This compound MOR μ-Opioid Receptor (MOR) (Partial Agonist) ITI333->MOR HT2A 5-HT2A Receptor (Antagonist) ITI333->HT2A A1A α1A-Adrenergic Receptor (Antagonist) ITI333->A1A Analgesia Analgesia MOR->Analgesia G-protein signaling (Gi/o coupled) ReducedSideEffects Potential for Reduced Opioid Side Effects HT2A->ReducedSideEffects Blockade of pro-nociceptive signaling A1A->ReducedSideEffects Modulation of sympathetic tone

This compound Multi-Receptor Signaling Pathway

Analgesic_Testing_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis and Comparison Animal_Model Select Animal Model (e.g., CD-1 Mice) Pain_Model Choose Pain Model (e.g., Tail-Flick, Formalin) Animal_Model->Pain_Model Habituation Animal Habituation Pain_Model->Habituation Drug_Admin Administer this compound, Control, or Alternative Habituation->Drug_Admin Data_Collection Record Nociceptive Responses (e.g., Latency, Licking Time) Drug_Admin->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA, ED50) Data_Collection->Stats_Analysis Comparison Compare Efficacy of This compound vs. Alternatives Stats_Analysis->Comparison

Typical Experimental Workflow for Analgesic Validation

Discussion and Future Directions

The available preclinical data indicate that this compound possesses significant analgesic properties in models of acute and inflammatory pain. Its efficacy is comparable to that of morphine in these models. The unique mechanism of action, particularly the combination of MOR partial agonism and 5-HT2A antagonism, suggests a potential for a favorable side effect profile compared to traditional opioids.[4]

However, to fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:

  • Evaluation in Chronic and Neuropathic Pain Models: The efficacy of this compound in models of chronic pain (e.g., Complete Freund's Adjuvant model) and neuropathic pain (e.g., chronic constriction injury or spinal nerve ligation models) needs to be investigated to broaden its potential clinical applications.

  • Direct Head-to-Head Comparisons: While the comparison with morphine is valuable, direct comparative studies with other clinically relevant analgesics, such as buprenorphine and tramadol, would provide a more comprehensive understanding of its relative efficacy and potential advantages.

  • Elucidation of Side Effect Profile: Comprehensive studies on the gastrointestinal and respiratory effects, as well as the abuse liability of this compound, are crucial for its development as a safer analgesic. Initial reports suggest a low potential for abuse and a lack of impairment of gastrointestinal and pulmonary function.[5][6]

References

A Preclinical Cross-Study Comparison of ITI-333: A Novel Multi-Target Agent for Opioid Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for ITI-333, a novel clinical-stage compound, with established medications for opioid use disorder (OUD) and other relevant neuropsychiatric agents. The information is compiled from various preclinical studies to offer a comprehensive overview of its pharmacological profile and potential therapeutic advantages.

Data Presentation: Quantitative Comparison of Receptor Binding Affinities

The following tables summarize the in vitro receptor binding affinities (Ki, in nM) of this compound and comparator drugs. Lower Ki values indicate higher binding affinity. This data highlights the multi-target engagement of this compound compared to more selective agents.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid (MOR)κ-Opioid (KOR)δ-Opioid (DOR)
This compound 11[1]No significant bindingNo significant binding
Buprenorphine0.2[2]Binding reportedBinding reported
Methadone3.378[3][4]Low affinityLow affinity[5]

Table 2: Serotonin and Dopamine (B1211576) Receptor Binding Affinities (Ki, nM)

Compound5-HT2ADopamine D1Dopamine D2Adrenergic α1A
This compound 8[1]50[1]16028[1]
Risperidone0.2[6]240[6]3.2[6]5[6]
OlanzapineHigh affinityLow affinityHigh affinityHigh affinity[7]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below to provide context for the presented data.

Radioligand Binding Assays

These assays are conducted to determine the binding affinity of a compound to specific receptor targets.[8]

  • Objective: To quantify the affinity of this compound and comparator drugs for various G-protein coupled receptors (GPCRs), including opioid, serotonin, and dopamine receptors.

  • General Procedure:

    • Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., MOR, 5-HT2A, D2) are prepared.[3]

    • Incubation: These membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) at a fixed concentration, along with varying concentrations of the unlabeled test compound (e.g., this compound, buprenorphine).

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[8]

    • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[8]

  • Specifics for Key Receptors:

    • 5-HT2A Receptor: Assays typically use [3H]-ketanserin as the radioligand and mianserin (B1677119) to determine non-specific binding.[9]

    • Dopamine D2 Receptor: [3H]-methylspiperone is a common radioligand, with haloperidol (B65202) used for non-specific binding determination.[9]

    • µ-Opioid Receptor: [3H]-DAMGO is a frequently used radioligand, and naloxone (B1662785) is used to define non-specific binding.[3]

Mouse Head-Twitch Response (HTR) Assay

This in vivo assay is a behavioral model used to assess the functional antagonism of 5-HT2A receptors.[10]

  • Objective: To determine if this compound can block the head-twitch behavior induced by a 5-HT2A receptor agonist, providing evidence of its antagonist activity at this receptor in a living animal.

  • General Procedure:

    • Animal Model: Male C57BL/6J mice are commonly used.

    • Drug Administration: Animals are pre-treated with either vehicle or different doses of the test compound (e.g., this compound).

    • Agonist Challenge: After a set pre-treatment time, the mice are administered a 5-HT2A agonist, typically DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), to induce head-twitches.[11]

    • Observation: The mice are then placed in an observation chamber, and the number of head-twitches is counted for a specific period.[11][12] A head-twitch is characterized as a rapid, rhythmic side-to-side rotational movement of the head.[10]

    • Data Analysis: The number of head-twitches in the drug-treated groups is compared to the vehicle-treated group to determine the dose-dependent inhibitory effect of the test compound.

Rat Model of Opioid Reinstatement

This behavioral paradigm is used to model relapse to drug-seeking behavior.

  • Objective: To evaluate the potential of this compound to prevent the reinstatement of opioid-seeking behavior, suggesting its utility in preventing relapse in OUD.

  • General Procedure:

    • Self-Administration Training: Rats are first trained to self-administer an opioid, such as heroin, by pressing a lever, which delivers an intravenous infusion of the drug. This phase establishes the drug as a reinforcer.[13][14]

    • Extinction: Following the training phase, lever pressing no longer results in drug infusion. This leads to a decrease in lever-pressing behavior, known as extinction.[15]

    • Reinstatement: Once the lever-pressing behavior is extinguished, the animals are exposed to stimuli that are known to trigger relapse in humans, such as a small, non-reinforcing dose of the opioid ("priming"), a cue previously associated with the drug, or a stressor.[16]

    • Drug Testing: Prior to the reinstatement session, different groups of rats are treated with either vehicle or various doses of the test compound (e.g., this compound).

    • Data Analysis: The number of lever presses in the drug-treated groups is compared to the vehicle-treated group to assess the ability of the test compound to block the reinstatement of drug-seeking behavior.[17]

Mandatory Visualizations

Signaling Pathways

ITI_333_Signaling_Pathway cluster_ITI333 This compound cluster_receptors Receptor Targets cluster_effects Downstream Effects ITI333 This compound MOR μ-Opioid Receptor (MOR) ITI333->MOR Biased Partial Agonist HT2A Serotonin 5-HT2A Receptor ITI333->HT2A Antagonist D1 Dopamine D1 Receptor ITI333->D1 Antagonist Analgesia Analgesia MOR->Analgesia Withdrawal_Mitigation Mitigation of Opioid Withdrawal & Reinstatement MOR->Withdrawal_Mitigation Reduced_Side_Effects Potential for Reduced Opioid Side Effects MOR->Reduced_Side_Effects (lacking β-arrestin agonism) HT2A->Withdrawal_Mitigation Modulation_of_Mood_Sleep Modulation of Mood & Sleep HT2A->Modulation_of_Mood_Sleep

Caption: Signaling pathway of this compound at its primary receptor targets.

Experimental Workflow: Opioid Reinstatement Model

Opioid_Reinstatement_Workflow cluster_phase1 Phase 1: Self-Administration Training cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Test Training Rats learn to press a lever to receive intravenous heroin. Extinction Lever pressing no longer delivers heroin, leading to a decrease in this behavior. Training->Extinction Behavior is extinguished Pretreatment Rats are pre-treated with This compound or vehicle. Extinction->Pretreatment Proceed to testing Trigger A relapse trigger is presented (e.g., heroin prime, cue, or stress). Pretreatment->Trigger Measurement Lever pressing (drug-seeking behavior) is measured. Trigger->Measurement

Caption: Workflow of the rat opioid reinstatement model.

References

A Comparative Guide to the In Vitro and In Vivo Activity of ITI-333 and Alternatives for Opioid Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical pharmacological profile of ITI-333, a novel therapeutic candidate for opioid use disorder (OUD), with established medications for OUD: buprenorphine, methadone, and naltrexone (B1662487). The data presented herein facilitates an objective evaluation of this compound's unique mechanism of action and its potential clinical utility in relation to current treatment options.

Executive Summary

This compound is a novel investigational drug with a unique pharmacological profile, acting as a potent 5-HT2A receptor antagonist and a biased partial agonist at the μ-opioid receptor (MOR).[1][2][3] This dual mechanism is designed to address both the withdrawal and relapse aspects of OUD. In preclinical studies, this compound has demonstrated the potential to mitigate opioid withdrawal symptoms and reduce drug-seeking behavior without the significant abuse liability or respiratory depression associated with full opioid agonists.[1][3] This guide provides a detailed comparison of its in vitro receptor binding and functional activity, as well as its in vivo efficacy in animal models, against the current standard-of-care medications for OUD.

In Vitro Pharmacological Profile: A Comparative Analysis

The in vitro activity of this compound and its comparators at the human μ-opioid receptor (hMOR) and other relevant receptors reveals key differences in their mechanisms of action.

Receptor Binding Affinity

The binding affinity (Ki) represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher affinity.

CompoundReceptorBinding Affinity (Ki, nM)
This compound μ-Opioid11[1][2][4][5]
5-HT2A8.3[4][5]
Adrenergic α1A28[2]
Dopamine D150[2]
Buprenorphine μ-Opioid0.2[6]
Methadone μ-Opioid1.7 - 3.378[7][8]
Naltrexone μ-Opioid0.56[9]
Functional Activity at the μ-Opioid Receptor

Functional assays measure the cellular response following drug-receptor interaction. These assays are critical for understanding a compound's efficacy as an agonist, partial agonist, or antagonist.

CompoundAssay TypeParameterValue
This compound cAMP InhibitionEC5064 nM (22% of DAMGO's max response)[10]
β-Arrestin RecruitmentEC50>10,000 nM (no significant agonism)[10]
β-Arrestin RecruitmentIC50180 nM (antagonist activity)[10]
Buprenorphine GTPγS BindingEC501.8 nM[11]
β-Arrestin Recruitment-No significant recruitment[12]
Methadone GTPγS BindingEC5067.7 nM (at μ-δ heteromers)[13]
β-Arrestin Recruitment-Potent recruitment[14][15]
Naltrexone GTPγS Binding-Antagonist
β-Arrestin Recruitment-Antagonist

In Vivo Preclinical Efficacy: A Head-to-Head Perspective

Animal models provide crucial insights into the potential therapeutic effects of a compound in a living system.

Analgesic Activity

The analgesic effects of these compounds are often evaluated in rodent models of pain, such as the tail-flick and hot-plate tests. The ED50 represents the dose required to produce a therapeutic effect in 50% of the population.

CompoundAnimal ModelAnalgesia AssayED50
This compound MouseNot SpecifiedAnalgesic effect observed[1][3]
Buprenorphine MouseTail-Flick0.16 mg/kg (i.v.)[16]
Methadone MouseTail-FlickNot specified, but effective
Naltrexone Mouse (with mutant MOR)von FreyEffective at 10 mg/kg (s.c.) in a specific model[5]
Attenuation of Opioid Withdrawal

A key desired attribute for an OUD medication is the ability to suppress the aversive symptoms of opioid withdrawal.

CompoundAnimal ModelWithdrawal ModelKey Findings
This compound MouseNaloxone-precipitated oxycodone withdrawalDose-dependently reduces global withdrawal scores.[7][14]
Buprenorphine MouseNaloxone-precipitated morphine withdrawalAttenuates somatic withdrawal symptoms.[11]
Methadone MouseNaloxone-precipitated morphine withdrawalReduces withdrawal severity.
Naltrexone MouseMorphine withdrawalDoes not reduce, but can precipitate withdrawal.[5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways and experimental workflows.

ITI-333_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular ITI_333 This compound MOR μ-Opioid Receptor ITI_333->MOR Partial Agonist SHT2AR 5-HT2A Receptor ITI_333->SHT2AR Antagonist G_protein Gαi/o G Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin No Recruitment PLC Phospholipase C SHT2AR->PLC Blocks Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG

This compound's dual mechanism of action.

Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_ligands Prepare Radiolabeled Ligand & Unlabeled Competitor start->prepare_ligands incubate Incubate Membranes, Radioligand & Competitor prepare_membranes->incubate prepare_ligands->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.

Naloxone_Withdrawal_Workflow start Start induce_dependence Induce Opioid Dependence in Mice (e.g., Morphine Pellets) start->induce_dependence administer_test_compound Administer Test Compound (e.g., this compound) or Vehicle induce_dependence->administer_test_compound precipitate_withdrawal Administer Naloxone (B1662785) to Precipitate Withdrawal administer_test_compound->precipitate_withdrawal observe Observe & Score Withdrawal Signs precipitate_withdrawal->observe analyze Data Analysis (Global Withdrawal Score) observe->analyze end End analyze->end

Workflow for a naloxone-precipitated withdrawal model.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Receptor Source: Cell membranes expressing the human μ-opioid receptor (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for the μ-opioid receptor).

  • Test Compound: The unlabeled drug to be tested (e.g., this compound).

  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., naloxone).

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Naloxone-Precipitated Opioid Withdrawal in Mice

Objective: To assess the ability of a test compound to ameliorate the somatic signs of opioid withdrawal.

Materials:

  • Animals: Male C57BL/6J mice are commonly used.

  • Opioid for Dependence: Morphine sulfate (B86663) pellets (e.g., 75 mg) implanted subcutaneously, or repeated injections of an opioid like oxycodone.

  • Precipitating Agent: Naloxone hydrochloride.

  • Test Compound: The drug being evaluated (e.g., this compound).

  • Observation Chambers: Clear plexiglass cylinders to allow for unobstructed observation of the animals.

Procedure:

  • Induction of Dependence: Implant mice with morphine pellets or administer repeated injections of an opioid for several days to induce physical dependence.

  • Test Compound Administration: Administer the test compound or vehicle at a specified time before withdrawal precipitation.

  • Precipitation of Withdrawal: Inject naloxone (e.g., 1 mg/kg, s.c.) to rapidly displace the opioid from its receptors and induce withdrawal symptoms.

  • Observation and Scoring: Immediately after naloxone injection, place the mice in individual observation chambers and record the frequency and/or severity of various withdrawal signs for a set period (e.g., 30 minutes). Common signs include jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis, and diarrhea.

  • Data Analysis: A global withdrawal score is often calculated by assigning a weight to each sign and summing the scores for each animal. Statistical analysis (e.g., ANOVA) is then used to compare the withdrawal scores between the test compound and vehicle groups.

In Vitro to In Vivo Correlation (IVIVC)

A strong IVIVC is crucial for predicting the clinical efficacy of a drug from its preclinical data. For this compound, its in vitro profile as a potent 5-HT2A antagonist and a biased μ-opioid partial agonist with low intrinsic efficacy translates to a favorable in vivo profile. The lack of significant β-arrestin recruitment in vitro is consistent with the observed reduction in opioid-related adverse effects in animal models. The partial agonism at the μ-opioid receptor observed in vitro likely contributes to its ability to alleviate withdrawal symptoms in vivo without producing the full euphoric and respiratory depressant effects of a full agonist.

In comparison, buprenorphine's high affinity and partial agonist activity at the μ-opioid receptor in vitro correlate with its clinical efficacy in reducing cravings and withdrawal, as well as its "ceiling effect" on respiratory depression. Methadone, a full μ-opioid agonist in vitro, is effective for maintenance therapy but carries a higher risk of overdose and diversion, which is consistent with its in vitro profile. Naltrexone's in vitro antagonist activity at the μ-opioid receptor directly translates to its in vivo effect of blocking the euphoric effects of opioids.

Conclusion

This compound presents a promising and differentiated pharmacological profile compared to existing treatments for opioid use disorder. Its unique combination of potent 5-HT2A antagonism and biased μ-opioid partial agonism suggests the potential for a safe and effective medication that can address both the physical and psychological aspects of opioid addiction. The preclinical in vitro and in vivo data strongly support its continued clinical development. Further studies, including human clinical trials, will be necessary to fully elucidate the in vitro to in vivo correlation of this compound's activity and its therapeutic potential in patients with OUD.

References

A Comparative Review of ITI-333 and Other Novel Treatments for Opioid Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Opioid Use Disorder (OUD) treatment is evolving, with a pressing need for innovative therapeutic strategies that improve upon the efficacy, safety, and patient adherence of existing options. This guide provides a comparative overview of ITI-333, a novel investigational agent, against recently approved long-acting buprenorphine formulations, Brixadi™ (CAM2038) and Sublocade™ (RBP-6000), and the preclinical candidate nor-LAAM. This comparison focuses on the mechanism of action, receptor pharmacology, and available preclinical and clinical data to offer a comprehensive resource for the scientific community.

Executive Summary

Comparative Data

The following tables summarize the key pharmacological and clinical characteristics of this compound and its comparators.

Table 1: Pharmacological Profile

FeatureThis compoundBrixadi™ (Buprenorphine)Sublocade™ (Buprenorphine)nor-LAAM
Mechanism of Action 5-HT2A Receptor Antagonist, Biased µ-Opioid Receptor Partial Agonistµ-Opioid Receptor Partial Agonist, κ-Opioid Receptor Antagonistµ-Opioid Receptor Partial Agonist, κ-Opioid Receptor Antagonistµ-Opioid Receptor Agonist
Receptor Binding Affinity (Ki, nM) µ-Opioid: 11, 5-HT2A: 8.3, α1A Adrenergic: 28, D1: 50[3][9][10]µ-Opioid: High affinity[11][12]µ-Opioid: High affinity[12][13]µ-Opioid: 5.6[8]
Administration Route OralSubcutaneous Injection (Weekly/Monthly)Subcutaneous Injection (Monthly)Subcutaneous Injection (in development)[8][14]

Table 2: Clinical Efficacy and Safety

FeatureThis compoundBrixadi™ (CAM2038)Sublocade™ (RBP-6000)nor-LAAM
Development Phase Phase 1[2][4]ApprovedApprovedPreclinical[14][15]
Primary Efficacy Endpoint(s) Not yet establishedNon-inferiority to sublingual buprenorphine/naloxone in reducing illicit opioid use.[7]Higher percentage of abstinence from illicit opioid use compared to placebo.[16]Not yet established
Key Efficacy Results Data not yet availableDemonstrated non-inferiority to daily oral buprenorphine-naloxone in lowering illicit opioid use.[7] A 48-week study showed a 73.6% treatment retention rate, with 63% of new-to-treatment participants and 82.8% of those converted from sublingual buprenorphine being abstinent at the end of the treatment period.In a Phase 3 trial, both 300/300 mg and 300/100 mg dosage regimens showed significantly higher mean percentage abstinence rates (41.3% and 42.7%, respectively) compared to placebo (5.0%).[16] After 12 months of treatment in an open-label study, 75.8% of de novo participants were abstinent.[17]In a rat model, significantly reduced fentanyl choice over food and fewer signs of opioid withdrawal over four weeks.[14][15]
Common Adverse Events Data not yet availableInjection site reactions (pain, erythema, pruritus), headache, constipation, nausea, insomnia, urinary tract infection.[6]Constipation, headache, nausea, injection site pruritus, vomiting, increased hepatic enzymes, fatigue, injection site pain.[16][18]Data not yet available

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.

This compound: Preclinical Evaluation
  • Receptor Binding Assays: The binding affinity of this compound to various receptors was determined using cell-based assays with radioligand displacement.[1][2]

  • Animal Models of OUD: The effects of this compound on opioid withdrawal and relapse were assessed in rodent models. For example, naloxone-precipitated withdrawal symptoms were measured in opioid-dependent mice, and cue-induced reinstatement of heroin-seeking behavior was evaluated in rats.[1][2] The abuse liability was assessed through intravenous self-administration studies in rats and rhesus monkeys.[1][2]

Brixadi™ (CAM2038): Phase 3 Clinical Trial (vs. Sublingual Buprenorphine/Naloxone)
  • Study Design: A 24-week, randomized, double-blind, double-dummy, active-control study involving 428 adults with moderate to severe OUD.[7][19]

  • Intervention: Participants were randomized to receive either weekly and monthly subcutaneous injections of Brixadi™ with daily sublingual placebo, or daily sublingual buprenorphine/naloxone with weekly and monthly placebo injections.[7]

  • Primary Outcome: The primary efficacy endpoint was the percentage of opioid-negative urine samples plus negative self-reports for illicit opioid use.[20]

  • Safety Assessment: Adverse events were monitored throughout the study.[6]

Sublocade™ (RBP-6000): Phase 3 Clinical Trial (vs. Placebo)
  • Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[16]

  • Intervention: Patients were randomized to one of three groups: two initial monthly 300 mg doses of Sublocade™ followed by four monthly 100 mg doses; six monthly 300 mg doses of Sublocade™; or six monthly placebo injections. All participants also received individual drug counseling.[18]

  • Primary Outcome: The primary endpoint was the cumulative distribution function of the percentage of opioid-negative urine samples combined with negative self-reports for weeks 5 through 24.[21]

  • Safety Assessment: Safety was evaluated through the monitoring of adverse events, physical examinations, vital signs, and laboratory tests.[16]

nor-LAAM: Preclinical Fentanyl Self-Administration Model
  • Study Design: Fentanyl-dependent rats were treated with a long-acting formulation of nor-LAAM or a placebo.[15]

  • Behavioral Assessment: The study measured the rats' preference for self-administering fentanyl versus receiving a food reward over a four-week period. Signs of opioid withdrawal were also observed and quantified.[14][15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and procedural pathways is essential for a clear understanding of these novel OUD treatments.

ITI333_Signaling_Pathway cluster_ITI333 This compound cluster_receptors Receptors cluster_downstream Downstream Effects ITI333 This compound MOR µ-Opioid Receptor (MOR) ITI333->MOR Biased Partial Agonist HT2A 5-HT2A Receptor ITI333->HT2A Antagonist Analgesia Analgesia MOR->Analgesia Reduced_Withdrawal Reduced Withdrawal MOR->Reduced_Withdrawal No_Beta_Arrestin No β-arrestin Recruitment MOR->No_Beta_Arrestin Antidepressant_Anxiolytic Antidepressant & Anxiolytic Effects HT2A->Antidepressant_Anxiolytic Reduced_Respiratory_Depression Reduced Respiratory Depression Risk No_Beta_Arrestin->Reduced_Respiratory_Depression

Caption: Signaling pathway of this compound.

Buprenorphine_Signaling_Pathway cluster_Buprenorphine Buprenorphine (Brixadi™/Sublocade™) cluster_receptors Receptors cluster_downstream Downstream Effects Bup Buprenorphine MOR µ-Opioid Receptor (MOR) Bup->MOR Partial Agonist KOR κ-Opioid Receptor (KOR) Bup->KOR Antagonist Reduced_Craving Reduced Craving & Withdrawal MOR->Reduced_Craving Ceiling_Effect Ceiling Effect on Respiratory Depression MOR->Ceiling_Effect Antidepressant_Effects Potential Antidepressant Effects KOR->Antidepressant_Effects

Caption: Signaling pathway of Buprenorphine.

OUD_Treatment_Evaluation_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Receptor_Binding Receptor Binding & Functional Assays Animal_Models Animal Models of OUD (e.g., self-administration, withdrawal) Receptor_Binding->Animal_Models Tox_Safety Toxicology & Safety Pharmacology Animal_Models->Tox_Safety Phase1 Phase 1: Safety & Tolerability in Healthy Volunteers Tox_Safety->Phase1 Phase2 Phase 2: Dose-Ranging & Efficacy in OUD Patients Phase1->Phase2 Phase3 Phase 3: Pivotal Efficacy & Safety Trials Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: OUD drug evaluation workflow.

Conclusion

This compound represents a promising, next-generation approach to OUD treatment with its unique dual-receptor mechanism that has the potential to address a broader range of symptoms than existing therapies. While it is still in the early stages of clinical development, its preclinical profile suggests a favorable safety and efficacy profile.[22] In contrast, Brixadi™ and Sublocade™ have successfully translated the established efficacy of buprenorphine into long-acting formulations that improve patient adherence and provide stable medication levels. Nor-LAAM also shows promise as a long-acting agent, though it remains in the preclinical phase.

For researchers and drug development professionals, the progression of this compound through clinical trials will be a key area to watch. Its performance will provide valuable insights into the viability of targeting both the serotonergic and opioidergic systems for the treatment of OUD. The established clinical data for Brixadi™ and Sublocade™ serve as a robust benchmark for evaluating the clinical potential of this compound and other emerging therapies. Future research should focus on direct comparative studies and the long-term outcomes of these novel treatments in diverse patient populations.

References

Benchmarking ITI-333: A Comparative Analysis Against Existing Pain Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NEW YORK, NY – [Date] – This guide provides a comprehensive comparative analysis of ITI-333, an investigational analgesic, against a range of existing opioid-based pain therapies. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical efficacy, mechanisms of action, and experimental methodologies.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule currently in Phase 1 clinical development for the treatment of opioid use disorder and pain.[1][2][3][4] It possesses a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a biased partial agonist at the μ-opioid receptor (MOR), and an antagonist at adrenergic α1A and dopamine (B1211576) D1 receptors.[1][2] This multi-target engagement is designed to provide analgesic effects while potentially mitigating the adverse effects commonly associated with conventional opioid agonists, such as respiratory depression and abuse liability.[1][2] Preclinical studies have demonstrated that this compound exhibits dose-dependent analgesic effects in rodent models of acute pain and can suppress symptoms of opioid withdrawal.[1][2][3][4]

Comparative Efficacy in Preclinical Pain Models

The following tables summarize the available preclinical efficacy data for this compound and a selection of standard-of-care opioid analgesics across various rodent models of pain. It is important to note that these data are compiled from separate studies and are not from direct head-to-head comparisons. Variations in experimental conditions, such as animal species, route of administration, and specific assay parameters, should be considered when interpreting these results.

Acute Nociceptive Pain Models

Table 1: Efficacy in the Tail Flick Test (Thermal Pain)

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Maximum Possible Effect (%MPE)
This compound MouseNot SpecifiedData not availableDose-dependent increase in latency
Morphine MouseIntraperitoneal4.7Not Specified
Fentanyl RatNot Specified0.0041Not Specified
Oxycodone RatSubcutaneous / Intraperitoneal2-4 times more potent than morphineNot Specified
Buprenorphine MouseIntravenous0.16Full Efficacy
Tapentadol MouseIntraperitoneal11.8Not Specified

Table 2: Efficacy in the Hot Plate Test (Thermal Pain)

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Maximum Possible Effect (%MPE)
This compound Not SpecifiedNot SpecifiedData not availableData not available
Morphine MouseIntraperitoneal4.7Not Specified
Buprenorphine MouseIntravenous0.0084-0.16Full Efficacy
Tapentadol MouseIntraperitoneal11.8Not Specified
Inflammatory and Neuropathic Pain Models

Table 3: Efficacy in the Formalin Test (Inflammatory Pain)

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg) - Late Phase
This compound Not SpecifiedNot SpecifiedData not available
Buprenorphine Rat/MouseIntravenous0.0024-0.025
Tapentadol Rat/MouseIntraperitoneal9.7 (Rat), 11.3 (Mouse)

Table 4: Efficacy in Neuropathic Pain Models

CompoundAnimal Model (Model)Route of AdministrationED50 (mg/kg)
Buprenorphine Rat (Mononeuropathic)Intravenous0.055 (Mechanical Allodynia), 0.036 (Cold Allodynia)
Tapentadol Rat (Vincristine-induced)Intraperitoneal5.1
Methadone Not SpecifiedNot SpecifiedEffective in neuropathic pain
Oxycodone Rat (Chronic Constriction Injury)SubcutaneousMaintained efficacy over 24 weeks

Experimental Protocols

Tail Flick Test

The tail flick test is a measure of a spinal reflex to a thermal stimulus and is commonly used to assess the efficacy of centrally acting analgesics.

  • Apparatus: A tail flick analgesia meter that applies a focused beam of radiant heat to the animal's tail.

  • Procedure: A rodent is gently restrained, often in a tube, with its tail exposed and placed in the path of the heat source.[5][6][7] The time taken for the animal to flick its tail away from the heat is recorded as the tail flick latency.[5][6][7] A cut-off time (e.g., 10-18 seconds) is established to prevent tissue damage.[8]

  • Data Analysis: The analgesic effect is measured as an increase in the latency to tail flick compared to baseline or a vehicle-treated control group. The data can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).

Hot Plate Test

The hot plate test assesses the response to a constant, painful thermal stimulus and involves supraspinal (brain-level) processing of the pain signal.

  • Apparatus: A metal plate that is maintained at a constant temperature, typically between 50°C and 55°C, enclosed by a transparent cylinder to keep the animal on the plate.[9][10][11][12]

  • Procedure: An unrestrained mouse or rat is placed on the heated surface.[9][10][11] The latency to the first sign of a pain response, such as licking a paw or jumping, is recorded.[9][10][11] A cut-off time is used to prevent injury.

  • Data Analysis: An increase in the latency to respond is indicative of an analgesic effect.

Formalin Test

The formalin test is a model of tonic, persistent pain and is used to evaluate analgesics against both acute nociceptive and inflammatory pain.

  • Apparatus: A transparent observation chamber.

  • Procedure: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of a rodent's hind paw.[13][14][15][16] The animal is then placed in the observation chamber, and the amount of time it spends licking or biting the injected paw is recorded.[13][15][16] The pain response occurs in two distinct phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (20-40 minutes post-injection).[15][16]

  • Data Analysis: The total time spent licking/biting is quantified for both phases. Centrally acting analgesics like opioids are typically effective in both phases, while anti-inflammatory drugs are primarily effective in the late phase.[16]

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound's unique pharmacological profile involves the modulation of two key signaling pathways. As a biased partial agonist at the μ-opioid receptor, it is thought to preferentially activate G-protein signaling pathways, which are associated with analgesia, while having a lower propensity to recruit β-arrestin, a pathway implicated in some of the adverse effects of opioids.[1][2] Concurrently, its antagonist activity at the 5-HT2A receptor blocks the Gq/11 signaling cascade typically initiated by serotonin, a mechanism that may contribute to its overall therapeutic profile and potentially mitigate certain side effects.[17][18][19][20]

ITI333_Signaling_Pathway cluster_mor μ-Opioid Receptor (MOR) Pathway cluster_5ht2a 5-HT2A Receptor Pathway ITI333_mor This compound (Biased Partial Agonist) MOR μ-Opioid Receptor ITI333_mor->MOR G_protein G-protein Activation (Analgesia) MOR->G_protein Preferential Activation Beta_arrestin β-Arrestin Recruitment (Reduced) MOR->Beta_arrestin Low Intrinsic Efficacy ITI333_5ht2a This compound (Antagonist) HT2A 5-HT2A Receptor ITI333_5ht2a->HT2A Serotonin Serotonin Serotonin->HT2A Gq_PLC Gq/11-PLC Pathway (Blocked) HT2A->Gq_PLC

This compound's dual mechanism of action.
Conventional Opioid Agonist Signaling Pathway

Standard opioid analgesics, such as morphine and fentanyl, primarily act as full agonists at the μ-opioid receptor. This leads to robust activation of the G-protein signaling pathway, resulting in potent analgesia. However, their engagement of the β-arrestin pathway is also thought to contribute to the development of tolerance and other adverse effects.

Conventional_Opioid_Signaling cluster_conventional Conventional Full Agonist Pathway Opioid Full Agonist (e.g., Morphine, Fentanyl) MOR μ-Opioid Receptor Opioid->MOR G_protein G-protein Activation (Analgesia) MOR->G_protein Beta_arrestin β-Arrestin Recruitment (Tolerance, Side Effects) MOR->Beta_arrestin

Signaling of conventional MOR full agonists.

Experimental Workflow for Preclinical Analgesic Screening

The general workflow for evaluating a novel analgesic compound like this compound in preclinical models involves a series of sequential steps to establish its efficacy and pharmacological profile.

Preclinical_Workflow cluster_workflow Preclinical Analgesic Screening Workflow start Compound Administration (e.g., this compound or Comparator) acute_pain Acute Pain Models (Tail Flick, Hot Plate) start->acute_pain persistent_pain Persistent Pain Models (Formalin Test) start->persistent_pain neuropathic_pain Neuropathic Pain Models (e.g., CCI, SNL) start->neuropathic_pain dose_response Dose-Response Analysis (Determination of ED50) acute_pain->dose_response persistent_pain->dose_response neuropathic_pain->dose_response comparison Comparison with Standard Therapies dose_response->comparison end Efficacy Profile Established comparison->end

A typical preclinical analgesic screening workflow.

Conclusion

This compound presents a promising and differentiated approach to pain management. Its unique mechanism of action as a biased partial agonist at the μ-opioid receptor and a potent 5-HT2A receptor antagonist suggests the potential for a therapeutic profile that balances analgesic efficacy with an improved safety and tolerability profile compared to conventional opioids. The preclinical data, while still early, support its analgesic potential. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound in various pain states and to directly compare its efficacy and safety against existing standards of care.

References

Safety Operating Guide

Navigating the Disposal of ITI-333: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As the novel investigational drug ITI-333 progresses through clinical development, it is imperative for researchers, scientists, and drug development professionals to have access to clear and concise safety and handling information. This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.

This compound is an orally bioavailable molecule developed by Intra-Cellular Therapies, currently in Phase I clinical trials for the treatment of opioid use disorder and pain.[1][2][3] It functions through a unique mechanism of action as a serotonin (B10506) 5-HT2A receptor antagonist, a μ-opioid receptor (MOR) partial agonist, and an adrenergic α1A receptor antagonist.[1][2] While preclinical data suggest a favorable safety profile with low abuse potential, as an investigational compound, specific disposal protocols are not yet publicly established.[1][2][4][5] Therefore, it is crucial to adhere to best practices for the disposal of investigational and potentially hazardous pharmaceutical waste.

I. Core Principles for the Disposal of Investigational Compounds

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the primary principle is to handle and dispose of this compound with the caution appropriate for a potentially hazardous substance. The following procedures are based on established guidelines for the disposal of investigational drugs and research chemicals.

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment should be conducted. In the absence of an official SDS, treat the compound as potentially hazardous.

  • Required PPE:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

Step 2: Waste Segregation and Containerization

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Place unused or expired this compound powder, contaminated consumables (e.g., weigh boats, contaminated gloves, bench paper), into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.

  • Sharps Waste:

    • Any sharps contaminated with this compound (e.g., needles, syringes) must be disposed of in a designated sharps container for hazardous waste.

Step 3: Labeling of Waste Containers

Accurate and complete labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • All waste containers must be labeled with a "Hazardous Waste" label.

  • The label must include:

    • The full chemical name: (6bR,10aS)-8-[3-(4-fluorophenoxy)propyl]-6b,7,8,9,10,10a-hexahydro-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one (this compound)

    • The concentration of this compound in the waste container.

    • The date the waste was first added to the container.

    • The name and contact information of the Principal Investigator or responsible researcher.

Step 4: Storage of Hazardous Waste

Designated and properly managed storage areas are crucial for laboratory safety.

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA should be in a well-ventilated area, away from ignition sources, and incompatible materials.

  • Ensure all containers are kept closed except when adding waste.

Step 5: Arranging for Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • EHS will coordinate with a licensed hazardous waste management vendor for the ultimate disposal of the material, which will likely involve incineration.

III. Quantitative Data Summary

As this compound is an investigational compound, there is no publicly available quantitative data regarding disposal limits or specific environmental hazard levels. The following table provides a general framework for waste characterization based on standard laboratory practices.

Waste Stream Container Type Key Disposal Considerations
Solid this compound Waste Labeled, sealed, chemical-resistant containerTreat as potentially hazardous pharmaceutical waste.
Liquid this compound Solutions Labeled, sealed, compatible liquid waste containerDo not mix with incompatible solvents.
Contaminated Labware Labeled hazardous waste containerSegregate from non-hazardous lab waste.
Contaminated Sharps Puncture-proof sharps container for hazardous wasteFollow institutional sharps disposal procedures.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

ITI333_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated assess_hazard Hazard Assessment: Treat as Potentially Hazardous start->assess_hazard select_ppe Select Appropriate PPE: Gloves, Goggles, Lab Coat assess_hazard->select_ppe Proceed with Caution improper_disposal Improper Disposal: Drain or Regular Trash assess_hazard->improper_disposal Incorrect Path segregate_waste Segregate Waste by Type: Solid, Liquid, Sharps select_ppe->segregate_waste containerize Place in Labeled Hazardous Waste Container segregate_waste->containerize store_waste Store in Designated Satellite Accumulation Area (SAA) containerize->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs disposal Final Disposal via Licensed Vendor (Incineration) contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of the investigational new drug this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for ITI-333

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel compounds like ITI-333. As an investigational new drug currently in Phase I clinical development, detailed public safety data sheets are not yet widely available.[1] Therefore, a comprehensive risk-based approach to personal protective equipment (PPE) and handling procedures is essential. This guide provides a framework for establishing safe laboratory practices for this compound, a tetracyclic compound with analgesic properties being researched for pain and other disorders.[1][2][3]

Recommended Personal Protective Equipment (PPE)

Given the lack of specific hazard data for this compound, it should be handled as a potent, potentially hazardous compound. The following table outlines recommended PPE for various laboratory activities.

Activity Engineering Controls Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Receiving and Unpacking General Laboratory VentilationNitrile or Neoprene GlovesSafety Glasses with Side ShieldsNot generally requiredLaboratory Coat
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile or Neoprene GlovesSafety Goggles or Face ShieldN95 or P100 RespiratorDisposable Gown or Laboratory Coat with Cuffed Sleeves
Solution Preparation Chemical Fume HoodDouble Nitrile or Neoprene GlovesSafety Goggles or Face ShieldRecommended if aerosols may be generatedDisposable Gown or Laboratory Coat with Cuffed Sleeves
In Vitro/In Vivo Dosing Chemical Fume Hood or Biosafety CabinetDouble Nitrile or Neoprene GlovesSafety Goggles or Face ShieldRecommended based on procedureDisposable Gown or Laboratory Coat with Cuffed Sleeves
Waste Disposal Chemical Fume HoodDouble Nitrile or Neoprene GlovesSafety GogglesRecommended if handling powders or creating aerosolsDisposable Gown or Laboratory Coat

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is critical to minimize exposure and environmental contamination.

Step-by-Step Handling Procedures:
  • Preparation and Planning:

    • Review all available information on this compound and similar compounds.

    • Prepare a designated handling area within a chemical fume hood or other ventilated enclosure.

    • Assemble all necessary PPE and emergency equipment (e.g., spill kit, eye wash station, safety shower).

  • Donning PPE:

    • Put on a disposable gown or laboratory coat.

    • Don respiratory protection, if required.

    • Put on safety goggles or a face shield.

    • Don inner gloves.

    • Don outer gloves, ensuring they overlap the cuffs of the gown.

  • Compound Handling:

    • Perform all manipulations of solid this compound within a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of airborne particles.

    • When preparing solutions, work within a chemical fume hood and avoid splashing.

    • Use disposable equipment whenever possible to prevent cross-contamination.

  • Decontamination and Doffing PPE:

    • Decontaminate all surfaces and equipment after use with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove the gown, turning it inside out as you remove it.

    • Remove safety goggles or face shield.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan:
  • Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, gowns) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Sharps: All sharps contaminated with this compound should be disposed of in a designated sharps container.

  • Follow all institutional and local regulations for the disposal of chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a novel research compound like this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Review Safety Information b Prepare Designated Workspace a->b c Assemble PPE & Emergency Kit b->c d Don PPE c->d e Handle Compound in Ventilated Enclosure d->e f Perform Experiment e->f g Decontaminate Workspace & Equipment f->g h Segregate & Label Waste g->h i Doff PPE h->i j Wash Hands i->j k Store Waste Securely j->k l Arrange for Professional Disposal k->l

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.